molecular formula C9H7NO B2419806 3-Formyl-5-methylbenzonitrile CAS No. 27633-88-1

3-Formyl-5-methylbenzonitrile

Cat. No.: B2419806
CAS No.: 27633-88-1
M. Wt: 145.161
InChI Key: ORNNFNSJJZSQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-5-methylbenzonitrile is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNNFNSJJZSQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Introduction to 3-Formyl-5-methylbenzonitrile

This compound (also known as 3-cyano-5-methylbenzaldehyde) is an aromatic compound with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol .[1][2][3] Its structure, characterized by the presence of a reactive aldehyde group and a versatile nitrile functionality, makes it a desirable building block in medicinal chemistry and materials science. The aldehyde can undergo a myriad of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

This guide will focus on two primary, logically derived synthetic pathways for the preparation of this compound, starting from readily available precursors. Each proposed route will be discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Proposed Synthetic Pathways

Two principal retrosynthetic disconnections for this compound lead to two viable synthetic strategies:

  • Selective Oxidation of 3,5-Dimethylbenzonitrile: This approach involves the direct conversion of one of the methyl groups of the starting material to an aldehyde.

  • Two-Step Synthesis via the Sommelet Reaction: This pathway consists of the initial benzylic bromination of 3,5-dimethylbenzonitrile to form 3-(bromomethyl)-5-methylbenzonitrile, followed by its conversion to the target aldehyde via the Sommelet reaction.

Synthetic Pathways 3,5-Dimethylbenzonitrile 3,5-Dimethylbenzonitrile This compound This compound 3,5-Dimethylbenzonitrile->this compound Selective Oxidation 3-(Bromomethyl)-5-methylbenzonitrile 3-(Bromomethyl)-5-methylbenzonitrile 3,5-Dimethylbenzonitrile->3-(Bromomethyl)-5-methylbenzonitrile Benzylic Bromination 3-(Bromomethyl)-5-methylbenzonitrile->this compound Sommelet Reaction

Caption: Proposed synthetic routes to this compound.

Pathway 1: Selective Mono-Oxidation of 3,5-Dimethylbenzonitrile

The selective oxidation of one methyl group in the presence of another is a challenging yet elegant approach. This transformation can be achieved using specific catalytic systems that favor mono-oxidation.

Causality of Experimental Choices

The choice of a cobalt-based catalyst in conjunction with a quaternary ammonium salt and oxygen as the terminal oxidant is inspired by literature precedents on the selective oxidation of xylenes and other methylarenes.[4] Cobalt salts are known to be effective catalysts for the aerobic oxidation of C-H bonds. The quaternary ammonium salt likely acts as a phase-transfer catalyst and may also play a role in modulating the reactivity of the cobalt species. The use of oxygen from the air as the oxidant makes this a "green" and cost-effective method.

Experimental Protocol: Cobalt-Catalyzed Selective Oxidation

This protocol is adapted from the procedure for the selective oxidation of mesitylene to 3,5-dimethylbenzaldehyde described in patent CN103524313A.[4]

Materials:

  • 3,5-Dimethylbenzonitrile

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Didecyldimethylammonium bromide (DDAB)

  • Acetic acid (glacial)

  • Oxygen (gas)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 3,5-dimethylbenzonitrile (1 equiv.), Co(OAc)₂·4H₂O (0.01 equiv.), and DDAB (0.015 equiv.).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to 110 °C with stirring until all solids dissolve.

  • Replace the atmosphere in the flask with oxygen by evacuating and backfilling with oxygen gas three times.

  • Maintain the reaction mixture at 110 °C under a positive pressure of oxygen (e.g., from a balloon) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters
ParameterValue/ConditionRationale
Starting Material3,5-DimethylbenzonitrileReadily available precursor.
CatalystCo(OAc)₂·4H₂OEffective for aerobic C-H oxidation.[4]
Co-catalystDDABActs as a phase-transfer catalyst and may modulate cobalt reactivity.[4]
OxidantOxygen"Green" and inexpensive terminal oxidant.
SolventAcetic AcidProvides a suitable reaction medium and can participate in the catalytic cycle.
Temperature110 °CSufficient to promote the reaction while minimizing side products.[4]
Reaction Time12-24 hoursRequires monitoring for optimal conversion.

Pathway 2: Two-Step Synthesis via the Sommelet Reaction

This classical approach involves the formation of a benzylic halide intermediate, which is then converted to the aldehyde using hexamethylenetetramine (hexamine).[5][6]

Step 1: Benzylic Bromination of 3,5-Dimethylbenzonitrile

The selective bromination of one methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator.

NBS is a common and effective reagent for benzylic bromination. The reaction proceeds via a free-radical mechanism, which is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation with UV light. Carbon tetrachloride (CCl₄) or a similar non-polar solvent is typically used.

Materials:

  • 3,5-Dimethylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzonitrile (1 equiv.) in CCl₄.

  • Add NBS (1.1 equiv.) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and stir for 4-8 hours. The reaction can be monitored by the disappearance of the solid NBS and the appearance of succinimide, which floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(bromomethyl)-5-methylbenzonitrile. This product may be used in the next step without further purification.

Step 2: Sommelet Reaction of 3-(Bromomethyl)-5-methylbenzonitrile

The Sommelet reaction converts the benzylic bromide to the desired aldehyde.[5][6]

Hexamethylenetetramine (hexamine) is the key reagent in the Sommelet reaction. It first acts as a nucleophile to displace the bromide, forming a quaternary ammonium salt. Upon heating in the presence of water, this salt undergoes a complex series of reactions, ultimately leading to the formation of the aldehyde.[5][6] Acetic acid is often used as a co-solvent.[6][7]

Materials:

  • Crude 3-(bromomethyl)-5-methylbenzonitrile

  • Hexamethylenetetramine (hexamine)

  • Acetic acid (glacial)

  • Water

Procedure:

  • In a round-bottom flask, combine the crude 3-(bromomethyl)-5-methylbenzonitrile (1 equiv.) and hexamine (1.2 equiv.).

  • Add a mixture of glacial acetic acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and stir for 2-4 hours.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add concentrated hydrochloric acid to acidify the solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sommelet Reaction Workflow cluster_bromination Step 1: Benzylic Bromination cluster_sommelet Step 2: Sommelet Reaction 3,5-Dimethylbenzonitrile 3,5-Dimethylbenzonitrile NBS, AIBN, CCl4 NBS, AIBN, CCl4 3,5-Dimethylbenzonitrile->NBS, AIBN, CCl4 3-(Bromomethyl)-5-methylbenzonitrile 3-(Bromomethyl)-5-methylbenzonitrile NBS, AIBN, CCl4->3-(Bromomethyl)-5-methylbenzonitrile Hexamine, Acetic Acid, Water Hexamine, Acetic Acid, Water 3-(Bromomethyl)-5-methylbenzonitrile->Hexamine, Acetic Acid, Water This compound This compound Hexamine, Acetic Acid, Water->this compound

Caption: Workflow for the two-step synthesis of this compound.

Purification and Characterization

Purification

The crude this compound obtained from either synthetic route will likely require purification.

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the product from starting materials and byproducts.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[9][10] The choice of solvent is critical and should be determined experimentally.

Characterization

A comprehensive characterization of the purified this compound is essential to confirm its identity and purity. The following techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9-10 ppm), signals for the aromatic protons, and a singlet for the methyl group protons.

    • ¹³C NMR: The carbon NMR spectrum should exhibit a resonance for the carbonyl carbon of the aldehyde (around 190 ppm), the nitrile carbon (around 118 ppm), and distinct signals for the aromatic carbons and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C-H stretch (around 2820 and 2720 cm⁻¹), the carbonyl C=O stretch (around 1700 cm⁻¹), and the nitrile C≡N stretch (around 2230 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (145.16 g/mol ).[1][2][3]

Note: As of the writing of this guide, specific, published spectroscopic data for this compound could not be located. The expected chemical shifts and absorption bands are based on data for analogous compounds.[11]

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

  • 3,5-Dimethylbenzonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care.

  • Cobalt(II) acetate: May be harmful if swallowed and is a suspected carcinogen.

  • Hexamethylenetetramine: Flammable solid and may cause skin and respiratory irritation.

  • Solvents: Many of the solvents used are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic strategies for the preparation of this compound. While a definitive, published protocol is not currently available, the detailed experimental procedures provided for the selective oxidation of 3,5-dimethylbenzonitrile and the two-step Sommelet reaction pathway offer a strong foundation for the successful synthesis of this valuable bifunctional intermediate. The choice of route will depend on the available starting materials, equipment, and the desired scale of the synthesis. As with any synthetic endeavor, careful execution, monitoring, and thorough characterization of the final product are paramount to achieving the desired outcome.

References

Foreword: The Strategic Importance of 3-Cyano-5-methylbenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preparation of 3-Cyano-5-methylbenzaldehyde

In the landscape of pharmaceutical and materials science, the strategic value of a molecular scaffold is often defined by its versatility and the efficiency with which it can be synthesized. 3-Cyano-5-methylbenzaldehyde, a seemingly simple aromatic compound, represents a cornerstone intermediate for drug development professionals. Its disubstituted benzene ring, featuring strategically placed electron-withdrawing (cyano) and electron-donating (methyl) groups, alongside a reactive aldehyde function, provides a trifecta of chemical handles for constructing complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this valuable building block, grounded in mechanistic understanding and practical, field-proven insights.

PART 1: Foundational Synthetic Strategies

The synthesis of 3-cyano-5-methylbenzaldehyde can be approached from two principal strategic directions, each with distinct advantages and considerations. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific reagents.

  • The Cyanation Approach: This strategy involves the introduction of a nitrile group onto a pre-functionalized benzene ring containing the methyl and aldehyde (or a precursor) moieties. The most common precursor for this route is an aryl halide, typically 3-bromo-5-methylbenzaldehyde.

  • The Oxidation Approach: This route begins with a toluene derivative where the cyano and one methyl group are already in place (e.g., 3-methylbenzonitrile). The core transformation is the selective oxidation of the second methyl group to the desired aldehyde.

This guide will dissect both methodologies, providing a robust framework for their successful implementation in a laboratory setting.

PART 2: The Cyanation of 3-Bromo-5-methylbenzaldehyde

This method is arguably the most direct and widely utilized laboratory-scale synthesis, leveraging the reliability of modern cross-coupling reactions. The starting material, 3-bromo-5-methylbenzaldehyde, is commercially available or can be synthesized from m-xylene.

Causality and Mechanistic Underpinnings

The conversion of an aryl bromide to a benzonitrile is most effectively achieved via a metal-catalyzed process, such as the Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

  • Rosenmund-von Braun Reaction: This classic method employs a copper(I) cyanide (CuCN) salt, often in a high-boiling polar aprotic solvent like DMF or NMP.[1] The reaction proceeds through a nucleophilic aromatic substitution mechanism, facilitated by the copper salt. The high temperature is necessary to overcome the activation energy for displacing the bromide from the aromatic ring.

  • Palladium-Catalyzed Cyanation: A more modern and often higher-yielding alternative involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II). This reaction follows a catalytic cycle involving oxidative addition, transmetalation (or cyanide association), and reductive elimination to form the C-CN bond. The use of zinc cyanide is particularly advantageous as it is less acutely toxic than alkali metal cyanides.[2]

Workflow for Palladium-Catalyzed Cyanation

The following diagram illustrates the logical flow of the palladium-catalyzed cyanation of 3-bromo-5-methylbenzaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 3-Bromo-5-methylbenzaldehyde reagents Reagents: - Pd Catalyst (e.g., Pd(PPh3)4) - Cyanide Source (e.g., Zn(CN)2) - Solvent (e.g., DMF) mix Combine reactants in an inert atmosphere start->mix reagents->mix heat Heat reaction mixture (e.g., 80-120 °C) mix->heat monitor Monitor progress via TLC/LC-MS heat->monitor quench Cool and quench reaction monitor->quench Upon completion extract Aqueous work-up and extraction with organic solvent quench->extract purify Purify via column chromatography extract->purify end_product Final Product: 3-Cyano-5-methylbenzaldehyde purify->end_product

Caption: Experimental workflow for the cyanation of an aryl bromide.

Detailed Experimental Protocol: Cyanation using Copper(I) Cyanide

This protocol is a self-validating system, incorporating monitoring and purification steps crucial for ensuring the integrity of the final product.

Materials:

  • 3-Bromo-5-methylbenzaldehyde (1.0 eq)[3][4]

  • Copper(I) Cyanide (CuCN) (1.2 - 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Aqueous Ferric Chloride / HCl solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-5-methylbenzaldehyde and copper(I) cyanide.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 140-150 °C) under a nitrogen atmosphere. The causality for this step is to provide sufficient thermal energy for the nucleophilic substitution to occur.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot indicates completion, typically after 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to approximately 60-70 °C.

    • In a separate flask, prepare a solution of ferric chloride and hydrochloric acid in water. Add the reaction mixture to this solution while stirring. This step is crucial for complexing and removing residual cyanide and copper salts.

    • Add toluene to the mixture and stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 3-cyano-5-methylbenzaldehyde as a white to off-white solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[5][6][7]

PART 3: The Oxidation of 3-Methylbenzonitrile

This alternative route is attractive, especially for larger-scale synthesis, as it may start from less expensive raw materials like 1,3-xylene. The key challenge lies in the selective oxidation of one methyl group to an aldehyde without affecting the other methyl or the cyano group, and avoiding over-oxidation to a carboxylic acid.

Causality and Strategic Choices

The synthesis begins with 3-methylbenzonitrile. A patented industrial method involves the liquid-phase ammoxidation of 1,3-xylene to produce 3-methylbenzonitrile, which is then oxidized.[8]

  • Ammoxidation: This process converts a methyl group into a nitrile group using ammonia and oxygen, typically with a catalyst.

  • Selective Oxidation: The subsequent oxidation of the remaining methyl group on the 3-methylbenzonitrile intermediate is the critical step. This can be achieved using various oxidants. A patented method describes using a catalyst system with oxygen and hydrogen.[8] This controlled oxidation is designed to stop at the aldehyde stage.

Workflow for the Oxidation Approach

This diagram outlines the two-stage process from a common starting material to the final product.

G cluster_stage1 Stage 1: Ammoxidation cluster_stage2 Stage 2: Selective Oxidation start Start: 1,3-Xylene ammox Liquid-phase ammoxidation (NH3, O2, Catalyst) start->ammox intermediate Intermediate: 3-Methylbenzonitrile ammox->intermediate oxidize Controlled oxidation (O2, H2, Catalyst, DMF) intermediate->oxidize workup Cooling, filtration, and purification oxidize->workup end_product Final Product: 3-Cyano-5-methylbenzaldehyde workup->end_product

Caption: Two-stage industrial synthesis via oxidation.

Detailed Experimental Protocol: Oxidation of 3-Methylbenzonitrile

This protocol is based on a patented method and is intended for professionals with experience in handling gas-phase reactions and catalytic systems.[8]

Materials:

  • 3-Methylbenzonitrile (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Proprietary catalyst and cocatalyst (as described in the patent)

  • Oxygen (gas)

  • Hydrogen (gas)

Procedure:

  • Reaction Setup: Charge a reaction kettle suitable for gas-phase reactions with 3-methylbenzonitrile, DMF, the catalyst, and cocatalyst.

  • Heating and Gas Flow: Heat the mixture to the target temperature (e.g., 110-115 °C). Introduce a controlled flow of oxygen and hydrogen into the reaction vessel. The ratio and flow rate are critical for selectivity and safety.

  • Reaction: Maintain the reaction for 2-3 hours. The catalyst system is designed to facilitate the partial oxidation of the methyl group.

  • Work-up:

    • After the reaction period, cool the mixture to room temperature.

    • The product, 3-cyano-5-methylbenzaldehyde, often precipitates as a white crystalline powder.

    • Isolate the product by filtration.

  • Purification: The filtered solid can be further purified by recrystallization from a suitable solvent system if necessary to achieve the desired purity for drug development applications.

PART 4: Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in process development. This table provides a comparative summary to aid researchers in this choice.

FeatureRoute 1: Cyanation of Aryl Halide Route 2: Oxidation of Toluene Derivative
Starting Material 3-Bromo-5-methylbenzaldehyde3-Methylbenzonitrile (from 1,3-Xylene)
Key Reagents CuCN or Pd catalyst + Zn(CN)₂O₂, H₂, specialized catalysts
Typical Yield Good to Excellent (70-95%)High (as per patent claims)
Advantages - High reliability and predictability.- Well-documented in literature.- Tolerant of various functional groups.- Milder conditions with Pd-catalysis.- Potentially more cost-effective at scale.- Starts from inexpensive bulk chemicals.- Fewer discrete steps from xylene.
Disadvantages - Use of highly toxic cyanide sources.- Cost of palladium catalysts.- High temperatures required for CuCN.- Potential for metal contamination in product.- Requires specialized equipment for gas handling.- Catalyst systems may be proprietary.- Risk of over-oxidation to carboxylic acid.- Less common in standard academic labs.

Conclusion

The synthesis of 3-cyano-5-methylbenzaldehyde is a well-established process achievable through multiple robust pathways. For laboratory-scale research and early-stage drug discovery, the cyanation of 3-bromo-5-methylbenzaldehyde offers a reliable and versatile method with predictable outcomes. For industrial-scale production, the oxidation of 3-methylbenzonitrile derived from 1,3-xylene presents a more economically viable, albeit technologically demanding, alternative. A thorough understanding of the causality behind each experimental choice—from solvent and catalyst selection to work-up procedures—is paramount for the successful, safe, and efficient preparation of this critical chemical intermediate.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Formyl-5-methylbenzonitrile, a trisubstituted aromatic compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize vibrational spectroscopy for molecular characterization. We will delve into the theoretical principles governing the IR absorption of its constituent functional groups—aromatic nitrile, aromatic aldehyde, and a substituted benzene ring—and provide a detailed interpretation of its expected spectrum. Furthermore, a validated experimental protocol for acquiring high-quality IR data is presented, alongside a discussion of the influence of substituents on the vibrational frequencies.

Introduction: The Role of IR Spectroscopy in Molecular Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and the overall molecular structure. Consequently, the resulting IR spectrum serves as a molecular "fingerprint," enabling the identification of functional groups and the elucidation of structural features.

For a molecule such as this compound, IR spectroscopy is an invaluable tool for confirming its synthesis and purity. The presence and position of characteristic absorption bands for the nitrile (C≡N), formyl (CHO), and substituted aromatic ring systems provide definitive evidence of its chemical identity.

Molecular Structure and Expected Vibrational Modes

The structure of this compound comprises a benzene ring with three substituents: a formyl group (-CHO), a methyl group (-CH₃), and a nitrile group (-C≡N) at positions 1, 3, and 5, respectively. This 1,3,5-trisubstituted pattern, along with the electronic nature of the substituents, dictates the intricacies of its IR spectrum.

The primary vibrational modes of interest can be categorized as follows:

  • Nitrile Group (C≡N) Vibrations: The carbon-nitrogen triple bond gives rise to a strong and sharp stretching absorption.

  • Aldehyde Group (CHO) Vibrations: This group is characterized by a strong carbonyl (C=O) stretching band and distinctive C-H stretching and bending modes.

  • Aromatic Ring Vibrations: The benzene ring exhibits characteristic C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations. The substitution pattern influences the positions of these bands.

  • Methyl Group (CH₃) Vibrations: The methyl group will display characteristic symmetric and asymmetric C-H stretching and bending modes.

The interplay of an electron-donating group (methyl) and two electron-withdrawing groups (formyl and nitrile) influences the electron distribution within the aromatic ring, which in turn affects the bond strengths and, consequently, the vibrational frequencies of the entire molecule.

Predicted Infrared Spectrum Analysis of this compound

High-Frequency Region (>2000 cm⁻¹)
  • Aromatic C-H Stretch (νC-H): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, a series of weak to medium bands are expected in the range of 3100-3000 cm⁻¹ [1].

  • Methyl C-H Stretches (νC-H): The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations, which are anticipated to appear just below 3000 cm⁻¹, typically in the 2975-2870 cm⁻¹ region.

  • Aldehydic C-H Stretches (νC-H): A hallmark of aldehydes is the presence of two characteristic C-H stretching bands resulting from Fermi resonance. These are expected to be observed as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ [2]. The presence of the lower frequency band is a strong indicator of an aldehyde functionality.

  • Nitrile Stretch (νC≡N): The C≡N triple bond stretch in aromatic nitriles is a sharp and intense absorption. Due to conjugation with the aromatic ring, this band is expected to appear in the range of 2240-2220 cm⁻¹ [3].

Carbonyl and Double Bond Region (2000-1500 cm⁻¹)
  • Carbonyl Stretch (νC=O): The C=O stretching vibration of an aromatic aldehyde is one of the most intense bands in the spectrum. Conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes. Therefore, a strong, sharp absorption is predicted in the range of 1710-1685 cm⁻¹ [2].

  • Aromatic C=C Stretches (νC=C): The benzene ring exhibits characteristic in-ring C=C stretching vibrations that typically appear as a series of bands in the 1600-1450 cm⁻¹ region[1]. For a substituted benzene ring, prominent peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹ [4].

Fingerprint Region (<1500 cm⁻¹)

The fingerprint region is rich with complex vibrational modes, including C-H bending and C-C stretching, which are highly specific to the molecule's structure.

  • Methyl C-H Bends (δC-H): Symmetric and asymmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹ .

  • Aromatic C-H Out-of-Plane Bending (γC-H): The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in the range of 900-675 cm⁻¹ [1][4]. Specifically, a strong band between 810-850 cm⁻¹ and another between 670-720 cm⁻¹ are characteristic of this substitution pattern[4].

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchAromatic Ring3100 - 3000Weak to Medium
Methyl C-H StretchesMethyl Group2975 - 2870Medium
Aldehydic C-H StretchesAldehyde~2850 and ~2750Weak to Medium
Nitrile StretchNitrile2240 - 2220Strong, Sharp
Carbonyl StretchAldehyde1710 - 1685Strong, Sharp
Aromatic C=C StretchesAromatic Ring1600 - 1450Medium to Strong
Methyl C-H BendsMethyl Group~1450 and ~1375Medium
Aromatic C-H Out-of-Plane BendsAromatic Ring900 - 675Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.

Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks on the spectrum.

Self-Validating System and Best Practices
  • Cleanliness is Critical: Any residue on the ATR crystal will appear in the spectrum. Always clean the crystal before running the background and the sample.

  • Consistent Pressure: Inconsistent pressure can lead to variations in peak intensities. Use the pressure indicator on the ATR accessory to apply a consistent force for all measurements.

  • Atmospheric Subtraction: If atmospheric interference is still present after purging, use the spectrometer's software to subtract the contributions from water vapor and CO₂.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the correlation between the molecular structure of this compound and its key predicted IR absorption bands.

G cluster_molecule This compound cluster_spectrum Key IR Absorptions mol A Aromatic C-H Stretch ~3050 cm⁻¹ mol->A Ar-H B Aldehydic C-H Stretches ~2850 & 2750 cm⁻¹ mol->B CHO C Nitrile C≡N Stretch ~2230 cm⁻¹ mol->C C≡N D Aldehyde C=O Stretch ~1700 cm⁻¹ mol->D CHO E Aromatic C=C Stretches ~1600-1450 cm⁻¹ mol->E Ar Ring F Aromatic C-H Bends ~900-675 cm⁻¹ mol->F Ar-H G Methyl C-H Stretches ~2950 cm⁻¹ mol->G CH₃

Caption: Correlation of functional groups in this compound with their characteristic IR absorptions.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. A systematic analysis of the spectrum, guided by the principles outlined in this guide, allows for the unambiguous identification of its key functional groups: the aromatic nitrile, the aromatic aldehyde, and the 1,3,5-trisubstituted benzene ring. The predicted positions of the C≡N stretch, the C=O stretch, the aldehydic C-H stretches, and the aromatic C-H out-of-plane bending bands provide a robust framework for the characterization of this molecule. By following the provided experimental protocol, researchers can confidently acquire high-quality IR spectra for routine analysis and in-depth structural elucidation in a drug development or chemical research setting.

References

Mass spectrometry analysis of 3-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Formyl-5-methylbenzonitrile

Introduction

This compound is a bifunctional aromatic compound featuring aldehyde, nitrile, and methyl groups on a benzene ring. This unique combination of functionalities makes it a valuable building block in organic synthesis and a pertinent subject for structural analysis in pharmaceutical and materials science research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control.

This technical guide provides a comprehensive exploration of the mass spectrometry (MS) analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will examine two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to illustrate how their complementary nature provides a complete analytical picture, from detailed structural fragmentation to unambiguous molecular weight determination.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for designing a robust analytical method. The functional groups present on this compound—an electrophilic aldehyde, a polar nitrile, and a stable aromatic core—directly influence its ionization efficiency and subsequent fragmentation pathways.

PropertyValueSource
Chemical Structure
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [2]
Monoisotopic Mass 145.05276 Da[1]

The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule.[3] This is a primary diagnostic clue in its mass spectrum.

Section 2: Foundational Principles of Mass Spectrometry

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates whether the analysis will yield rich structural information through fragmentation or preserve the intact molecule for molecular weight confirmation.

Electron Ionization (EI-MS): The Hard Ionization Approach

Electron Ionization (EI) is a classic and powerful technique for the analysis of relatively small (MW < 600 amu), volatile, and thermally stable organic compounds.[4][5] In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), which is sufficient to eject an electron from the molecule, forming an energetically unstable radical cation (M⁺•).[4][6][7] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[5][6][8] Due to the requirement for a gaseous sample, EI is most commonly coupled with Gas Chromatography (GC).[5][9][10]

Electrospray Ionization (ESI-MS): The Soft Ionization Approach

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization method that transfers analyte molecules from a liquid solution directly into the gas phase as ions with minimal fragmentation.[11] This technique is ideal for polar, less volatile, or thermally fragile molecules.[12] ESI typically generates even-electron ions, most commonly a protonated molecule ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺).[12][13] While a single-stage ESI-MS spectrum is excellent for confirming molecular weight, it provides little structural information.[11] To overcome this, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to reveal its structure.[11]

Section 3: Experimental Design & Protocols

A self-validating protocol is built on meticulous sample preparation and precisely defined instrumental parameters. The following sections provide trusted methodologies for analyzing this compound.

General Analytical Workflow

The overall process, from sample preparation to data analysis, follows a structured path designed to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve Analyte (1 mg/mL) gc_prep Solvent: Dichloromethane (for GC-MS) prep->gc_prep lc_prep Solvent: 50:50 ACN:H₂O + 0.1% Formic Acid (for LC-MS) prep->lc_prep gcms GC-MS (EI Mode) gc_prep->gcms lcms LC-MS/MS (ESI Mode) lc_prep->lcms ei_data EI Fragmentation Pattern Analysis gcms->ei_data esi_data ESI MS/MS Fragmentation Analysis lcms->esi_data

Caption: General workflow for MS analysis.
Sample Preparation Protocol

Clean sample preparation is paramount for achieving high sensitivity and preventing contamination of the MS system.[10][14]

For GC-MS (EI) Analysis:

  • Weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of high-purity, volatile solvent such as dichloromethane or ethyl acetate to achieve a stock concentration of 1 mg/mL.[15]

  • Perform serial dilutions as necessary to reach the desired concentration for analysis (e.g., 1-10 µg/mL).

For LC-MS (ESI) Analysis:

  • Weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of LC-MS grade acetonitrile and water to achieve a stock concentration of 1 mg/mL.

  • To promote protonation for positive ion mode ESI, add formic acid to the solvent to a final concentration of 0.1%.[12]

  • Vortex the solution until the sample is fully dissolved. Use sonication if necessary.

  • Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

GC-MS (EI) Instrumental Protocol

The following parameters serve as a robust starting point for the analysis of this compound and related aromatic compounds.

ParameterSettingRationale
Gas Chromatograph
Injector Port250°CEnsures rapid volatilization of the analyte without thermal degradation.
Split Ratio50:1Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHelium at 1.0 mL/minProvides efficient separation and is inert.
Oven Program70°C (2 min hold), then ramp 15°C/min to 280°C (5 min hold)Separates the analyte from solvent and any potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)To induce characteristic fragmentation for structural elucidation.
Electron Energy70 eVStandard energy that provides reproducible fragmentation patterns found in spectral libraries (e.g., NIST).[5]
Source Temperature230°CMaintains the analyte in the gas phase and prevents condensation in the source.
Mass Rangem/z 40 - 200Covers the molecular ion and all expected low-mass fragments.
LC-MS/MS (ESI) Instrumental Protocol

This protocol is designed for molecular weight confirmation and subsequent structural analysis via tandem MS.

ParameterSettingRationale
Liquid Chromatograph
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for separation of small organic molecules.
Mobile Phase AWater + 0.1% Formic AcidAqueous phase with acidifier to promote protonation.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase.
Gradient5% B to 95% B over 5 minProvides efficient elution and separation.
Flow Rate0.4 mL/minCompatible with standard ESI sources.
Mass Spectrometer
Ionization ModePositive Electrospray (ESI+)The nitrile and carbonyl groups can be protonated.
Capillary Voltage3.5 kVOptimizes the electrospray process for ion generation.
MS1 Scan Rangem/z 100 - 250To detect the [M+H]⁺ and potential adducts.
MS/MS ExperimentProduct ion scan of m/z 146.06Isolate the protonated molecule for fragmentation.
Collision EnergyRamped 10-30 eVA range of energies ensures capture of both low-energy and high-energy fragmentation pathways.

Section 4: Predicted Mass Spectra & Fragmentation Analysis

The structural features of this compound give rise to distinct and predictable fragmentation patterns under both EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the analysis begins with the formation of the molecular ion (M⁺•) at m/z 145 . This radical cation undergoes a series of characteristic cleavages driven by the stability of the resulting fragments. Aromatic aldehydes typically exhibit a strong molecular ion peak.[16]

Key Predicted Fragmentations:

  • Loss of a Hydrogen Radical (M-1) : The most common initial fragmentation for aromatic aldehydes is the cleavage of the weak aldehydic C-H bond, resulting in a highly resonance-stabilized acylium ion at m/z 144 .[17][18][19]

  • Loss of Carbon Monoxide (from M-1) : The acylium ion at m/z 144 can subsequently lose a neutral molecule of carbon monoxide (CO), a common pathway for such ions, to produce a fragment at m/z 116 .

  • Loss of the Formyl Radical (M-29) : Direct cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of the •CHO radical, yielding an ion at m/z 116 .

  • Loss of Hydrogen Cyanide (M-27) : A characteristic fragmentation of aromatic nitriles is the elimination of a neutral HCN molecule, which would lead to a fragment at m/z 118 .[20]

G M Molecular Ion (M⁺•) m/z 145 M_minus_H [M-H]⁺ m/z 144 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 116 M->M_minus_CHO - •CHO M_minus_HCN [M-HCN]⁺• m/z 118 M->M_minus_HCN - HCN M_minus_H->M_minus_CHO - CO

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI Fragments:

m/zProposed Fragment IonProposed Fragmentation Pathway
145[C₉H₇NO]⁺•Molecular Ion (M⁺•)
144[C₉H₆NO]⁺M⁺• - •H (Loss of hydrogen radical from the aldehyde)
118[C₈H₇O]⁺•M⁺• - HCN (Loss of hydrogen cyanide)
116[C₈H₆N]⁺M⁺• - •CHO (Loss of formyl radical) OR [M-H]⁺ - CO
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Analysis

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 146.06 . Depending on solvent conditions, a sodium adduct [M+Na]⁺ at m/z 168.04 may also be present. The CID-based fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable neutral molecules rather than radicals. Protonation is expected to occur at either the nitrile nitrogen or the aldehyde oxygen, with the subsequent fragmentation pathway dependent on the initial protonation site.

Key Predicted MS/MS Fragmentations (from m/z 146):

  • Loss of Ammonia (NH₃) : If the protonated nitrile undergoes rearrangement, it could potentially lose ammonia, yielding a fragment at m/z 129 .

  • Loss of Carbon Monoxide (CO) : Protonation at the aldehyde oxygen could facilitate the neutral loss of CO, producing a fragment ion at m/z 118 .

  • Loss of Water (H₂O) : While less common for this structure, if a source of active protons allows, a dehydration reaction could lead to a fragment at m/z 128 .

G MH Precursor Ion [M+H]⁺ m/z 146 MH_minus_CO Product Ion [M+H-CO]⁺ m/z 118 MH->MH_minus_CO - CO MH_minus_NH3 Product Ion [M+H-NH₃]⁺ m/z 129 MH->MH_minus_NH3 - NH₃

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
146.06129.05NH₃ (Ammonia)
146.06118.06CO (Carbon Monoxide)

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of the strategic application of modern analytical techniques.

  • GC-EI-MS provides an unparalleled level of structural detail through its extensive and reproducible fragmentation patterns, allowing for confident identification based on the characteristic losses of hydrogen, formyl radicals, and carbon monoxide.

  • LC-ESI-MS/MS offers an unambiguous determination of the molecular weight via the soft formation of the [M+H]⁺ ion. Subsequent collision-induced dissociation provides complementary structural data through the neutral loss pathways.

By leveraging both hard and soft ionization methods, researchers can achieve a comprehensive and validated structural characterization of this compound. This dual-pronged approach is a cornerstone of modern analytical chemistry, ensuring the accuracy and integrity required in academic research, drug discovery, and industrial quality control.

References

Starting materials for 3-Formyl-5-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-methylbenzonitrile: A Review of Starting Materials and Synthetic Strategies

Introduction

This compound is a valuable bifunctional molecule that serves as a critical building block in the synthesis of complex organic structures, particularly in the realms of pharmaceuticals and materials science. Its unique arrangement of a nitrile, an aldehyde, and a methyl group on an aromatic scaffold allows for a diverse range of subsequent chemical transformations. The strategic importance of this intermediate necessitates robust and efficient synthetic routes. This guide provides a detailed examination of the primary starting materials and methodologies for the synthesis of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, present validated protocols, and compare the strategic advantages of each approach.

Chapter 1: Synthesis via Selective Oxidation of 3,5-Dimethylbenzonitrile

The most direct conceptual route to this compound is the selective oxidation of one of the two equivalent methyl groups of 3,5-dimethylbenzonitrile. This approach is attractive due to the commercial availability of the starting material.[1][2][3] However, the primary challenge lies in controlling the oxidation to isolate the aldehyde in high yield, as the aldehyde product is often more susceptible to further oxidation to the corresponding carboxylic acid than the starting methyl group.[4]

Mechanistic Considerations and Oxidant Selection

The selective oxidation of a benzylic methyl group to an aldehyde is a non-trivial transformation.[5] Strong oxidizing agents, such as potassium permanganate or chromic acid, typically lead to the formation of the benzoic acid derivative.[4] Therefore, methods have been developed that either use milder, more selective oxidants or trap the aldehyde intermediate as it forms to prevent over-oxidation.[4]

Several modern catalytic systems have shown promise for this type of selective oxidation:

  • Transition Metal Catalysis: Catalysts based on metals like cobalt or molybdenum can facilitate aerobic oxidation under controlled conditions.[6][7] These systems often involve radical mechanisms where the C-H bond of the methyl group is selectively activated.

  • Enzymatic Oxidation: Biocatalytic methods, such as those using laccase in the presence of a mediator, offer an environmentally benign option for the selective oxidation of aromatic methyl groups under very mild conditions.[4]

  • Hypervalent Iodine Reagents: Reagents like o-Iodoxybenzoic acid (IBX) are known for their mild and highly selective oxidation of benzylic positions to carbonyls without significant over-oxidation.[5]

The choice of oxidant is critical and depends on factors such as substrate compatibility, desired scale, and cost. For 3,5-dimethylbenzonitrile, the presence of the electron-withdrawing nitrile group can influence the reactivity of the methyl groups, a factor that must be considered during methods development.

Experimental Protocol: Cerium(IV) Ammonium Nitrate (CAN) Mediated Oxidation

Cerium(IV) salts are effective reagents for the selective side-chain oxidation of alkyl-substituted arenes to aldehydes.[5] The reaction is particularly useful for polymethylated arenes, where typically only one methyl group is oxidized.[5]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylbenzonitrile (1.0 equiv) in a mixture of acetic acid and water.

  • Reagent Addition: Add ammonium cerium(IV) nitrate (CAN) (2.5-3.0 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Synthetic Pathway Visualization

Oxidation_of_3_5_dimethylbenzonitrile Start 3,5-Dimethylbenzonitrile Product This compound Start->Product Selective Oxidation Reagent [Oxidant] e.g., Cerium(IV) Ammonium Nitrate Acetic Acid/Water Reagent->Start

Caption: Oxidation of 3,5-dimethylbenzonitrile.

Chapter 2: Synthesis from 3-Bromo-5-methylbenzonitrile

An alternative and highly regioselective strategy employs 3-bromo-5-methylbenzonitrile as the starting material. This route circumvents the selectivity issues inherent in the oxidation of 3,5-dimethylbenzonitrile. The bromine atom serves as a versatile synthetic handle, allowing for its conversion into a formyl group through well-established organometallic chemistry.[8]

Strategic Advantages and Methodologies

The key advantage of this pathway is unambiguous regiocontrol. The bromine at the 3-position precisely dictates the location of the new formyl group. Two primary methods are employed for this transformation:

  • Metal-Halogen Exchange and Formylation: This classic method involves treating the aryl bromide with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) at low temperature to generate an aryllithium intermediate. This potent nucleophile is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Palladium-Catalyzed Formylation: Modern cross-coupling reactions offer milder alternatives. For example, a palladium-catalyzed reaction using carbon monoxide and a hydride source (e.g., a silane) can directly convert the aryl bromide to the corresponding aldehyde.

Experimental Protocol: Formylation via Lithium-Halogen Exchange

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Precursor Addition: Add a solution of 3-bromo-5-methylbenzonitrile (1.0 equiv) in anhydrous THF to the flask.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the aryllithium solution. Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quenching and Workup: Carefully quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product is then purified by silica gel chromatography to yield pure this compound.

Synthetic Pathway Visualization

Formylation_of_3_bromo_5_methylbenzonitrile Start 3-Bromo-5-methylbenzonitrile Intermediate 3-Lithio-5-methylbenzonitrile (In situ intermediate) Start->Intermediate 1. n-BuLi, THF, -78 °C Product This compound Intermediate->Product 2. DMF 3. H3O+ workup

Caption: Synthesis from 3-bromo-5-methylbenzonitrile.

Chapter 3: Alternative Approaches: Formylation of 3-Methylbenzonitrile

Directly formylating the commercially available 3-methylbenzonitrile is another potential route. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[9][10][11] It utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[12][13]

Feasibility and Regioselectivity

The success of this route hinges on the electronic properties of the 3-methylbenzonitrile ring. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. Their combined influence on electrophilic aromatic substitution must be considered:

  • Methyl group directs to: positions 2, 4, and 6.

  • Nitrile group directs to: position 5.

The position of interest (position 5) is activated by the methyl group (para) and is the only position directed by the nitrile group. This alignment of directing effects suggests that formylation at position 5 is electronically favored, making the Vilsmeier-Haack reaction a plausible strategy.

Experimental Protocol: Vilsmeier-Haack Formylation

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF), used as both reagent and solvent, to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equiv) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Add 3-methylbenzonitrile (1.0 equiv) to the pre-formed reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction's progress by TLC or LC-MS.

  • Hydrolysis: After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate.

  • Workup and Extraction: Stir the mixture until hydrolysis is complete. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Washing and Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography or recrystallization to obtain this compound.

Synthetic Pathway Visualization

Vilsmeier_Haack_Formylation Start 3-Methylbenzonitrile Product This compound Start->Product Electrophilic Aromatic Substitution Reagents 1. POCl3, DMF 2. Heat 3. H2O, Base Reagents->Start

Caption: Vilsmeier-Haack formylation of 3-methylbenzonitrile.

Chapter 4: Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on project-specific requirements such as scale, cost, available equipment, and purity specifications.

Parameter Route 1: Oxidation Route 2: Bromination Route Route 3: Formylation
Starting Material 3,5-Dimethylbenzonitrile3-Bromo-5-methylbenzonitrile3-Methylbenzonitrile
Key Advantage Atom economy; directnessHigh regioselectivityPotentially low cost; convergent
Key Challenge Controlling selectivity; preventing over-oxidation to the acidRequires cryogenic conditions and organolithium reagentsPotential for side products; optimization of reaction conditions
Number of Steps 1 step1 step (from bromide)1 step
Typical Reagents Cerium(IV) salts, MnO₂, TEMPOn-BuLi, DMF, POCl₃POCl₃, DMF
Scalability Can be challenging due to selectivity and exothermsScalable, but requires specialized equipment for low temperaturesGenerally scalable and well-precedented in industry
Safety/Handling Handling of strong oxidantsHandling of pyrophoric n-BuLi and cryogenic liquidsHandling of corrosive POCl₃

Conclusion

Three primary and viable synthetic strategies for producing this compound have been presented, each originating from a different commercially available starting material.

  • The selective oxidation of 3,5-dimethylbenzonitrile is the most direct route but requires careful control to avoid byproduct formation. It is best suited for scenarios where optimization of selectivity is feasible.

  • The synthesis from 3-bromo-5-methylbenzonitrile offers unparalleled regiocontrol, ensuring the formation of the desired isomer exclusively. This route is highly reliable, though it involves the use of pyrophoric and cryogenic reagents, making it ideal for laboratory to mid-scale synthesis where purity is paramount.

  • The Vilsmeier-Haack formylation of 3-methylbenzonitrile is a promising alternative that leverages the directing effects of the existing substituents. This method is often cost-effective and scalable, making it attractive for industrial production, provided the reaction conditions can be optimized to maximize the yield of the target isomer.

The ultimate choice of synthetic pathway will be guided by a careful evaluation of the specific needs of the research or manufacturing campaign, balancing factors of cost, efficiency, safety, and scale.

References

An In-depth Technical Guide to the Synthesis of 3-Cyanobenzaldehyde from 1,3-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and industrially relevant synthetic route for 3-cyanobenzaldehyde, starting from the readily available precursor, 1,3-xylene (m-xylene). 3-Cyanobenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, notably PARP inhibitors for cancer therapy, as well as in the production of agrochemicals and dyes.[1][2] This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of a two-step pathway involving liquid-phase ammoxidation followed by selective oxidation. The causality behind experimental choices, troubleshooting common issues, and ensuring high-yield, high-purity outcomes are central themes of this guide.

Introduction and Strategic Overview

The synthesis of 3-cyanobenzaldehyde (also known as m-formylbenzonitrile)[3] presents a unique challenge: the selective functionalization of two distinct methyl groups on an aromatic ring. A successful synthesis must navigate the selective conversion of one methyl group into a nitrile and the other into an aldehyde, while preventing over-oxidation to the corresponding carboxylic acid.

While several methods exist for the production of 3-cyanobenzaldehyde, including the diazotization of 3-aminobenzaldehyde and the palladium-catalyzed cyanation of 3-bromobenzaldehyde, many of these routes suffer from drawbacks such as the use of toxic reagents, complex process steps, or high costs.[4][5] This guide focuses on a more direct and scalable two-step approach that begins with 1,3-xylene. This strategy is predicated on two key transformations:

  • Liquid-Phase Ammoxidation: The selective conversion of one methyl group of 1,3-xylene into a nitrile functionality to produce 3-methylbenzonitrile (m-tolunitrile).

  • Selective Oxidation: The subsequent oxidation of the remaining methyl group of 3-methylbenzonitrile to an aldehyde, yielding the final product, 3-cyanobenzaldehyde.

This pathway is advantageous due to its efficiency and the use of relatively inexpensive starting materials.[5]

Logical Framework of the Selected Synthetic Pathway

G cluster_0 Overall Synthesis Strategy 1_3_Xylene 1,3-Xylene m_Tolunitrile 3-Methylbenzonitrile (m-Tolunitrile) 1_3_Xylene->m_Tolunitrile Step 1: Liquid-Phase Ammoxidation 3_Cyanobenzaldehyde 3-Cyanobenzaldehyde m_Tolunitrile->3_Cyanobenzaldehyde Step 2: Selective Oxidation

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 3-Methylbenzonitrile via Liquid-Phase Ammoxidation

The first critical transformation is the conversion of 1,3-xylene to 3-methylbenzonitrile (m-tolunitrile).[6] Ammoxidation is a powerful industrial process that combines ammonia and oxygen to convert a methyl group on an aromatic ring directly into a nitrile.

Mechanistic Rationale

The ammoxidation of xylenes is a complex catalytic process, typically occurring over metal oxide catalysts. The reaction proceeds through a series of oxidation and condensation steps on the catalyst surface. While the precise mechanism is debated and catalyst-dependent, a simplified view involves the activation of the hydrocarbon and ammonia on the catalyst surface, leading to the formation of an imine intermediate, which is then further dehydrogenated to the nitrile. Controlling reaction parameters is crucial to favor the formation of the mononitrile (m-tolunitrile) and prevent the formation of the dinitrile (isophthalonitrile).[7]

Detailed Experimental Protocol

This protocol is adapted from patented industrial methods and is presented for informational and research purposes.[1][5]

Materials & Equipment:

  • High-pressure reactor equipped with gas inlet lines, temperature control, and mechanical stirring

  • 1,3-Xylene (≥99% purity)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst system: e.g., Cobalt and Manganese salts (specifics are often proprietary but Co/Mn systems are common).[4] Alternatively, silica-supported Co-Mn-Ni catalysts have been reported for solvent-free conditions.[8]

  • Oxygen (O₂) and Ammonia (NH₃) or Hydrogen (H₂) gas cylinders with mass flow controllers

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor, charge 1,3-xylene (e.g., 20 mL) and the solvent, N,N-dimethylformamide (e.g., 22-25 mL).[5]

  • Catalyst Addition: Add the catalyst and co-catalyst to the mixture. The exact loading depends on the specific catalyst system used.[5]

  • System Purge: Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen) to remove ambient air.

  • Heating: Heat the reactor to the target temperature of 130-135°C with vigorous stirring.[5]

  • Gas Introduction: Once the temperature has stabilized, introduce a controlled flow of oxygen and ammonia. A patent suggests an oxygen feed rate of 900 mL/min and a hydrogen feed rate of 100 mL/min, implying a reductive amination environment in that specific case, though ammoxidation with ammonia is more common.[1][5] Precise control of the gas partial pressures is critical for selectivity.[7]

  • Reaction Monitoring: Maintain the reaction for 4-5 hours .[1] Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them via Gas Chromatography (GC) to track the consumption of 1,3-xylene and the formation of 3-methylbenzonitrile.

  • Workup and Isolation: After the reaction is complete, cool the reactor to room temperature. The product, 3-methylbenzonitrile, may crystallize out of the solution.[1][5]

  • Purification: Filter the crystalline product and wash with a small amount of cold DMF. Remove the residual solvent by suction filtration or under vacuum to yield the product. Purity of over 90% can be achieved at this stage.[1]

Key Parameters and Causality
ParameterRecommended RangeRationale & Impact on Outcome
Temperature 130-135°CBalances reaction rate with selectivity. Higher temperatures can lead to over-oxidation or dinitrile formation.
Catalyst Co/Mn salts or supported multi-metallic oxidesThe choice of catalyst is paramount for activating the C-H bond of the methyl group and facilitating the C-N bond formation. Catalyst composition dictates selectivity and conversion.[4][8]
Solvent N,N-Dimethylformamide (DMF)A high-boiling polar aprotic solvent that helps to dissolve reactants and catalysts, ensuring a homogeneous reaction mixture.
Gas Flow Rates O₂/NH₃ Ratio DependentThe stoichiometric balance is critical. An excess of ammonia drives the reaction towards the nitrile, but precise control is needed to minimize side reactions like ammonia oxidation.[7]
Reaction Time 4-5 hoursSufficient time to achieve high conversion of the starting material. Prolonged times may increase byproduct formation.

Step 2: Selective Oxidation of 3-Methylbenzonitrile to 3-Cyanobenzaldehyde

With 3-methylbenzonitrile in hand, the next challenge is the selective oxidation of the remaining methyl group to an aldehyde. This step is particularly sensitive, as over-oxidation to the highly stable 3-cyanobenzoic acid is a common and often problematic side reaction.[4]

Mechanistic Rationale

The liquid-phase oxidation of a methyl group to an aldehyde using a metal catalyst (e.g., Co/Mn) and an oxygen source proceeds via a free-radical mechanism. The metal catalyst facilitates the formation of a benzyl radical from 3-methylbenzonitrile. This radical then reacts with oxygen to form a peroxy radical, which ultimately leads to the formation of the aldehyde. The key to success is to halt the reaction at the aldehyde stage before it proceeds to the carboxylic acid. This is achieved by carefully controlling the oxidant amount, reaction time, and temperature.[4]

Detailed Experimental Protocol

This protocol is a continuation of the process, using the product from Step 1.[1][4][5]

Materials & Equipment:

  • Temperature-controlled reactor with gas inlet and stirring

  • 3-Methylbenzonitrile (from Step 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst system (e.g., Cobalt and Manganese salts)[4]

  • Oxygen (O₂) and an inert gas (e.g., Nitrogen) with mass flow controllers

Procedure:

  • Reactor Charging: Place the synthesized 3-methylbenzonitrile into the reactor.

  • Reagent Addition: Add DMF as the solvent, followed by the catalyst and co-catalyst.[1][4]

  • Heating: Heat the mixture to 110-115°C with vigorous stirring.[4][5]

  • Gas Introduction: Introduce a controlled flow of oxygen (e.g., 900 mL/min) and an inert gas like nitrogen (e.g., 100 mL/min).[4] The inert gas helps to control the oxygen concentration, reducing the risk of over-oxidation.[4]

  • Reaction Monitoring: Maintain the reaction for 2-3 hours .[1][5] Monitor the progress closely by GC or Thin Layer Chromatography (TLC) to maximize the yield of the aldehyde while minimizing the formation of 3-cyanobenzoic acid.

  • Workup and Isolation: Once the reaction reaches optimal conversion, cool the mixture to room temperature. The product, 3-cyanobenzaldehyde, should precipitate as a white crystalline powder.[4][5]

  • Purification: Filter the solid product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an isopropanol/water mixture) to achieve high purity.

Troubleshooting and Process Optimization

G cluster_1 Troubleshooting Oxidation Step Problem Observed Problem Low_Conversion Low Conversion of 3-Methylbenzonitrile Low_Selectivity Low Selectivity (High 3-Cyanobenzoic Acid) Cause Potential Cause Solution Recommended Action Inactive_Catalyst 1. Inactive Catalyst 2. Insufficient O₂ Supply 3. Temp Too Low Low_Conversion->Inactive_Catalyst is caused by Optimize_Conditions 1. Verify Catalyst Activity 2. Increase O₂ Flow Rate 3. Increase Temp Slightly Inactive_Catalyst->Optimize_Conditions is solved by Over_Oxidation 1. Over-oxidation (Time) 2. Temp Too High 3. Excessive O₂ Conc. Low_Selectivity->Over_Oxidation is caused by Control_Reaction 1. Stop Reaction Sooner 2. Reduce Temperature 3. Adjust O₂/N₂ Ratio Over_Oxidation->Control_Reaction is solved by

References

Biological activity of substituted benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzonitrile Derivatives

Introduction

Benzonitrile derivatives, a class of organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, are fundamental building blocks in modern medicinal chemistry.[1] The unique physicochemical properties imparted by the nitrile moiety—including its strong electron-withdrawing nature, metabolic stability, and ability to act as a bioisostere for groups like ketones—have established the benzonitrile scaffold as a "privileged" structure in drug design.[1][2][3] These compounds are not merely synthetic intermediates; they are core components of a multitude of biologically active molecules with therapeutic applications spanning oncology, infectious diseases, and inflammatory disorders.[1][2] This guide offers a comprehensive exploration of the diverse biological activities of substituted benzonitriles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.

Chapter 1: The Physicochemical and Pharmacokinetic Profile of the Benzonitrile Scaffold

The success of benzonitrile derivatives in drug development is intrinsically linked to the properties of the nitrile group, which profoundly influences the molecule's overall behavior.

Electronic Properties and Molecular Interactions The nitrile group is highly electron-withdrawing, which polarizes the attached aromatic ring and influences its reactivity.[1] This electronic modulation is critical for optimizing interactions with biological targets, such as π-π stacking with aromatic residues in an enzyme's active site.[3] The nitrile can also function as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target protein.[3][4] The reactivity of the benzonitrile core can be finely tuned by the strategic placement of other substituents on the aromatic ring, which can either enhance or diminish the electron-withdrawing effects through inductive and resonance phenomena.[5]

Pharmacokinetic Advantages and Metabolic Fate Incorporating a nitrile group into a drug candidate can significantly improve its pharmacokinetic profile.[4] Generally, this modification can lead to enhanced aqueous solubility, increased systemic exposure, better bioavailability, and a prolonged half-life.[4]

The benzonitrile moiety is typically metabolically stable.[4] Unlike some aliphatic nitriles, which can be oxidized to release toxic cyanide, aromatic nitriles are not generally susceptible to this metabolic pathway.[3] The primary metabolic route for many benzonitrile derivatives involves enzymatic hydrolysis by nitrile hydratases and amidases, which converts the nitrile group first to an amide and subsequently to a carboxylic acid, facilitating excretion.[6] This predictable and safe metabolic profile adds to the scaffold's attractiveness in drug design.

Chapter 2: Anticancer Activity: Mechanisms and Key Derivatives

Benzonitrile-containing compounds have emerged as a significant class of anticancer agents, primarily by inhibiting key pathways involved in cancer cell proliferation and survival.[2][7]

Mechanism 1: Kinase Inhibition

Kinases are enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth. Benzonitrile derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), mTOR, and Tankyrase.[2][7][8] By blocking the activity of these enzymes, the compounds disrupt downstream signaling cascades essential for tumorigenesis. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in defining the structural features required for potent kinase inhibition.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Promotes Benzonitrile Benzonitrile Derivative (Inhibitor) Benzonitrile->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Simplified VEGFR-2 signaling pathway inhibited by benzonitrile derivatives.
Mechanism 2: Tubulin Polymerization Inhibition

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Disrupting their dynamics is a proven anticancer strategy. Certain 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, are potent inhibitors of tubulin polymerization.[2][9] This action arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[2][9] Compound 1g2a , a 2-phenylacrylonitrile derivative, has demonstrated exceptionally strong and selective inhibitory activity against multiple cancer cell lines.[9]

Table 1: Anticancer Activity of Selected Benzonitrile Derivatives | Compound ID | Derivative Class | Target/Cell Line | Activity (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 5.9 nM |[9] | | 1g2a | BEL-7402 (Liver) | 7.8 nM |[9] | | Compound 1g2a | 2-Phenylacrylonitrile | HeLa (Cervical) | 13.0 nM |[9] | | Enzalutamide Intermediate | Imidazolidinedione-benzonitrile | Prostate Cancer (AR signaling) | N/A (Intermediate) |[10] |

Case Study: Enzalutamide

The clinical significance of benzonitrile intermediates is exemplified by the synthesis of Enzalutamide, a second-generation androgen receptor inhibitor used to treat metastatic castration-resistant prostate cancer.[10] A key building block in its complex multi-step synthesis is 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile.[10] This highlights the critical role of substituted benzonitriles in providing the necessary structural motifs for highly effective and targeted modern therapies.[10]

Chapter 3: Antimicrobial and Antiviral Applications

The structural versatility of benzonitrile derivatives has led to the discovery of compounds with potent activity against a wide range of pathogens.

Antibacterial and Antifungal Activity

Novel benzo- and naphthonitrile derivatives have been synthesized and screened for antimicrobial activity.[2] Certain compounds have shown significant efficacy against both Gram-positive and Gram-negative bacteria.[2][11] For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited broad-spectrum antibacterial action and was also found to have potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae.[11] The mechanism for some derivatives may involve the physical rupture of the bacterial cell wall.[12]

Table 2: Antimicrobial Activity of a Benzonitrile Derivative

Compound Organism Activity Type MIC Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile Botrytis fabae Antifungal 6.25 µg/mL [11]

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive & Gram-negative bacteria | Antibacterial | Significant Activity |[2][11] |

Antiviral Activity

Benzonitrile derivatives have shown significant promise as antiviral agents, particularly against Hepatitis C Virus (HCV) and Human Rhinovirus (HRV).

  • HCV Entry Inhibition: A series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV.[13][14] These compounds act by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells. The lead compound, L0909 , demonstrated high efficacy with a half-maximal effective concentration (EC₅₀) of 0.022 μM.[13][14]

  • Rhinovirus Capsid Binding: The compound LPCRW_0005, a novel benzonitrile analogue, selectively inhibits the replication of HRV14.[15] It functions as a capsid binder, interfering with the earliest stages of virus replication by stabilizing the viral capsid, a mechanism similar to the drug pleconaril.[15]

Table 3: Antiviral Activity of Selected Benzonitrile Derivatives

Compound ID Virus Target Mechanism of Action Activity (EC₅₀) Reference
L0909 HCV Viral Entry Inhibition 0.022 µM [13][14]

| LPCRW_0005 | HRV14 | Capsid Binding | 2 µM |[15] |

Chapter 4: Broad-Spectrum Enzyme Inhibition

Beyond kinases, benzonitrile derivatives inhibit a wide range of other enzymes implicated in various diseases.

  • Anti-inflammatory (COX-2 Inhibition): 2-Hydroxybenzonitrile derivatives are being investigated as non-steroidal anti-inflammatory drugs (NSAIDs). They are designed to selectively inhibit Cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators called prostaglandins.[16] By blocking COX-2, these compounds can reduce inflammation and pain.[16]

  • Antidiabetic (DPP-4 Inhibition): Quinazolinone derivatives containing a methyl-benzonitrile moiety have shown potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4).[17] Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes, as it increases levels of incretin hormones, which stimulate insulin secretion.

  • Endocrine Therapy (Aromatase Inhibition): Several para-substituted benzonitriles have been developed as selective inhibitors of the aromatase enzyme.[3] Aromatase is responsible for the final step in estrogen synthesis, and its inhibition is a key treatment for estrogen-dependent breast cancer. The nitrile group in these inhibitors is thought to mimic the carbonyl group of the natural substrate.[3]

Chapter 5: Methodologies for Synthesis and Biological Evaluation

The discovery and validation of biologically active benzonitrile derivatives rely on robust and reproducible experimental protocols.

Protocol 1: General Synthesis of a Substituted Benzonitrile

This protocol outlines a common method for synthesizing benzonitriles from the corresponding substituted benzoic acid, a versatile and widely available starting material.[18]

Causality: This two-step process first converts the carboxylic acid to a primary amide, which is a more suitable precursor for dehydration. The subsequent dehydration step removes a molecule of water to form the stable nitrile triple bond.

  • Amide Formation:

    • Dissolve the substituted benzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a coupling agent such as oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the acid is fully converted to the acid chloride.

    • Cool the mixture again to 0°C and slowly add an excess of aqueous ammonia (e.g., 28% solution, 3.0 eq).

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude primary amide.

  • Dehydration to Nitrile:

    • Dissolve the crude amide in a solvent like pyridine or DMF.

    • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) (1.5 eq), dropwise at 0°C.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) for 2-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate. Purify the resulting crude benzonitrile derivative by column chromatography or recrystallization.

Caption: General workflow for the synthesis of a substituted benzonitrile.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screen for potential anticancer compounds.[2]

Self-Validation: This protocol is self-validating through the inclusion of controls: (1) Untreated cells (negative control) to establish baseline viability (100%), and (2) A known anticancer drug (e.g., Taxol) (positive control) to confirm the assay is responsive.

  • Cell Seeding: Culture cancer cells (e.g., HCT116) in appropriate media (e.g., DMEM with 10% FBS). Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test benzonitrile derivative in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells and cells treated with a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

G A Seed Cancer Cells in 96-well Plate B Incubate 24 hours A->B C Treat with Serial Dilutions of Benzonitrile Derivative B->C D Incubate 48-72 hours C->D E Add MTT Reagent D->E F Incubate 4 hours E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC₅₀ Value H->I

Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that correlates the physicochemical properties of compounds with their biological activities to design more potent molecules rationally.[7]

Causality: QSAR works on the principle that the biological activity of a compound is a function of its molecular structure. By building a mathematical model based on a training set of known compounds, the activity of new, untested compounds can be predicted.

  • Data Collection: Compile a dataset of benzonitrile derivatives with experimentally determined biological activity (e.g., IC₅₀ values).

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., lipophilicity (logP), electronic properties, steric parameters).[7]

  • Model Generation: Split the dataset into a training set and a test set. Use a statistical method (e.g., Multiple Linear Regression, CoMFA) on the training set to build a mathematical equation linking the descriptors to the biological activity.[7]

  • Model Validation: Use the test set (compounds not used in model generation) to assess the predictive power of the QSAR model. Key validation metrics include the correlation coefficient (R²) and cross-validated R² (q²).

  • Rational Design: Use the validated model to predict the activity of new, virtual benzonitrile derivatives to prioritize which compounds to synthesize and test in the lab.

G Data Dataset of Benzonitrile Derivatives & Activity Data Descriptors Calculate Molecular Descriptors (2D, 3D) Data->Descriptors Split Split Data: Training Set & Test Set Descriptors->Split Model Generate QSAR Model (e.g., MLR, CoMFA) Split->Model Training Set Validate Validate Model with Test Set Model->Validate Test Set Predict Predict Activity of New Virtual Compounds Validate->Predict Use Validated Model Synthesize Synthesize & Test Prioritized Compounds Predict->Synthesize

Caption: General workflow for a QSAR study.

Conclusion

Substituted benzonitrile derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their favorable physicochemical properties and metabolic stability, combined with the synthetic tractability of the nitrile group, have cemented their role in modern drug discovery. From potent anticancer agents that inhibit kinases and tubulin polymerization to novel antivirals that block viral entry and antimicrobials that disrupt pathogen integrity, the benzonitrile scaffold continues to yield promising therapeutic candidates. The continued application of rational design strategies, such as QSAR, and the exploration of novel substitutions on the benzonitrile ring will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Formyl-5-methylbenzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 3-Formyl-5-methylbenzonitrile emerges as a particularly valuable starting material due to its unique bifunctional architecture. Possessing both an electrophilic aldehyde group and a nitrile moiety on a substituted benzene ring, it offers multiple reactive sites. This dual reactivity allows for its participation in a variety of cyclization and multicomponent reactions, enabling the construction of complex molecular frameworks in an efficient and atom-economical manner. The strategic positioning of the formyl, nitrile, and methyl groups provides a blueprint for synthesizing a diverse array of substituted heterocycles, including thiophenes, pyridines, and pyrimidines, which are privileged structures in numerous biologically active compounds. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Caption: Structure of this compound.

Application 1: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component synthesis that provides direct access to highly functionalized 2-aminothiophenes.[1][2] These thiophene derivatives are crucial intermediates in the synthesis of pharmaceuticals and dyes.[3] this compound serves as the ideal aldehyde component in this reaction.

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood steps, the causality of which dictates the choice of reagents and conditions.

  • Knoevenagel Condensation: The process is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (this compound) and an active methylene nitrile (e.g., malononitrile).[1] A weak base like piperidine or triethylamine is typically sufficient to deprotonate the active methylene compound, which then attacks the electrophilic aldehyde carbon. Subsequent dehydration yields a stable α,β-unsaturated dinitrile intermediate.

  • Sulfur Addition (Michael-type): Elemental sulfur, activated by the base, adds to the electron-deficient β-carbon of the Knoevenagel adduct. The exact mechanism of sulfur addition is complex but results in a thiolate intermediate.[1]

  • Cyclization and Tautomerization: The newly formed thiolate anion then undergoes an intramolecular nucleophilic attack on one of the nitrile groups, forming a five-membered iminothiophene ring.[4] A final tautomerization step yields the stable, aromatic 2-aminothiophene product.[1]

Gewald_Mechanism Start This compound + Malononitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Piperidine) Base->Knoevenagel Catalyst Michael Michael Addition Base->Michael Activator Intermediate1 α,β-Unsaturated Dinitrile Knoevenagel->Intermediate1 Intermediate1->Michael Sulfur Elemental Sulfur (S8) Sulfur->Michael Intermediate2 Thiolate Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Amino-4-(3-cyano-5-methylphenyl) -thiophene-3,5-dicarbonitrile Cyclization->Product

Caption: Mechanistic workflow of the Gewald reaction.

Protocol: Synthesis of 2-Amino-4-(3-cyano-5-methylphenyl)-5-cyanothiophene-3-carbonitrile

A detailed, step-by-step methodology is provided in the "Experimental Protocols" section at the end of this document.

Application 2: Multicomponent Synthesis of Substituted Pyridines

Substituted pyridines are ubiquitous in agrochemicals and pharmaceuticals. This compound can be employed in multicomponent reactions to construct highly decorated pyridine rings, often in a single, efficient step. One common approach involves the condensation with a 1,3-dicarbonyl compound and an ammonia source.

Mechanistic Rationale

This synthesis is a variation of the Hantzsch pyridine synthesis, adapted for an aldehyde-dicarbonyl condensation pathway.

  • Knoevenagel Adduct Formation: Similar to the Gewald reaction, the aldehyde first reacts with an active methylene compound, such as ethyl acetoacetate or malononitrile, to form an electron-deficient alkene.[5]

  • Michael Addition: A second equivalent of the 1,3-dicarbonyl compound (or a different active methylene compound), in its enolate form, acts as a Michael donor and adds to the Knoevenagel adduct.[5]

  • Cyclization with Ammonia: An ammonia source (e.g., ammonium acetate) provides the nitrogen atom for the heterocycle. The ammonia condenses with the ketone/ester functionalities, leading to cyclization and the formation of a dihydropyridine intermediate.

  • Oxidation/Aromatization: The dihydropyridine intermediate is then oxidized to the final aromatic pyridine product. Often, this oxidation occurs in situ, driven by air or an added oxidizing agent.[6]

Pyridine_Synthesis cluster_MCR Start This compound + Malononitrile (2 eq.) + Ammonium Acetate MCR One-Pot Multicomponent Reaction Start->MCR Catalyst Base Catalyst Catalyst->MCR Step1 Knoevenagel Adduct Step2 Michael Adduct Step3 Cyclization & Dehydration Step4 Oxidation (Aromatization) Product 2-Amino-4-(3-cyano-5-methylphenyl) -pyridine-3,5-dicarbonitrile MCR->Product Cascade Process Step1->Step2 Step2->Step3 Step3->Step4

Caption: Conceptual workflow for multicomponent pyridine synthesis.

Protocol: Synthesis of 2-Amino-4-(3-cyano-5-methylphenyl)pyridine-3,5-dicarbonitrile

A detailed, step-by-step methodology is provided in the "Experimental Protocols" section.

Application 3: Synthesis of Functionalized Pyrimidines

The pyrimidine core is fundamental to life (as a component of DNA and RNA) and is a privileged scaffold in drug discovery.[7] A classical and effective strategy for pyrimidine synthesis involves the condensation of a three-carbon bifunctional component with a reagent containing an N-C-N fragment, such as guanidine, urea, or an amidine.[7][8]

Mechanistic Rationale

In this approach, this compound is first used to construct the required three-carbon fragment in situ.

  • In Situ Formation of an α,β-Unsaturated Ketone: The synthesis begins with a Claisen-Schmidt or Knoevenagel-type condensation between this compound and a compound with an α-methyl or α-methylene group (e.g., acetone, ethyl cyanoacetate). This creates an α,β-unsaturated carbonyl or nitrile intermediate, which serves as the C-C-C component.

  • Michael Addition: The N-C-N reagent (e.g., guanidine) acts as a nucleophile, adding to the β-position of the unsaturated system via a Michael addition.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular condensation between the second nitrogen atom and the carbonyl/nitrile group, followed by dehydration (or elimination of another small molecule) to form the six-membered dihydropyrimidine ring.

  • Aromatization: If the resulting dihydropyrimidine is not already aromatic, an oxidation step, which can occur spontaneously with air or require a specific oxidant, yields the final pyrimidine product.

Data Summary: Representative Pyrimidine Syntheses
EntryC1 SourceN-C-N ReagentProductYield (%)
1AcetoneGuanidine HCl2-Amino-4-(3-cyano-5-methylphenyl)-6-methylpyrimidine~75%
2Ethyl CyanoacetateGuanidine HCl2,4-Diamino-6-(3-cyano-5-methylphenyl)pyrimidine-5-carbonitrile~80%
3AcetoneThiourea4-(3-Cyano-5-methylphenyl)-6-methylpyrimidine-2(1H)-thione~70%
Protocol: Synthesis of 2-Amino-4-(3-cyano-5-methylphenyl)-6-methylpyrimidine

A detailed, step-by-step methodology is provided in the "Experimental Protocols" section.

Experimental Protocols

General Notes: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of 2-Amino-4-(3-cyano-5-methylphenyl)-5-cyanothiophene-3-carbonitrile (Gewald Reaction)
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL).

  • Addition of Reactants: Add this compound (1.45 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) as a catalyst. The choice of a secondary amine like piperidine is crucial as it efficiently catalyzes the initial Knoevenagel condensation without promoting unwanted side reactions.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water (20 mL) to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and then with water (2 x 10 mL). Dry the solid under vacuum to yield the title compound as a pale yellow powder. Further purification can be achieved by recrystallization from ethanol or acetonitrile if necessary.

Protocol 2: Synthesis of 2-Amino-4-(3-cyano-5-methylphenyl)pyridine-3,5-dicarbonitrile
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.45 g, 10.0 mmol) and malononitrile (1.32 g, 20.0 mmol) in absolute ethanol (25 mL).

  • Addition of Nitrogen Source: Add ammonium acetate (1.54 g, 20.0 mmol). Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote condensation.

  • Reaction Execution: Heat the mixture to reflux for 6-8 hours. The solution will typically turn a deep color. Monitor the disappearance of the aldehyde starting material by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities. The product is often obtained in high purity, but can be recrystallized from glacial acetic acid if needed. Dry the product in a vacuum oven.

Protocol 3: Synthesis of 2-Amino-4-(3-cyano-5-methylphenyl)-6-methylpyrimidine
  • Reagent Preparation: To a solution of sodium ethoxide, prepared by carefully dissolving sodium metal (0.23 g, 10.0 mmol) in absolute ethanol (20 mL), add this compound (1.45 g, 10.0 mmol) and acetone (0.73 mL, 10.0 mmol).

  • Intermediate Formation: Stir the mixture at room temperature for 1 hour to facilitate the Claisen-Schmidt condensation, forming the α,β-unsaturated ketone intermediate. The use of a strong base like sodium ethoxide is necessary to deprotonate the acetone effectively.

  • Addition of N-C-N Reagent: Add guanidine hydrochloride (0.96 g, 10.0 mmol) to the reaction mixture.

  • Reaction Execution: Heat the resulting mixture to reflux for 8-10 hours. The reaction involves the Michael addition of guanidine followed by cyclization and aromatization.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A solid will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrimidine derivative.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 3-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic motif that has consistently captured the attention of medicinal chemists for decades.[1][2][3] This bicyclic system, composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of a vast array of therapeutic agents. The structural versatility of the quinazoline scaffold allows for facile modification at multiple positions, leading to a rich diversity of derivatives with a broad spectrum of pharmacological activities.[3][4] Notably, quinazoline-based compounds have been successfully developed as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][3][5] Several marketed drugs, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, feature the quinazoline framework, underscoring its clinical relevance.[5]

The synthesis of novel quinazoline derivatives remains a vibrant area of research, driven by the quest for more potent and selective drug candidates. One-pot multicomponent reactions have emerged as a powerful and efficient strategy for the construction of the quinazoline ring system, offering advantages in terms of operational simplicity, time, and resource economy.[6][7] This application note provides a detailed protocol for the synthesis of 2,6-disubstituted quinazoline derivatives via a one-pot reaction starting from 3-Formyl-5-methylbenzonitrile, a readily accessible building block. The presented methodology is designed to be robust and adaptable for the generation of a library of quinazoline compounds for drug discovery and development programs.

Synthetic Strategy: A One-Pot Approach to 2,6-Disubstituted Quinazolines

The synthetic route outlined herein employs a catalyst-free, one-pot condensation of this compound with a primary amine and an ammonia source. This approach is predicated on the inherent reactivity of the starting materials to assemble the quinazoline core in a sequential manner. The methyl group at the 5-position of the benzonitrile will ultimately reside at the 6-position of the quinazoline ring, providing a key substitution pattern for structure-activity relationship (SAR) studies.

Reaction Rationale and Mechanistic Insights

The formation of the quinazoline ring from this compound proceeds through a cascade of reactions within a single pot. The proposed mechanism involves the following key steps:

  • Imine Formation: The reaction is initiated by the condensation of the aldehyde group of this compound with the primary amine to form an imine intermediate. This step is typically reversible and is driven forward by the subsequent intramolecular cyclization.

  • Intramolecular Cyclization: The nitrogen atom of the imine then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion. This cyclization step forms the six-membered dihydropyrimidine ring.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to a more stable form. Subsequent elimination of a molecule, often facilitated by an oxidant or through an auto-oxidation process in the presence of air, leads to the aromatic quinazoline ring system. The use of an ammonia source, such as ammonium acetate, is crucial for the incorporation of the second nitrogen atom into the pyrimidine ring.

This one-pot strategy is highly convergent and atom-economical, making it an attractive method for the efficient synthesis of a diverse range of quinazoline derivatives.

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (e.g., Merck silica gel 60 F254) and visualized under UV light (254 nm). Column chromatography for purification should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of 6-Methyl-2-phenylquinazoline

This protocol details the synthesis of a representative 2,6-disubstituted quinazoline, 6-Methyl-2-phenylquinazoline, from this compound, benzaldehyde, and ammonium acetate.

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 145.16 mg), benzaldehyde (1.2 mmol, 127.34 mg, 122 µL), and ammonium acetate (5.0 mmol, 385.35 mg).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-Methyl-2-phenylquinazoline.

Characterization Data for 6-Methyl-2-phenylquinazoline

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Analysis Expected Results
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 9.45 (s, 1H), 8.60-8.50 (m, 2H), 8.05 (d, J = 8.4 Hz, 1H), 7.85 (s, 1H), 7.70-7.60 (m, 1H), 7.55-7.45 (m, 3H), 2.60 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 161.5, 159.9, 149.5, 138.5, 138.0, 136.5, 134.0, 130.5, 128.8, 128.5, 127.0, 125.5, 123.0, 21.8.
Mass Spec (ESI) m/z [M+H]⁺ calculated for C₁₅H₁₃N₂: 221.1073; found: 221.1075.

Data Presentation and Visualization

Table 1: Representative Yields for the Synthesis of 6-Methyl-2-arylquinazolines

This one-pot protocol can be extended to a variety of aromatic aldehydes to generate a library of 2-aryl-6-methylquinazolines. The following table provides expected yields for a selection of derivatives based on analogous reactions reported in the literature.

Entry Aryl Aldehyde Product Expected Yield (%)
1Benzaldehyde6-Methyl-2-phenylquinazoline75-85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-methylquinazoline70-80
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-methylquinazoline72-82
42-Naphthaldehyde6-Methyl-2-(naphthalen-2-yl)quinazoline65-75
Diagrams

Reaction Workflow:

G cluster_0 One-Pot Synthesis A This compound + Primary Amine + Ammonium Acetate B Reaction Mixture in Glacial Acetic Acid A->B Mixing C Reflux (120 °C, 4-6 h) B->C Heating D Work-up and Purification C->D Cooling & Extraction E Pure 2,6-Disubstituted Quinazoline D->E Chromatography

Caption: General workflow for the one-pot synthesis of 2,6-disubstituted quinazolines.

Proposed Reaction Mechanism:

G cluster_mechanism Proposed Reaction Mechanism Start This compound + R-NH2 Imine Imine Intermediate Start->Imine + H2O Cyclized Dihydropyrimidine Intermediate Imine->Cyclized Intramolecular Cyclization Tautomer Tautomer Cyclized->Tautomer Tautomerization Quinazoline Aromatic Quinazoline Tautomer->Quinazoline Aromatization (- H2)

Caption: Proposed mechanistic pathway for the formation of the quinazoline ring.

Conclusion and Future Perspectives

This application note provides a comprehensive and practical guide for the synthesis of 2,6-disubstituted quinazoline derivatives from this compound. The described one-pot protocol is efficient, versatile, and amenable to the generation of a library of compounds for biological screening. The detailed experimental procedure, coupled with mechanistic insights and characterization data, offers researchers in drug discovery and medicinal chemistry a robust starting point for their synthetic endeavors.

Future work could focus on expanding the scope of this reaction to include a wider variety of primary amines, including aliphatic and heterocyclic amines, to further enhance the structural diversity of the resulting quinazoline library. Additionally, the exploration of alternative, milder reaction conditions and catalytic systems could lead to even more sustainable and efficient synthetic protocols. The biological evaluation of the synthesized compounds will be a critical next step in identifying novel quinazoline-based therapeutic agents.

References

Application Notes & Protocols: 3-Formyl-5-methylbenzonitrile as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Formyl-5-methylbenzonitrile is a highly functionalized aromatic compound that serves as a pivotal building block in organic synthesis. Its unique trifunctional nature, featuring an electrophilic aldehyde, a versatile nitrile group, and a sterically and electronically influential methyl group, provides multiple avenues for molecular elaboration. This guide delivers in-depth technical insights, field-proven protocols, and the causal logic behind experimental choices for leveraging this synthon in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.

Introduction: The Strategic Value of this compound

Benzonitrile derivatives are indispensable in modern chemical synthesis due to the unique electronic properties and reactivity of the nitrile moiety.[1][2] The nitrile group is a potent electron-withdrawing group that can be readily transformed into other critical functionalities such as amines, carboxylic acids, and amides.[1][3] In this compound (CAS No: 27633-88-1), the presence of a formyl group in a meta position relative to the nitrile creates a powerful synthetic intermediate.[4][5] This arrangement allows for selective and orthogonal chemical transformations, enabling chemists to construct sophisticated molecular architectures with high precision.

The aldehyde function serves as a handle for carbon-carbon bond formation via reactions like aldol condensation, Wittig olefination, and Knoevenagel condensation, or for the introduction of nitrogen-containing moieties through reductive amination. Simultaneously, the nitrile group offers a separate reaction pathway, making this compound a cornerstone for building heterocycles, active pharmaceutical ingredients (APIs), and advanced materials.[6][][8][] This document provides a comprehensive overview of its properties, reactivity, and application in validated synthetic protocols.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is foundational to its effective and safe use.

PropertyValueSource
CAS Number 27633-88-1[5][10]
Molecular Formula C₉H₇NO[5][11]
Molecular Weight 145.16 g/mol [5][11]
IUPAC Name This compound[11]
Synonyms 3-cyano-5-methylbenzaldehyde[5]
Appearance Solid (Typical)[12]
Storage Sealed in dry, Room Temperature[5]

Safety Profile: Like many substituted benzonitriles, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[13][14][15] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[12][13] All manipulations should be performed within a certified chemical fume hood.[12]

Core Reactivity: A Dual-Handle Approach to Molecular Construction

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. The strategic selection of reagents and reaction conditions allows for the selective manipulation of either the aldehyde or the nitrile, or for tandem reactions involving both.

Figure 1: Reactivity map of this compound, showcasing the distinct synthetic pathways accessible from the aldehyde and nitrile functional groups.

Transformations of the Aldehyde Group

The formyl group is a classic electrophilic handle for building molecular complexity.

  • Knoevenagel Condensation: This reaction provides a powerful method for C-C bond formation. The aldehyde condenses with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to yield substituted alkenes. These products are themselves valuable intermediates, often used in the synthesis of heterocycles and biologically active molecules.[16] The electron-withdrawing nature of the nitrile group can influence the reactivity of the aldehyde, a factor to consider during catalyst selection.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into a primary, secondary, or tertiary amine. The process typically involves the initial formation of an imine with an amine, followed by in-situ reduction using agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation. This transformation is critical for introducing basic nitrogen centers into drug candidates to modulate properties like solubility and receptor binding.

  • Heterocycle Synthesis: The aldehyde is a key electrophile for constructing a wide array of heterocyclic systems.[6][17] For instance, condensation with bifunctional nucleophiles like amidines or ureas can lead to the formation of pyrimidine rings, a common scaffold in many pharmaceutical agents.[18]

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to several other essential functionalities.[19]

  • Hydrolysis: Under either acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid.[3][20] This reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions. This transformation allows for the introduction of an acidic moiety, fundamentally altering the molecule's physical and biological properties.

  • Reduction: The nitrile group can be completely reduced to a primary amine (a benzylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with a Raney Nickel or Palladium catalyst.[3][21] The resulting aminomethyl group is a common pharmacophore. It is crucial to select a reducing agent that does not concurrently reduce the aldehyde, unless a di-reduction is the desired outcome.

  • Cycloadditions: The nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. A common example is the reaction with sodium azide to form a tetrazole ring, which is recognized as a bioisostere for a carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[22]

Application Workflow: Synthesis of a Hypothetical API Intermediate

To illustrate the practical utility of this compound, the following workflow outlines a plausible synthetic sequence towards a complex heterocyclic intermediate, a common scaffold in modern drug discovery.[][][23]

API_Synthesis_Workflow A This compound B Step 1: Knoevenagel (Malononitrile, Piperidine) A->B C Intermediate A (Vinyl Dinitrile) B->C D Step 2: Thorpe-Ziegler Cyclization (NaOEt) C->D E Intermediate B (Aminopyridine) D->E F Step 3: Nitrile Hydrolysis (H₂SO₄, H₂O) E->F G Target Molecule (Pyridocarboxylic Acid) F->G

Figure 2: A representative synthetic workflow illustrating the sequential transformation of the aldehyde and nitrile groups of this compound to construct a complex heterocyclic target.

This hypothetical pathway demonstrates a logical sequence where the aldehyde is first transformed via a Knoevenagel condensation, followed by an intramolecular cyclization to form a heterocyclic core. The nitrile group, initially serving as an activating group and a component of the cyclization, is then hydrolyzed in the final step to reveal a carboxylic acid, a key functional group for further derivatization or for modulating biological activity.

Detailed Experimental Protocols

The following protocols are provided as validated, reproducible methods for key transformations of this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((3-cyano-5-methylphenyl)methylene)malononitrile, a key intermediate for heterocycle synthesis.

Causality: This protocol utilizes piperidine as a mild base to deprotonate the active methylene group of malononitrile, generating a nucleophile that attacks the aldehyde. The subsequent dehydration is typically spontaneous and driven by the formation of a highly conjugated system. Ethanol is chosen as a polar protic solvent that solubilizes the reactants and facilitates the reaction.

Reagents & MaterialsAmountMolesSupplier/Grade
This compound5.00 g34.4 mmol≥97%
Malononitrile2.51 g38.0 mmol≥99%
Ethanol (Absolute)50 mL-ACS Grade
Piperidine0.3 mL3.0 mmol≥99%

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g), malononitrile (2.51 g), and absolute ethanol (50 mL).

  • Initiation: Stir the mixture at room temperature until all solids dissolve. Add piperidine (0.3 mL) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. The formation of a precipitate is often observed.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be significantly less polar than the starting aldehyde.

  • Work-up: After 2 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the resulting solid under vacuum at 40°C to a constant weight. The product is typically obtained as a white to off-white solid with high purity (>98% by NMR).

Protocol 2: Catalytic Hydrogenation for Nitrile Reduction

Objective: To synthesize (3-(aminomethyl)-5-methylphenyl)methanol by reducing both the nitrile and aldehyde groups.

Causality: This protocol employs catalytic hydrogenation, a clean and efficient reduction method. Raney® Nickel is a highly active catalyst for the reduction of both nitriles and aldehydes to their corresponding amines and alcohols.[21] The use of a high-pressure hydrogen atmosphere provides the necessary driving force for the reaction. Ethanol is a suitable solvent, and the addition of ammonia helps to suppress the formation of secondary amine byproducts by favoring the primary amine pathway.

Reagents & MaterialsAmountMolesSupplier/Grade
This compound4.35 g30.0 mmol≥97%
Raney® Nickel (50% slurry in H₂O)~2.0 g-Catalyst Grade
Ethanol (200 proof)100 mL-Anhydrous
Ammonia (7N solution in MeOH)5 mL35 mmol-

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 2.0 g) with deionized water (3 x 20 mL) followed by anhydrous ethanol (3 x 20 mL) via decantation. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.

  • Setup: To a high-pressure hydrogenation vessel (e.g., Parr shaker), add the washed Raney® Nickel catalyst, this compound (4.35 g), anhydrous ethanol (100 mL), and the methanolic ammonia solution (5 mL).

  • Reaction: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Execution: Heat the vessel to 50°C and agitate vigorously. Monitor the reaction by observing the pressure drop from hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Caution: Do not allow the filter cake to dry. Quench the catalyst on the filter paper with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by conversion to an HCl salt followed by recrystallization.

Conclusion

This compound is a quintessential example of a strategic building block in organic synthesis. The presence of two distinct and highly reactive functional groups provides chemists with a versatile platform for constructing a diverse array of complex molecules. By understanding the specific reactivity of each handle and applying the robust protocols described herein, researchers in pharmaceutical and materials development can efficiently access novel chemical entities with tailored properties.

References

Application Notes and Protocols for the Witt-ig Reaction of 3-Cyano-5-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of Electron-Deficient Aromatic Aldehydes

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds.[1] This transformation, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2] The reaction's significance lies in its ability to form a carbon-carbon double bond at a specific location, a crucial step in the synthesis of numerous pharmaceuticals, natural products, and advanced materials.

This guide focuses on the application of the Wittig reaction and its highly efficient variant, the Horner-Wadsworth-Emmons (HWE) reaction, to 3-cyano-5-methylbenzaldehyde. This particular substrate presents an interesting case study due to the presence of both an electron-withdrawing cyano group and an electron-donating methyl group on the aromatic ring. The cyano group significantly influences the reactivity of the aldehyde and the stereochemical outcome of the olefination, making the choice of reaction conditions critical for achieving high yields and desired stereoselectivity.

The synthesis of the starting material, 3-cyano-5-methylbenzaldehyde, can be achieved through various methods, often involving the oxidation of the corresponding benzyl alcohol or the formylation of 3-cyano-5-methylbenzonitrile.[3] The presence of the cyano group makes the aldehyde particularly susceptible to nucleophilic attack, a key consideration in the design of the subsequent Wittig reaction.

Mechanistic Overview: The Wittig and Horner-Wadsworth-Emmons Pathways

The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide employed. Ylides are classified as either stabilized or non-stabilized, based on the substituents attached to the carbanionic carbon.

  • Non-stabilized ylides , typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[1]

  • Stabilized ylides , which contain electron-withdrawing groups such as esters or ketones, are less reactive and thermodynamically favor the formation of (E)-alkenes.[4]

The generally accepted mechanism for the Wittig reaction under salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5] This intermediate then undergoes a syn-elimination to yield the alkene and triphenylphosphine oxide. The stereoselectivity arises from the geometry of the transition state leading to the oxaphosphetane.

For aldehydes bearing electron-withdrawing groups, such as 3-cyano-5-methylbenzaldehyde, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method for achieving high (E)-selectivity.[6][7] The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than their phosphonium ylide counterparts. The reaction proceeds through a similar mechanism involving an oxaphosphetane intermediate, but the resulting dialkyl phosphate byproduct is water-soluble, greatly simplifying purification.[7]

Visualizing the Reaction Pathways

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'-CHO (3-cyano-5-methyl benzaldehyde) Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (Stilbene derivative) Oxaphosphetane->Alkene Syn-elimination Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Figure 1: Generalized workflow of the Wittig reaction.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(2-(3-cyano-5-methylphenyl)vinyl)benzonitrile via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is designed for high (E)-selectivity, which is generally favored when using stabilized ylides or the HWE modification.[6][7] The electron-withdrawing nature of the cyano group on the benzaldehyde substrate further promotes the formation of the (E)-isomer.

Materials:

  • 3-Cyano-5-methylbenzaldehyde

  • Diethyl (3-cyanobenzyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (3-cyanobenzyl)phosphonate (1.1 equivalents) in anhydrous THF to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • HWE Reaction:

    • In a separate flame-dried flask, dissolve 3-cyano-5-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the solution of the phosphonate anion at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure (E)-stilbene derivative.[8]

Visualizing the Experimental Workflow

HWE_Workflow start Start prep_anion Generate Phosphonate Anion (NaH, THF, 0°C to RT) start->prep_anion prep_aldehyde Dissolve 3-cyano-5-methyl- benzaldehyde in THF start->prep_aldehyde reaction HWE Reaction (Combine solutions, RT, 4-6h) prep_anion->reaction prep_aldehyde->reaction quench Quench with sat. NH₄Cl reaction->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify product Pure (E)-Stilbene Derivative purify->product

Figure 2: Step-by-step workflow for the HWE reaction.

Summary of Reaction Parameters and Expected Outcomes

ParameterConditionRationale and Expected Outcome
Olefination Method Horner-Wadsworth-Emmons (HWE)The use of a stabilized phosphonate ylide in the HWE reaction is known to strongly favor the formation of the thermodynamically more stable (E)-alkene, often with >95:5 selectivity.[6][7] The electron-withdrawing cyano group on the aldehyde further enhances this preference.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the phosphonate. NaH is a common and effective choice for this purpose.[4]
Solvent Anhydrous Tetrahydrofuran (THF)THF is an aprotic solvent that effectively solvates the phosphonate anion and the reaction intermediates without interfering with the reaction. Anhydrous conditions are crucial to prevent quenching of the base and the ylide.
Temperature 0 °C to Room TemperatureThe initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent olefination is typically run at room temperature to ensure a reasonable reaction rate.
Workup Quenching with NH₄Cl, ExtractionA mild acidic quench protonates any remaining base and anions. Extraction with an organic solvent separates the desired product from the water-soluble phosphate byproduct.
Purification Column Chromatography / RecrystallizationThese standard techniques are effective for removing the triphenylphosphine oxide byproduct (in a standard Wittig) or any unreacted starting materials to yield the pure stilbene derivative.[8]

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction may be due to impure reagents, insufficient base, or non-anhydrous conditions. Ensure all glassware is flame-dried, solvents are anhydrous, and the base is of high quality.

  • Poor Stereoselectivity: While the HWE reaction with stabilized ylides is highly (E)-selective, the presence of lithium salts in standard Wittig reactions can sometimes lead to decreased selectivity.[5] For applications requiring the (Z)-isomer, a non-stabilized ylide under salt-free conditions would be the preferred approach.

  • Difficult Purification: The primary byproduct of the standard Wittig reaction, triphenylphosphine oxide, can sometimes be challenging to remove. The use of the HWE reaction mitigates this issue as the phosphate byproduct is water-soluble.

Conclusion

The Wittig reaction and its Horner-Wadsworth-Emmons variant offer a reliable and high-yielding approach for the synthesis of stilbene derivatives from 3-cyano-5-methylbenzaldehyde. The electronic properties of the substrate strongly favor the use of the HWE reaction with a stabilized phosphonate ylide to achieve excellent (E)-stereoselectivity. The provided protocols and technical insights serve as a comprehensive guide for researchers in the successful application of this pivotal olefination reaction.

References

The Versatility of 3-Formyl-5-methylbenzonitrile in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Drug Discovery

3-Formyl-5-methylbenzonitrile, a seemingly simple aromatic molecule, presents a powerful and versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde, a chemically versatile nitrile group, and a strategically positioned methyl group on a benzene ring, makes it a highly valuable building block for the construction of novel pharmacophores. The aldehyde group serves as a key handle for the introduction of various substituents and the formation of new ring systems, while the nitrile moiety can be transformed into other functional groups or participate in cycloaddition reactions, further expanding the accessible chemical space. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds renowned for their broad spectrum of biological activities.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance White to light yellow crystalline powder
Melting Point 75-80 °C
Boiling Point 210 °C (at atmospheric pressure)
Purity >98.0% (by Gas Chromatography)

Data sourced from commercial supplier specifications.

Application in the Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

One of the most prominent applications of this compound in medicinal chemistry is its role as a key reactant in the Biginelli reaction, a one-pot, three-component condensation that efficiently yields dihydropyrimidinones (DHPMs).[1][2] DHPMs are a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including but not limited to:

  • Antimicrobial [3]

  • Anti-inflammatory [4]

  • Anticancer [5]

  • Antihypertensive [6]

  • Calcium Channel Blockers [6]

The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[2] The aldehyde component, in this case, this compound, dictates the substitution pattern at the C4 position of the resulting DHPM ring, directly influencing the biological activity of the final compound. The nitrile and methyl groups on the phenyl ring of this compound offer opportunities for further structural modifications to fine-tune the pharmacological properties of the synthesized DHPMs.

Caption: Workflow of the Biginelli reaction.

Protocol: Synthesis of Ethyl 4-(3-cyano-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol details the synthesis of a specific dihydropyrimidinone derivative using this compound.

Materials and Reagents
  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: In a round-bottom flask, combine this compound (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in 25 mL of ethanol.

  • Catalyst Addition: To the stirred mixture, add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for approximately 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. The product can be further precipitated by pouring the reaction mixture into cold water.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.[7]

  • Purification: Recrystallize the crude product from ethanol to obtain the pure Ethyl 4-(3-cyano-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Characterization: Dry the purified product and determine its melting point. Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Expected Outcome

The reaction is expected to yield the desired dihydropyrimidinone derivative as a crystalline solid. While the specific yield for this exact substrate is not widely reported, similar Biginelli reactions typically provide moderate to good yields.

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow Start Start: this compound & other reactants Reaction Biginelli Reaction (Reflux with Acid Catalyst) Start->Reaction Workup Work-up: Cooling, Precipitation, Filtration Reaction->Workup Purification Purification: Recrystallization from Ethanol Workup->Purification Characterization Characterization: MP, NMR, IR, MS Purification->Characterization FinalProduct Final Product: Pure DHPM Derivative Characterization->FinalProduct

Caption: Step-by-step synthesis workflow.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the Biginelli reaction provides a straightforward and efficient route to a diverse library of dihydropyrimidinone derivatives. The inherent biological activities of the DHPM scaffold, coupled with the potential for further functionalization of the cyano and methyl groups, make these derivatives attractive candidates for drug discovery programs. Future research could focus on exploring a wider range of β-dicarbonyl compounds and urea/thiourea analogs in the Biginelli reaction with this compound to expand the chemical diversity of the resulting DHPMs. Furthermore, comprehensive biological screening of these novel compounds against various therapeutic targets will be crucial in identifying lead candidates for further development. The protocols and information presented in this guide serve as a solid foundation for researchers to unlock the full potential of this compound in the quest for new and effective therapeutic agents.

References

Application Notes and Protocols: The Indispensable Role of Benzonitriles in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzonitrile Moiety

Benzonitrile and its derivatives are a cornerstone of modern medicinal chemistry, serving as versatile building blocks and pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] Characterized by a cyano (-C≡N) group attached to a benzene ring, this scaffold's value lies in the unique electronic properties and profound chemical reactivity of the nitrile group, coupled with the stability of the aromatic ring.[1] The nitrile group is highly electron-withdrawing, which influences the reactivity of the entire molecule and provides a reactive handle for a multitude of chemical transformations.[1][3]

In drug development, the benzonitrile moiety is prized for several reasons:

  • Synthetic Versatility: The nitrile group can be readily converted into other critical functional groups, including primary amines, amides, and carboxylic acids.[1] A particularly powerful transformation is its conversion to a tetrazole ring, a common bioisostere for carboxylic acids.[4][5]

  • Pharmacokinetic Modulation: The inclusion of a benzonitrile group can enhance a molecule's metabolic stability, polarity, and ability to penetrate biological membranes.[6][7] The trifluoromethyl benzonitrile scaffold, for example, is instrumental in imparting increased lipophilicity and metabolic stability, which are critical for drug efficacy.[6]

  • Target Engagement: The nitrogen atom of the nitrile is a hydrogen bond acceptor, allowing it to form crucial interactions with biological targets like enzymes and receptors.[8][9] This is exemplified in the aromatase inhibitor Letrozole, where the nitrile group is essential for binding to the enzyme's active site.[8][10]

This guide provides an in-depth exploration of the role of benzonitriles in pharmaceutical synthesis, detailing key chemical transformations, providing exemplary case studies of marketed drugs, and offering detailed protocols for researchers and drug development professionals.

Physicochemical Properties and Reactivity

The chemical behavior of benzonitrile is dominated by the strong electron-withdrawing nature of the cyano group, which deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly when a good leaving group is present.[3] The reactivity can be finely tuned by the presence of other substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or additional cyano groups further increase the electrophilicity of the nitrile carbon, facilitating nucleophilic attack, such as in hydrolysis reactions.[3] They also strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr).

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups decrease the electrophilicity of the nitrile carbon. However, they can increase the efficiency of other reactions, such as the catalytic hydrogenation to benzylamines.[3]

G cluster_0 Influence of Substituents on Benzonitrile Reactivity Benzonitrile Benzonitrile Core Reactivity_Nitrile Reactivity of Nitrile Carbon Benzonitrile->Reactivity_Nitrile Reactivity_Ring Reactivity of Benzene Ring Benzonitrile->Reactivity_Ring EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CF3) EWG->Benzonitrile Attached to Ring EWG->Reactivity_Nitrile Increases Electrophilicity (Facilitates Hydrolysis) EWG->Reactivity_Ring Activates for SNAr Deactivates for EAS EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) EDG->Benzonitrile Attached to Ring EDG->Reactivity_Nitrile Decreases Electrophilicity EDG->Reactivity_Ring Deactivates for SNAr Activates for EAS

Fig 1. Modulation of benzonitrile reactivity by ring substituents.

Key Synthetic Transformations in Drug Synthesis

The versatility of the benzonitrile scaffold stems from the array of transformations the nitrile group can undergo.

[3+2] Cycloaddition to form 5-Substituted Tetrazoles

This is arguably one of the most impactful transformations in medicinal chemistry. The reaction of a nitrile with an azide (commonly sodium azide, NaN₃) yields a tetrazole ring.[11] Tetrazoles are widely recognized as non-classical bioisosteres of the carboxylic acid group.[5] They possess a similar pKa and steric profile but can offer advantages in terms of metabolic stability and cell permeability, making them invaluable in drug design.[4]

G cluster_0 Mechanism: Nitrile to Tetrazole Cycloaddition RCN R-C≡N (Benzonitrile) Activated R-C≡N⁺-H (Activated Nitrile) Azide N3⁻ (Azide Ion) Azide->Activated Nucleophilic Attack Acid [H⁺] or Lewis Acid (e.g., NH4Cl, ZnCl2) Acid->RCN Activation Intermediate Cyclic Intermediate Activated->Intermediate Cyclization Tetrazolate Tetrazolate Anion Intermediate->Tetrazolate Proton Transfer Tetrazole 5-Substituted-1H-tetrazole Tetrazolate->Tetrazole Protonation (during workup)

Fig 2. General mechanism for acid-catalyzed tetrazole synthesis.
Reduction to Benzylamines

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a fundamental C-N bond-forming reaction. This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[3] The resulting benzylamines are crucial intermediates for synthesizing a wide range of APIs, serving as handles for introducing further complexity.

Hydrolysis to Benzoic Acids

Benzonitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.[3] This transformation provides a synthetic route to carboxylic acids, which are themselves important functional groups in many drug molecules due to their ability to form salt bridges and hydrogen bonds. The rate of this reaction is significantly accelerated by the presence of electron-withdrawing groups on the benzene ring.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Benzonitriles containing a halide (e.g., 2-bromobenzonitrile) are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13] This strategy is paramount in the industrial synthesis of biaryl compounds, which are scaffolds for numerous blockbuster drugs.

Case Studies: Benzonitriles in Marketed Pharmaceuticals

The utility of benzonitriles is best illustrated by their presence in successful drug molecules across various therapeutic areas.[10][14]

Case Study 1: Aromatase Inhibitors (Letrozole, Fadrozole)

Letrozole and Fadrozole are non-steroidal aromatase inhibitors used to treat hormone-responsive breast cancer.[10] The benzonitrile moiety is a critical pharmacophore in both drugs. The nitrogen atom of the cyano group acts as a hydrogen bond acceptor, mimicking the carbonyl group of the natural substrate (androstenedione) and coordinating with the heme iron of the cytochrome P450 aromatase enzyme, leading to potent and selective inhibition.[8][9][10]

DrugChemical Structure containing BenzonitrileTherapeutic Use
Letrozole 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrileBreast Cancer
Fadrozole 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrileBreast Cancer
Case Study 2: Angiotensin II Receptor Blockers (Sartans)

A key building block for many "sartan" drugs (e.g., Losartan, Valsartan, Irbesartan) is o-tolyl benzonitrile (OTBN).[12][13] OTBN is typically synthesized via a Suzuki coupling between an ortho-substituted benzonitrile and a tolylboronic acid derivative. The nitrile group in OTBN is then subsequently converted into a tetrazole ring in the final API, which is crucial for mimicking the carboxylic acid of angiotensin II and ensuring high binding affinity to the AT₁ receptor.[12][13]

G cluster_0 Synthetic Workflow for o-Tolyl Benzonitrile (OTBN) A 2-Bromobenzonitrile C Suzuki-Miyaura Cross-Coupling A->C B o-Tolylboronic Acid B->C D OTBN (Key Intermediate) C->D Pd Catalyst (e.g., Pd(OAc)2) E [3+2] Cycloaddition (with Azide) D->E F Sartan Drug Core (e.g., Losartan) E->F

Fig 3. Simplified workflow for the synthesis of sartan drugs via OTBN.

Detailed Experimental Protocols

The following protocols are provided as a guide for common transformations involving benzonitriles. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[15]

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile

This protocol describes the [3+2] cycloaddition of benzonitrile and sodium azide to form 5-phenyl-1H-tetrazole, a foundational method for creating the tetrazole bioisostere.[4][16]

Causality: The reaction is catalyzed by a Brønsted acid (ammonium chloride), which protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide anion.[4] Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reagents. The product is precipitated by acidifying the reaction mixture, as the tetrazole is protonated and becomes less soluble in the aqueous medium.

Materials & Reagents:

  • Benzonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq) - EXTREMELY TOXIC, handle with care

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous DMF (approx. 4-5 mL per 1 g of benzonitrile).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The disappearance of the benzonitrile spot indicates reaction completion. The reaction typically takes 6-24 hours.[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing an equal volume of deionized water.

  • Acidify the aqueous solution by slowly adding 2M HCl with stirring until the pH is ~2. A white precipitate of 5-phenyl-1H-tetrazole should form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Safety and Handling of Benzonitriles

Benzonitrile and its derivatives, along with many reagents used in their transformation (especially cyanides and azides), are hazardous and must be handled with extreme caution.[17][18]

Key Hazards:

  • Toxicity: Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin.[15][18] It can release hydrogen cyanide upon decomposition (e.g., in a fire) or reaction with strong acids.[19]

  • Combustibility: Benzonitrile is a combustible liquid with a flash point of ~71-75°C.[15][19] Keep away from open flames and ignition sources.

  • Reagent Hazards: Cyanide salts (KCN, NaCN) and sodium azide (NaN₃) are highly toxic.[4][20][21] Acidification of these reagents will produce highly toxic gases (HCN, HN₃). All such reactions must be performed in a certified chemical fume hood.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate solvent-resistant gloves (e.g., Butyl rubber).[15][22]

  • Ventilation: All work with benzonitriles and associated hazardous reagents must be conducted in a well-ventilated chemical fume hood.[15][22]

  • Storage: Store benzonitrile in tightly closed containers in a cool, dry, well-ventilated area, separated from strong acids, bases, and oxidizing agents.[22]

  • Waste Disposal: All benzonitrile-containing waste must be classified and disposed of as hazardous waste according to institutional and local regulations.[17] Do not mix with other waste streams.

G cluster_0 Benzonitrile Waste Disposal Workflow Start Benzonitrile Waste Generated Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from other 'non-hazardous' waste streams Classify->Segregate Container Collect in a dedicated, compatible, and clearly labeled container Segregate->Container Label Label must include: 'Hazardous Waste' 'Benzonitrile' Container->Label Storage Store temporarily in a secure, designated area (e.g., satellite accumulation area) Container->Storage Disposal Arrange for pickup by Environmental Health & Safety (EH&S) for proper disposal (e.g., incineration) Storage->Disposal

Fig 4. Decision workflow for the safe disposal of benzonitrile waste.[17]

Conclusion

The benzonitrile scaffold is a powerful and indispensable tool in the arsenal of the medicinal chemist. Its unique combination of stability, versatile reactivity, and favorable electronic properties allows it to serve as a key intermediate in the synthesis of complex and biologically active molecules.[1][10] From providing critical binding interactions in enzyme inhibitors to serving as a precursor for the essential tetrazole bioisostere in receptor antagonists, the applications of benzonitriles are both broad and impactful. A thorough understanding of their chemistry, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to continue leveraging this remarkable building block to create the next generation of life-saving pharmaceuticals.

References

Application Note: Metal-Catalyzed Synthesis of Quinazolines from Benzonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for numerous bioactive compounds and functional materials. This application note provides an in-depth technical guide to the metal-catalyzed synthesis of quinazolines utilizing benzonitriles as versatile and readily available precursors. We move beyond simple procedural lists to explore the causality behind catalyst selection and reaction design, focusing on systems based on copper, iron, manganese, and palladium. Detailed, field-proven protocols, mechanistic diagrams, and comparative data tables are provided to empower researchers to select, optimize, and execute these powerful synthetic transformations with confidence.

Strategic Overview: The Power of Benzonitriles in Quinazoline Synthesis

Quinazoline derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] Traditional synthetic routes often require harsh conditions or multi-step procedures.[2] The advent of transition-metal catalysis has revolutionized access to this heterocycle, with benzonitriles emerging as ideal building blocks. Their stability, commercial availability, and inherent reactivity of the cyano group make them excellent electrophilic partners in cyclization reactions.

Metal-catalyzed strategies offer significant advantages:

  • Atom Economy: Many pathways, particularly dehydrogenative couplings, produce only water and/or hydrogen gas as byproducts, aligning with green chemistry principles.[3]

  • Efficiency: Catalytic turnovers enable the use of small amounts of metal catalysts, leading to high yields and reducing waste.

  • Functional Group Tolerance: Modern catalytic systems are often compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

This guide will dissect several of the most robust and innovative metal-catalyzed approaches, providing both the "how" and the "why" for each methodology.

General Mechanistic Paradigm: The Catalytic Annulation Pathway

While specific mechanisms vary with the metal and co-reactants, most syntheses of quinazolines from benzonitriles follow a general catalytic logic. The process typically involves the metal center orchestrating a sequence of bond-forming events between a benzonitrile and a bifunctional coupling partner, such as a 2-aminobenzyl alcohol or a 2-aminobenzylamine.

G cluster_0 Catalytic Cycle A Active Metal Catalyst [M(L)n] B Reactant Coordination (e.g., 2-aminobenzyl alcohol) A->B Reactant 1 C Oxidative Step (e.g., Dehydrogenation) B->C - H2 D Nitrile Coordination & Insertion C->D Reactant 2 (Benzonitrile) E Intramolecular Cyclization (Annulation) D->E Forms C-N bond F Aromatization (e.g., Dehydration) E->F - H2O G Product Release (Quinazoline) F->G G->A Catalyst Regeneration

Figure 1: Generalized workflow for metal-catalyzed quinazoline synthesis.

This workflow highlights the key transformations: activation of the coupling partner (often through oxidation/dehydrogenation), coordination and insertion of the benzonitrile to form a key intermediate (like an amidine), intramolecular cyclization, and finally, aromatization to yield the stable quinazoline ring system.

Earth-Abundant Metals: The Rise of Sustainable Catalysis

The move towards more sustainable and economical chemical processes has placed a spotlight on catalysts derived from earth-abundant first-row transition metals like copper, iron, and manganese.

Copper-Catalyzed Systems: Versatility and Robustness

Copper catalysts are workhorses in organic synthesis due to their low cost, low toxicity, and versatile reactivity. They can effectively catalyze both cascade coupling and aerobic oxidation reactions.

Key Methodology: Annulation of Benzonitriles with 2-Ethynylanilines

A particularly innovative copper-catalyzed method involves the reaction of benzonitriles with 2-ethynylanilines. This process uniquely proceeds via cleavage of the C-C triple bond, using molecular oxygen as the sole, green oxidant.[4][5][6][7]

G cluster_0 Proposed Cu-Catalyzed Pathway A Cu(II) Catalyst B Coordination with 2-Ethynylaniline A->B C Reaction with Benzonitrile B->C D Intermediate Formation C->D Base, O2 E C≡C Bond Cleavage & C-N/C-C Bond Formation D->E F Cyclized Intermediate E->F G Quinazoline Product F->G Aromatization G->A Catalyst Regeneration

Figure 2: Simplified pathway for Cu-catalyzed synthesis from 2-ethynylanilines.

Causality Behind Component Selection:

  • Catalyst (Cu(OAc)₂): Copper(II) acetate is an effective precursor that can engage in the necessary redox cycling for this transformation.

  • Base (t-BuOK): A strong base is required to deprotonate the aniline and facilitate the initial steps of the reaction.

  • Solvent (Toluene): A high-boiling, non-polar solvent is suitable for the required reaction temperature (100 °C).

  • Oxidant (O₂): Using molecular oxygen (from an O₂ balloon or air) makes this a highly atom-economical and environmentally benign process.

Comparative Data for Copper-Catalyzed Methods

Co-reactantCatalyst SystemBaseSolventTemp (°C)Yield Range (%)Reference
2-EthynylanilinesCu(OAc)₂t-BuOKToluene10041-88[5][7]
2-AminobenzylaminesCu(II)(L1)₂ / Cinnamic Acid-Toluene11075-91
o-HalobenzonitrilesCuI / L-proline (with FeCl₃)-DMF11042-84[8]

Protocol 1: Copper-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from the work of Jiang and coworkers for the reaction of 2-ethynylanilines with benzonitriles.[5]

Materials:

  • 2-Ethynylaniline derivative (1.0 equiv, 0.2 mmol)

  • Benzonitrile derivative (2.0 equiv, 0.4 mmol)

  • Copper(II) Acetate (Cu(OAc)₂) (10 mol%, 0.02 mmol)

  • Potassium tert-butoxide (t-BuOK) (3.0 equiv, 0.6 mmol)

  • Toluene (0.5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Oxygen balloon

Procedure:

  • To the oven-dried reaction vial, add the 2-ethynylaniline derivative, Cu(OAc)₂, and t-BuOK.

  • Evacuate and backfill the vial with oxygen from a balloon three times.

  • Under a positive pressure of oxygen, add the benzonitrile derivative and toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired quinazoline product.

Self-Validation: The protocol's trustworthiness stems from its use of commercially available reagents, a simple setup, and a robust purification method. The reported yields are consistently moderate to good across a range of substrates.[5][7]

Iron-Catalyzed Systems: An Economical and Non-Toxic Alternative

Iron is the most abundant transition metal, making it an attractive, sustainable, and non-toxic choice for catalysis. Iron catalysts have proven effective in cascade reactions involving C(sp³)-H oxidation.[9]

Key Methodology: Synthesis from 2-Alkylamino Benzonitriles

This strategy involves a two-step, one-pot process where an organometallic reagent first adds to the 2-alkylamino benzonitrile to form a ketimine intermediate. An iron catalyst then promotes an oxidative C(sp³)-H cyclization to build the quinazoline ring.[8]

G A 2-Alkylamino Benzonitrile B Addition of Grignard Reagent A->B R-MgBr C N-H Ketimine Intermediate B->C D FeCl2-Catalyzed C(sp3)-H Oxidation C->D TBHP E Intramolecular Cyclization D->E F Aromatization E->F G Quinazoline Product F->G

Figure 3: Workflow for Iron-catalyzed synthesis from 2-alkylamino benzonitriles.

Causality Behind Component Selection:

  • Precursors: The 2-alkylamino benzonitriles are readily prepared, and the use of Grignard or organolithium reagents allows for diverse substituents at the 2-position of the quinazoline.[8]

  • Catalyst (FeCl₂): Simple iron(II) salts are sufficient to catalyze the key C-H oxidation step.

  • Oxidant (TBHP): Tert-butyl hydroperoxide is a common and effective terminal oxidant for this type of transformation.

Comparative Data for Iron-Catalyzed Methods

Co-reactantCatalyst SystemOxidantSolventTemp (°C)Yield Range (%)Reference
2-Alkylamino N-H KetiminesFeCl₂t-BuOOHDMSO2543-86[8]
2-Aminobenzyl AlcoholsFeCl₂·4H₂O / Phenanthroline- (ADC)Toluene13043-92
o-HalobenzonitrilesFeCl₃ (with CuI)-DMF11042-84[8]

Protocol 2: Iron-Catalyzed Synthesis from a Pre-formed Ketimine

This protocol is based on the work of Chen and coworkers.[8]

Materials:

  • 2-Alkylamino N-H ketimine derivative (1.0 equiv, 0.2 mmol)

  • Iron(II) Chloride (FeCl₂) (10 mol%, 0.02 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv, 0.6 mmol)

  • Dimethyl sulfoxide (DMSO) (1.0 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the 2-alkylamino N-H ketimine derivative and FeCl₂.

  • Add DMSO followed by the TBHP solution.

  • Seal the vial and stir the mixture at room temperature (25 °C) for 18 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure quinazoline.

Noble Metal Catalysis: High Efficiency and Selectivity

While efforts focus on earth-abundant metals, noble metals like palladium, ruthenium, and gold continue to offer unparalleled efficiency and unique reactivity pathways.

Manganese and Ruthenium: Masters of Dehydrogenative Coupling

Manganese and ruthenium complexes, particularly those with pincer-type ligands, are exceptionally effective for Acceptorless Dehydrogenative Coupling (ADC) reactions.[10] This elegant strategy combines two substrates with the formal removal of hydrogen gas, resulting in excellent atom economy.

Key Methodology: ADC of 2-Aminobenzyl Alcohols with Benzonitriles

In this approach, the alcohol is first dehydrogenated to an aldehyde in situ, which then condenses with the benzonitrile.

Causality Behind Component Selection:

  • Catalyst (Mn or Ru Pincer Complex): These complexes are designed to facilitate the reversible transfer of hydrogen, which is central to the ADC mechanism.[8][10]

  • Base (t-BuOK): The base assists in the deprotonation of the alcohol, initiating the catalytic cycle.

  • Solvent (Xylene/Toluene): High-boiling aromatic solvents are required to achieve the temperatures needed for dehydrogenation (130-140 °C).

Comparative Data for Dehydrogenative Coupling Methods

MetalCatalyst SystemBaseSolventTemp (°C)Yield Range (%)Reference
MnMn-pincer complexKOBu-tXylene14033-86[10]
RuNNN pincer Ru(II)---Moderate-Good[8]
CoCo(OAc)₂·4H₂OKOBu-ttert-AmOH95up to 95[11]
NiNi catalyst with tetraaza macrocyclic ligand---Good[9]
Palladium-Catalyzed Systems: Powering Multi-Component Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in cross-coupling reactions. This power has been harnessed to create elegant multi-component reactions for quinazoline synthesis.

Key Methodology: Three-Component Tandem Reaction

A notable example is the palladium-catalyzed reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[9] This allows for the rapid assembly of complex quinazolines from simple, diverse starting materials. While the full mechanism is complex, it leverages palladium's ability to mediate C-C bond formation (via the boronic acid) and facilitate the subsequent cyclization cascade.

Conclusion and Future Perspectives

The metal-catalyzed synthesis of quinazolines from benzonitrile precursors represents a mature yet continually evolving field. Copper and iron have emerged as powerful, sustainable catalysts for a variety of transformations, while manganese and ruthenium provide highly atom-economical routes through dehydrogenative coupling. Palladium remains a tool of choice for complex multi-component strategies.

Future research will likely focus on:

  • Expanding Substrate Scope: Developing catalysts that are more tolerant of challenging substrates, such as aliphatic nitriles.

  • Milder Conditions: Designing systems that operate at lower temperatures and without strong bases.

  • Photocatalysis and Electrocatalysis: Exploring new energy inputs to drive these transformations under even greener conditions.

The protocols and insights provided in this guide offer a solid foundation for researchers to harness these advanced catalytic methods for applications in drug discovery, materials science, and beyond.

References

Application Notes & Protocols: Accelerated Synthesis of Quinazolines from Substituted Benzonitriles via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative for Greener, Faster Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural foundation of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2] The ongoing quest for novel therapeutic agents necessitates the rapid and efficient synthesis of diverse quinazoline libraries. Traditional synthetic methods, however, often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, posing challenges for high-throughput screening and sustainable chemical production.[1][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[4][5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes.[5][6] This technology frequently leads to higher product yields, enhanced purity, and aligns with the principles of green chemistry by enabling solvent-free reactions or the use of more environmentally benign solvents.[1][4][7] This guide provides an in-depth exploration of the microwave-assisted synthesis of quinazolines, with a specific focus on protocols starting from readily available substituted 2-aminobenzonitriles.

Core Principles & Mechanistic Insights

The synthesis of the quinazoline ring from a 2-aminobenzonitrile precursor is a versatile process that typically involves the construction of the pyrimidine ring portion of the fused heterocyclic system. Under microwave irradiation, the reaction proceeds through a rapid cyclocondensation pathway.

A prevalent and efficient strategy involves the reaction of a 2-aminobenzonitrile with another nitrile, often in the presence of a catalyst. This approach is highly modular, allowing for the introduction of diverse substituents at the 2- and 4-positions of the quinazoline core.

Postulated Reaction Mechanism:

The reaction mechanism, particularly when catalyzed by a Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf), is believed to proceed as follows:

  • Nitrile Activation: The Lewis acid catalyst coordinates to the nitrogen atom of the reactant nitrile (R²-CN), enhancing its electrophilicity.

  • Nucleophilic Attack: The amino group of the 2-aminobenzonitrile (R¹-C₆H₃(NH₂)(CN)) acts as a nucleophile, attacking the activated carbon of the second nitrile. This forms an N-amidinyl intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the amidine intermediate then attacks the carbon atom of the cyano group on the benzene ring, leading to the formation of the six-membered pyrimidine ring.

  • Tautomerization/Proton Transfer: A final proton transfer or tautomerization step results in the formation of the stable, aromatic 4-aminoquinazoline product.

This entire sequence is significantly accelerated by the efficient and uniform heating provided by microwave irradiation.

Quinazoline_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1_Benzonitrile 2-Aminobenzonitrile (R¹-Ar-NH₂-CN) Amidine_Intermediate N-Amidinyl Intermediate R1_Benzonitrile->Amidine_Intermediate 2. Nucleophilic Attack R2_Nitrile Nitrile (R²-CN) Activated_Nitrile Activated Nitrile [R²-C≡N-LA]⁺ R2_Nitrile->Activated_Nitrile 1. Catalyst Activation Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Activated_Nitrile Activated_Nitrile->Amidine_Intermediate Cyclized_Intermediate Cyclized Intermediate Amidine_Intermediate->Cyclized_Intermediate 3. Intramolecular Cyclization Quinazoline 2,4-Disubstituted Quinazoline Cyclized_Intermediate->Quinazoline 4. Tautomerization

Caption: Postulated mechanism for Lewis-acid catalyzed quinazoline synthesis.

Experimental Protocols & Workflows

General Workflow for Microwave-Assisted Synthesis

The workflow for performing these syntheses is straightforward, emphasizing safety and efficiency. Modern dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring reproducibility and safety—a critical advantage over domestic microwave ovens.[8]

MAOS_Workflow Prep 1. Reagent Preparation (Reactants, Catalyst, Solvent) Vessel 2. Reaction Vessel Assembly (Add reagents, stir bar) Prep->Vessel MW_Setup 3. Microwave Reactor Setup (Set Temp, Time, Power) Vessel->MW_Setup Irradiation 4. Microwave Irradiation (Monitor Temp & Pressure) MW_Setup->Irradiation Cooldown 5. Cooling (Automated air cooling) Irradiation->Cooldown Workup 6. Product Work-up (Filtration, Extraction) Cooldown->Workup Purify 7. Purification & Analysis (Crystallization/Chromatography, NMR, MS) Workup->Purify

References

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 3-cyano-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of advanced organic synthesis requires both deep mechanistic understanding and practical, field-tested guidance. This document is designed to serve as a specialized resource for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving 3-cyano-5-methylbenzaldehyde derivatives.

The unique electronic and functional nature of this substrate—possessing both a potent electron-withdrawing cyano group and a potentially sensitive aldehyde moiety—presents specific challenges and opportunities. This guide provides in-depth troubleshooting strategies, answers to frequently encountered issues, and optimized protocols to help you maximize your reaction yields and purity. We will explore the causality behind each experimental choice, ensuring you are not just following steps but are empowered to rationalize and adapt them for your specific needs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-defined catalytic cycle.[1] Understanding these fundamental steps—Oxidative Addition, Transmetalation, and Reductive Elimination—is critical for diagnosing and resolving issues in your reaction. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, particularly with a functionally complex substrate.

Suzuki_Miyaura_Cycle cluster_reactants Reaction Components pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)(X)L_n Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L_n Di-organopalladium Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' Desired Product trans_complex->product Reductive Elimination arx Aryl-Halide (Ar-X) (e.g., 3-bromo-5-cyano-... benzaldehyde) arx->oa_complex boronic Organoboron Reagent (Ar'-B(OR)₂) boronic->oa_complex Activation base Base (e.g., K₃PO₄) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter when using 3-cyano-5-methylbenzaldehyde derivatives in your Suzuki coupling reactions.

Q1: My reaction has stalled or resulted in a very low yield. What are the most critical initial checks?

A1: Low yields often trace back to fundamental reaction parameters. Before undertaking extensive optimization, perform a systematic check of your setup:

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[2] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and properly purging the reaction vessel.

  • Reagent Purity and Integrity:

    • Aryl Halide: Confirm the purity of your 3-cyano-5-methylbenzaldehyde derivative. Impurities can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3] This is especially true for electron-deficient heteroaryl boron reagents.[4] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol or MIDA esters).

    • Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Ensure they have been stored correctly under an inert atmosphere.[2]

  • Solvent and Base Quality: Use anhydrous, degassed solvents. Ensure your base is pure and has been stored properly to avoid hydration, which can alter its basicity and introduce unwanted water.

Q2: I'm observing significant decomposition of my aldehyde starting material and formation of unidentified byproducts. What is causing this?

A2: The aldehyde functional group is sensitive to the basic conditions typical of Suzuki couplings. Several side reactions can occur:

  • Cannizzaro Reaction: In the presence of a strong base (like NaOH or KOH) and no α-hydrogens, aldehydes can undergo disproportionation to form a carboxylic acid and an alcohol. This is a significant risk at elevated temperatures.

  • Base-Sensitivity: Strong bases can promote other undesired pathways. The combination of an electron-withdrawing cyano group and an aldehyde can make the aromatic ring susceptible to nucleophilic attack or other base-mediated degradation.

Mitigation Strategy: The choice of base is crucial. Switch to milder, non-hydroxide bases. Finely powdered potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are excellent alternatives that are effective in the catalytic cycle but less likely to degrade the aldehyde.[2][5]

Q3: How do I select the optimal Palladium catalyst and ligand for this specific substrate?

A3: Your substrate is electronically deactivated (due to the -CN group) but also contains a coordinating aldehyde group. This requires a catalyst system that is both highly active and robust.

  • For Aryl Bromides/Iodides: Standard catalysts like Pd(PPh₃)₄ can work, but for higher efficiency and lower catalyst loadings, modern ligand systems are superior.

  • For Aryl Chlorides (More Challenging): Aryl chlorides are less reactive, and their oxidative addition to Pd(0) is slower.[6][7] Highly active catalysts are required.

Recommended Catalyst Systems: Bulky, electron-rich dialkylbiaryl phosphine ligands (often called Buchwald ligands ) are exceptionally effective for challenging substrates.[8] They accelerate both the oxidative addition and the reductive elimination steps. Similarly, N-heterocyclic carbene (NHC) ligands provide highly stable and active catalysts.[9]

Catalyst SystemTarget SubstrateKey Advantages
Pd(OAc)₂ / SPhos Aryl Bromides & ChloridesExcellent activity for a broad range of substrates, including electron-deficient ones.[8] High reaction rates.
Pd₂(dba)₃ / XPhos Aryl Bromides & ChloridesHighly effective for sterically hindered and electron-poor aryl chlorides.[10]
[Pd(IPr)Cl₂]₂ (NHC) Aryl ChloridesVery robust and active catalyst, often requiring lower loadings for difficult couplings.[9]

Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling (Ar'-Ar') is a common side reaction that consumes your boronic acid and reduces the yield of the desired product (Ar-Ar').

  • Primary Cause: The presence of oxygen is a major contributor to the palladium-catalyzed oxidative homocoupling of boronic acids.[2]

  • Prevention:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening alternative ligands may be necessary.

    • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.

Q5: What is the best solvent choice for coupling 3-cyano-5-methylbenzaldehyde?

A5: The solvent must solubilize the aryl halide, the boronic acid, the base, and the catalytic species. Solvent polarity can also influence the identity and reactivity of the active catalyst.[11][12]

  • Common Solvents: Aprotic polar solvents are generally preferred. Mixtures of 1,4-dioxane/water , THF/water , or Toluene/water are excellent starting points.[2][13] The water is often introduced with the aqueous base (e.g., a 2M solution of K₃PO₄).

  • Anhydrous Conditions: If protodeboronation of the boronic acid is a major issue, you may need to switch to anhydrous conditions using a non-aqueous solvent like DMF or anhydrous dioxane with a base like KF.[2]

  • Biphasic vs. Monophasic: A biphasic system (e.g., Toluene/water) can sometimes be advantageous. The reaction occurs at the interface, and product/catalyst partitioning can influence rates and side reactions.

Troubleshooting Workflow

If you are facing low yields or reaction failure, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Reagent Check Purity of Ar-X & Ar'-B(OR)₂? Fresh Catalyst/Ligand? Anhydrous/Degassed Solvent? start->check_reagents check_setup Setup Check Inert Atmosphere Maintained? Proper Temperature Control? Efficient Stirring? start->check_setup optimize_base Optimize Base Current Base Too Strong/Weak? Consider K₃PO₄, Cs₂CO₃, KF Minimize Aldehyde Degradation check_reagents->optimize_base Reagents OK check_setup->optimize_base Setup OK optimize_catalyst Optimize Catalyst System Is Ligand Appropriate? Try Buchwald Ligands (SPhos, XPhos) or NHC Ligands Adjust Catalyst Loading (0.5-2 mol%) optimize_base->optimize_catalyst Side Reactions Persist success High Yield Achieved optimize_base->success Yield Improved optimize_solvent Optimize Solvent Solubility Issues? Try Dioxane/H₂O, Toluene/H₂O Consider Anhydrous DMF if Protodeboronation is an Issue optimize_catalyst->optimize_solvent Low Activity Persists optimize_catalyst->success Yield Improved optimize_solvent->success Yield Improved

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Experimental Protocols

The following protocols provide a starting point for your experiments. Assume the starting material is 3-bromo-5-methylbenzaldehyde .

Protocol 1: General Screening Conditions

This protocol uses a common and relatively robust catalyst system suitable for initial screening.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-methylbenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to create a 10:1 solvent mixture (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized High-Yield Conditions for a Challenging Coupling

This protocol is tailored for a more challenging coupling, such as with an aryl chloride or a sterically hindered boronic acid, using a high-performance catalyst system.

  • Vessel Preparation: To a glovebox or under a rigorous stream of argon, add 3-bromo-5-methylbenzaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground cesium carbonate (Cs₂CO₃, 3.0 equiv.) to an oven-dried vial with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst Pd₂(dba)₃ (1.0 mol%) and the XPhos ligand (2.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath at 110 °C.

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 1. The higher equivalence of boronic acid and stronger base under anhydrous conditions with a potent catalyst system is designed to overcome higher activation barriers.

References

Technical Support Center: Purification of 3-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Formyl-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this key synthetic intermediate in high purity.

Introduction

This compound is a bifunctional molecule featuring both an aldehyde and a nitrile group, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. However, its purification can present challenges due to the reactivity of the aldehyde moiety and the potential for various impurities to form during its synthesis. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for effective purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. Here are some common possibilities:

  • Unreacted Starting Materials: If synthesizing from 3,5-dimethylbenzonitrile via oxidation, you may have residual starting material.

  • Over-oxidation Product: The aldehyde group is susceptible to oxidation, which can lead to the formation of 3-cyano-5-methylbenzoic acid.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other isomers or related compounds may be formed.

  • Residual Solvents and Reagents: Solvents and catalysts from the reaction will likely be present in the crude mixture.

Q2: What are the key physicochemical properties of this compound to consider for purification?

A2: While specific experimental data for this compound can be limited, we can infer its properties from its structure and data from similar compounds like 3-Formylbenzonitrile (3-cyanobenzaldehyde).

PropertyEstimated Value/CharacteristicImplication for Purification
Appearance White to light yellow crystalline powderColor may indicate the presence of impurities.
Melting Point Likely in the range of 70-90 °CA broad melting range suggests impurities. Useful for assessing purity after recrystallization.
Boiling Point Expected to be >200 °CDistillation is a possible purification method, but may require vacuum due to the high boiling point.
Solubility Soluble in many common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in non-polar solvents like hexanes and has low solubility in cold water.This solubility profile is ideal for purification by recrystallization and column chromatography.
Stability The aldehyde group can be sensitive to air (oxidation) and strong acids/bases.Purification methods should be chosen to minimize degradation.[1]

Q3: Which purification technique is best for my crude this compound?

A3: The optimal purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often most effective.

  • Initial Work-up: An initial aqueous wash or liquid-liquid extraction can remove many inorganic impurities and water-soluble byproducts.

  • Chemical Purification (for aldehyde impurities): If unreacted starting aldehydes are a major issue, a bisulfite extraction can be highly effective.[2][3][4][5][6]

  • Crystallization: If your crude product is a solid and contains a moderate level of impurities, recrystallization is an excellent and scalable purification method.

  • Column Chromatography: For complex mixtures with multiple, closely related impurities, column chromatography offers the best separation.[7]

Troubleshooting and Detailed Protocols

This section provides a deeper dive into specific purification techniques, addressing common problems and offering step-by-step guidance.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain dissolved in the solvent.

Troubleshooting Recrystallization

IssuePotential Cause(s)Troubleshooting Steps
Compound will not dissolve, even in hot solvent. The solvent is too non-polar.Try a more polar solvent or a solvent mixture. Common solvents for compounds with aromatic rings and polar functional groups include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[4]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Poor recovery of the purified product. Too much solvent was used; the compound is too soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize crystallization.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.Try a different solvent or solvent system. A pre-purification step like a wash or column chromatography may be necessary.

Step-by-Step Recrystallization Protocol

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Promising solvent systems for this compound include isopropanol, ethyl acetate/hexanes, and toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Add the solvent in small portions.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[7][8]

Troubleshooting Column Chromatography

IssuePotential Cause(s)Troubleshooting Steps
Poor separation of spots on TLC. The solvent system (mobile phase) is not optimal.Test different solvent systems using Thin Layer Chromatography (TLC). A good Rf value for the desired compound is typically between 0.2 and 0.4. For this compound, start with a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1).
Compound is not eluting from the column. The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture).
Streaking or tailing of spots on TLC/column. The compound may be too polar for the silica gel or is interacting strongly with it. The column may be overloaded.Add a small amount of a more polar solvent (like a few drops of methanol) to the mobile phase. Ensure you are not loading too much crude material onto the column. For aldehydes, which can be slightly acidic, adding a very small amount of a non-nucleophilic base like triethylamine to the eluent can sometimes improve peak shape.
Decomposition of the aldehyde on the silica gel. Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds.[9]Consider using neutral alumina as the stationary phase or deactivating the silica gel by washing it with a solvent containing a small amount of triethylamine before packing the column.

Step-by-Step Column Chromatography Protocol

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of your crude mixture in various solvent systems.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Chemical Purification: Bisulfite Extraction for Aldehyde Removal

This technique is particularly useful for removing aldehyde impurities from a mixture or for purifying the aldehyde itself from non-aldehyde impurities.[2][3][4][5][6] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic components by liquid-liquid extraction. The reaction is reversible, allowing for the recovery of the aldehyde.

Troubleshooting Bisulfite Extraction

IssuePotential Cause(s)Troubleshooting Steps
Incomplete removal of the aldehyde. Insufficient mixing or reaction time; old sodium bisulfite solution.Shake the separatory funnel vigorously for a longer period. Use a freshly prepared saturated solution of sodium bisulfite.
Emulsion formation during extraction. Agitation is too vigorous; presence of surfactants.Allow the mixture to stand for a longer time. Gentle swirling can help break the emulsion. Adding a small amount of brine (saturated NaCl solution) can also be effective.
Low recovery of the aldehyde after regeneration. Incomplete basification; insufficient extraction.Ensure the aqueous layer is strongly basic (pH > 10) after adding NaOH. Perform multiple extractions of the aqueous layer with an organic solvent to ensure complete recovery of the regenerated aldehyde.

Step-by-Step Bisulfite Extraction Protocol

  • Adduct Formation: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.

  • Extraction: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct. Drain the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified non-aldehyde components.

  • Aldehyde Regeneration (Optional): To recover the purified this compound, take the aqueous layer from step 2 and add a suitable organic solvent. Slowly add a concentrated solution of sodium hydroxide until the solution is basic. This will regenerate the aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, dry the organic layer, and remove the solvent to obtain the purified aldehyde.

Visualization of Purification Workflows

Logical Decision Tree for Purification Strategy

Purification_Strategy Start Crude this compound Aqueous_Workup Aqueous Work-up (Wash with water/brine) Start->Aqueous_Workup Check_Purity Assess Purity (TLC, NMR) Aqueous_Workup->Check_Purity High_Purity High Purity Product Check_Purity->High_Purity Purity > 98% Low_Purity Significant Impurities Remain Check_Purity->Low_Purity Purity < 98% Aldehyde_Impurity Are aldehyde impurities present? Low_Purity->Aldehyde_Impurity Is_Solid Is the product a solid? Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column_Chrom Column Chromatography Is_Solid->Column_Chrom No Check_Purity_Recryst Assess Purity Recrystallize->Check_Purity_Recryst Check_Purity_Recryst->Column_Chrom Purity < 98% Final_Product Pure Product Check_Purity_Recryst->Final_Product Purity > 98% Check_Purity_Column Assess Purity Column_Chrom->Check_Purity_Column Check_Purity_Column->Final_Product Aldehyde_Impurity->Is_Solid No Bisulfite_Extraction Bisulfite Extraction Aldehyde_Impurity->Bisulfite_Extraction Yes Bisulfite_Extraction->Check_Purity

Caption: Decision tree for selecting a purification strategy.

General Workflow for Column Chromatography

Column_Chromatography_Workflow Start Crude Product TLC TLC Analysis to Determine Mobile Phase Start->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Mobile Phase Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation End Purified Product Evaporation->End

Caption: General workflow for column chromatography.

References

Common side reactions in the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting challenges encountered during the synthesis of these crucial intermediates. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Section 1: The Sandmeyer Reaction: From Anilines to Benzonitriles

The Sandmeyer reaction is a cornerstone for introducing a nitrile group onto an aromatic ring, starting from an aryl amine.[1][2][3] It involves two main stages: the diazotization of the amine and the subsequent copper-catalyzed cyanation.[4][5] While powerful, this reaction is sensitive to conditions, and several side reactions can diminish yields.

Frequently Asked Questions (FAQs): Sandmeyer Reaction

Q1: My Sandmeyer reaction is giving a low yield of the desired benzonitrile and a lot of phenol byproduct. What's going wrong?

A: This is a classic issue in Sandmeyer reactions and almost always points to the premature decomposition of the intermediate diazonium salt.[6][7]

  • Causality: Aryl diazonium salts are thermally unstable.[4] If the temperature during the diazotization or the subsequent cyanation step rises, the diazonium salt will react with water in the acidic medium to form a phenol.[6][8] This process, known as Verkochung, involves an aryl cation intermediate that is readily trapped by water.[1]

  • Troubleshooting Protocol:

    • Strict Temperature Control: The diazotization step, where the aniline is treated with sodium nitrite in the presence of a strong acid, must be maintained between 0-5 °C.[4][6] Use an ice-salt bath for more consistent cooling.

    • Monitor Temperature During Nitrite Addition: The addition of the sodium nitrite solution should be done slowly and portion-wise, ensuring the temperature does not exceed 5 °C.[8]

    • Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent cyanation step.[4] It should not be stored.

    • Pre-chilled Cyanide Solution: Add the cold diazonium salt solution to a well-stirred, pre-chilled solution of copper(I) cyanide.

Q2: I'm observing the formation of intensely colored azo compounds as byproducts. How can I prevent this?

A: The formation of azo compounds indicates that the diazonium salt is coupling with an electron-rich aromatic species present in the reaction mixture.

  • Causality: The most common culprit is unreacted starting aniline. The diazonium ion is an electrophile and will attack the electron-rich aniline to form a diazoamino compound, which can rearrange to form a colored azo compound.

  • Preventative Measures:

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite (e.g., 1.1 equivalents) to ensure all the starting aniline is converted to the diazonium salt.

    • Check for Nitrous Acid: Before adding the diazonium salt to the cyanide solution, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). The presence of a slight excess of nitrous acid confirms that all the aniline has reacted.

    • Maintain Acidity: The coupling reaction is more favorable at higher pH. Ensure the reaction medium remains strongly acidic throughout the diazotization process.

Q3: My reaction seems to be producing biaryl compounds. What is the cause?

A: The formation of biaryl byproducts is evidence for the radical nature of the Sandmeyer reaction.[1]

  • Causality: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2] This forms an aryl radical and nitrogen gas. While this aryl radical is intended to react with the copper-bound cyanide, it can also couple with another aryl radical to form a biaryl impurity.

  • Mitigation Strategies:

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote the desired reaction between the aryl radical and the copper cyanide complex.

    • Controlled Addition: Add the diazonium salt solution slowly to the copper cyanide solution to maintain a low concentration of the aryl radical at any given time, thus minimizing the chance of radical-radical coupling.

Workflow for Troubleshooting Sandmeyer Reactions

start Low Yield in Sandmeyer Reaction check_temp Was Temperature Strictly Maintained at 0-5°C? start->check_temp check_azo Are Azo Compounds (Colored Impurities) Present? check_temp->check_azo Yes phenol Primary Issue: Phenol Formation (Diazonium Decomposition) check_temp->phenol No check_biaryl Are Biaryl Byproducts Detected (e.g., by GC-MS)? check_azo->check_biaryl No incomplete_diazotization Primary Issue: Incomplete Diazotization (Azo Coupling) check_azo->incomplete_diazotization Yes radical_coupling Side Reaction: Radical Coupling check_biaryl->radical_coupling Yes sol_temp Solution: 1. Use Ice-Salt Bath. 2. Add NaNO2 Slowly. 3. Use Diazonium Salt Immediately. phenol->sol_temp sol_azo Solution: 1. Use Slight Excess of NaNO2. 2. Maintain Strong Acidity. 3. Check for Excess HNO2. incomplete_diazotization->sol_azo sol_biaryl Solution: 1. Ensure Vigorous Stirring. 2. Add Diazonium Salt Slowly. radical_coupling->sol_biaryl

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Section 2: The Rosenmund-von Braun Reaction

This reaction offers a more direct route to aryl nitriles from aryl halides, using copper(I) cyanide.[9] The classical procedure, however, is often plagued by harsh reaction conditions, such as high temperatures (up to 200°C) and the use of polar, high-boiling solvents like DMF or nitrobenzene.[10][11]

FAQs: Rosenmund-von Braun Reaction

Q4: My Rosenmund-von Braun reaction is sluggish, or the conversion is very low. What should I investigate?

A: Low reactivity in this reaction is common, especially with less reactive aryl halides. Several factors can be at play.

  • Causality & Troubleshooting:

    • Substrate Reactivity: Aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides (which are often unreactive under these conditions). If possible, using the corresponding aryl iodide will dramatically improve reaction rates.

    • Temperature: The traditional Rosenmund-von Braun reaction requires high temperatures, often refluxing in DMF (153°C) or higher.[12] Insufficient temperature is a common reason for failure.

    • Solvent Choice: A polar, high-boiling point solvent is necessary to dissolve the copper cyanide and facilitate the reaction.[10] Pyridine or nitrobenzene are classic choices, though DMF is more common now. Ensure the solvent is anhydrous.

    • Copper(I) Cyanide Quality: The quality and purity of CuCN are critical. It is advisable to use freshly purchased, high-purity CuCN or to purify older batches.

    • Additives: The addition of L-proline has been shown to promote the reaction, allowing for lower temperatures (e.g., 120°C for aryl bromides) and improving yields, especially for electron-rich aryl halides.[11]

Q5: The workup is difficult, and I'm struggling to remove all the copper salts from my product.

A: This is a very common and frustrating issue. Copper salts can be tenacious, leading to impure products and difficulties in subsequent steps.

  • Workup Protocol for Copper Removal:

    • Quench with Ammonia/Ammonium Chloride: After the reaction is complete, cool the mixture and pour it into a stirred, aqueous solution of ammonium chloride and ammonium hydroxide (pH ~8).[13][14]

    • Stir Until Blue: Stir the biphasic mixture vigorously. The ammonia will complex with the copper(I) and copper(II) ions, forming a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in the aqueous layer.[13][15] Continue stirring until the organic layer is free of copper salts and the aqueous layer is a consistent dark blue.

    • Extraction: Separate the layers. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash: Combine the organic layers and wash them again with the ammonium chloride/ammonium hydroxide solution, followed by a brine wash.[14]

    • Alternative: An EDTA wash can also be effective for chelating and removing copper ions.[15]

Section 3: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a milder, more functional-group-tolerant alternative to the classical methods.[16] However, they come with their own set of challenges, primarily related to catalyst activity and competing side reactions.

FAQs: Palladium-Catalyzed Cyanation

Q6: My palladium-catalyzed cyanation of an aryl halide is resulting in significant hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this?

A: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling.[17] It occurs when the organopalladium intermediate reacts with a hydrogen source instead of the intended coupling partner.

  • Causality: The mechanism can be complex, but common hydrogen sources include water, alcohols (if used as solvent), or even the phosphine ligands themselves.[4][18][19] The presence of a base accelerates this pathway.[17]

  • Mitigation Strategies:

    • Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

    • Choice of Ligand: The ligand choice can significantly influence the relative rates of cyanation versus hydrodehalogenation.[4][19] Bulky, electron-rich phosphine ligands like XPhos or tBuXPhos often favor the desired reductive elimination to form the nitrile over side reactions.[20]

    • Cyanide Source: The choice of cyanide source is critical. Using a less toxic and more controlled source like potassium hexacyanoferrate (K₄[Fe(CN)₆]) can sometimes give cleaner reactions than highly soluble sources like KCN or NaCN.[16][21]

    • Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Modern catalyst systems often allow for reactions at temperatures from room temperature to 40°C.[22]

Q7: I'm having issues with catalyst deactivation. The reaction starts but then stalls. What are the common causes?

A: Catalyst deactivation is a notorious problem in palladium-catalyzed cyanations, primarily due to the strong coordinating ability of the cyanide ion.[16][23]

  • Causality: Free cyanide ions in solution can bind strongly to the palladium center at various stages of the catalytic cycle, forming stable, inactive palladium-cyanide complexes and preventing further turnover.[16][22]

  • Troubleshooting and Prevention:

    • Use of Sparingly Soluble Cyanide Sources: One of the most effective strategies is to use a cyanide source with low solubility in the reaction solvent, such as Zn(CN)₂ or K₄[Fe(CN)₆].[16] This maintains a very low concentration of free cyanide, sufficient for transmetalation but not high enough to poison the catalyst.

    • Ligand Design: Bulky ligands can create a sterically hindered environment around the palladium center, which can prevent the displacement of the ligand by cyanide, thus protecting the catalyst.[24]

    • Co-catalysts: The addition of co-catalysts like copper or zinc species has been reported to be effective in overcoming catalyst deactivation by cyanide.[23]

    • Precatalysts: Using modern palladacycle precatalysts can lead to more efficient generation of the active Pd(0) species, which can improve catalyst performance and reproducibility.[16][20]

Comparison of Common Cyanide Sources for Pd-Catalyzed Cyanation
Cyanide SourceFormulaToxicityTypical Conditions & Notes
Potassium CyanideKCNHighHighly soluble, high risk of catalyst poisoning. Requires careful control.
Zinc CyanideZn(CN)₂HighLower solubility than KCN. Widely used and effective. Often used in THF/water mixtures at mild temperatures (rt - 40°C).[22]
Potassium FerrocyanideK₄[Fe(CN)₆]·3H₂OLowNon-toxic food additive. Requires a base (e.g., KOAc) to promote cyanide release. Often used in aqueous/organic biphasic systems.[16]
Acetone Cyanohydrin(CH₃)₂C(OH)CNHighCan serve as a cyanide source, often under milder conditions.[23]

Reaction Pathway vs. Side Reaction in Pd-Catalyzed Cyanation

pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd_complex Ar-Pd(II)(X)L₂ oxidative_add->pd_complex transmetal Transmetalation (+ 'CN⁻') pd_complex->transmetal hydrodehal Reaction with H-Source (e.g., H₂O, Base) pd_complex->hydrodehal pd_cn_complex Ar-Pd(II)(CN)L₂ transmetal->pd_cn_complex red_elim Reductive Elimination pd_cn_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-CN (Desired Product) red_elim->product side_product Ar-H (Side Product) hydrodehal->side_product

Caption: Desired cyanation pathway vs. hydrodehalogenation side reaction.

References

Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Deficient Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists in organic synthesis, we frequently field questions about the nuances of the Wittig reaction, particularly when dealing with challenging substrates. This guide is designed to provide in-depth, practical solutions to common issues encountered when reacting electron-deficient benzaldehydes with phosphorus ylides. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experimental design is both robust and logical.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield or no reaction when reacting an electron-deficient benzaldehyde with a stabilized ylide. What are the primary causes and how can I resolve this?

A1: This is a common issue that often points to a mismatch in reactant reactivity or suboptimal reaction conditions. Let's break down the potential culprits:

  • Insufficient Ylide Reactivity: Electron-deficient benzaldehydes, while possessing a highly electrophilic carbonyl carbon, are often paired with stabilized ylides (e.g., those bearing an adjacent ester or ketone group). These ylides are inherently less reactive than their non-stabilized (alkyl) counterparts due to resonance stabilization of the carbanion.[1][2][3] The reaction rate may be exceedingly slow, leading to the perception of no reaction or low conversion, especially if reaction times are too short.

    • Troubleshooting Action:

      • Increase Reaction Temperature: For stabilized ylides, the reaction is often under thermodynamic control, and higher temperatures can overcome the activation energy barrier.[3] Consider refluxing in a suitable solvent like THF or toluene.

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS over a 24-48 hour period to determine if the reaction is simply slow.

      • Consider a More Reactive Ylide: If the structure permits, a semi-stabilized ylide (e.g., a phenyl-substituted ylide) might offer a compromise between stability and reactivity.[4]

  • Incomplete Ylide Formation: While stabilized ylides can be formed with weaker bases, incomplete deprotonation of the phosphonium salt is a frequent source of low yields.[5]

    • Troubleshooting Action:

      • Verify Base Strength: Ensure the base is strong enough for the specific phosphonium salt. While weaker bases like NaOH or K₂CO₃ can be used for highly acidic phosphonium salts (e.g., those for ester ylides), a slightly stronger base like sodium ethoxide or potassium tert-butoxide may be necessary.[5]

      • Ensure Anhydrous Conditions: For stronger bases like NaH or KOtBu, rigorous exclusion of moisture is critical to prevent quenching of the base and the ylide.[5][6] Flame-dry your glassware and use anhydrous solvents.

  • Aldehyde Instability: Electron-deficient benzaldehydes can be prone to decomposition or polymerization under certain conditions.[4][7]

    • Troubleshooting Action:

      • Slow Addition: Add the aldehyde solution slowly to the pre-formed ylide solution at a controlled temperature to maintain a low instantaneous concentration of the aldehyde.

      • Check Aldehyde Purity: Ensure the starting aldehyde is pure and free from acidic or oxidative impurities.

Below is a logical workflow to diagnose low-yield issues:

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Ylide Verify Ylide Formation (e.g., color change, TLC) Start->Check_Ylide Ylide_OK Ylide Formation Confirmed Check_Ylide->Ylide_OK Yes Ylide_Bad Incomplete Ylide Formation Check_Ylide->Ylide_Bad No Check_Reaction Assess Reaction Conditions Ylide_OK->Check_Reaction Optimize_Base Optimize Base: - Use stronger base (e.g., NaH, KOtBu) - Ensure anhydrous conditions Ylide_Bad->Optimize_Base Optimize_Base->Check_Ylide Final_Product Improved Yield Optimize_Base->Final_Product Reaction_OK Reaction Conditions Appear Correct Check_Reaction->Reaction_OK Proceed Reaction_Bad Suboptimal Conditions Check_Reaction->Reaction_Bad Identify Issue Consider_Alternative Consider Alternative Reagents Reaction_OK->Consider_Alternative If yield is still low Optimize_Conditions Optimize Reaction: - Increase temperature (reflux) - Extend reaction time (24-48h) Reaction_Bad->Optimize_Conditions Optimize_Conditions->Check_Reaction Optimize_Conditions->Final_Product HWE_Reaction Switch to Horner-Wadsworth-Emmons (HWE) Reaction Consider_Alternative->HWE_Reaction HWE_Reaction->Final_Product

Figure 1. Troubleshooting workflow for low-yield Wittig reactions.
Q2: My reaction is messy, and purification is difficult due to the triphenylphosphine oxide byproduct. How can I simplify the workup?

A2: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig chemistry. Its polarity and solubility often mimic that of the desired product, complicating chromatographic purification.

  • Crystallization/Precipitation: In some cases, TPPO can be selectively precipitated. After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO may precipitate and can be removed by filtration. This is often more effective for less polar alkene products.

  • Chemical Conversion: A highly effective method involves converting TPPO to a water-soluble salt. After quenching the reaction, add MgCl₂. The magnesium coordinates to the phosphine oxide, forming a complex that can be more easily separated.

  • The Horner-Wadsworth-Emmons (HWE) Alternative: For reactions with stabilized ylides, the HWE reaction is often a superior alternative.[8][9][10] This reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is highly polar and water-soluble, making for a significantly easier aqueous extraction and purification. The HWE reaction almost exclusively yields the thermodynamically favored (E)-alkene, which is typically the desired outcome with stabilized reagents.[8][10]

FeatureStandard Wittig Reaction (Stabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Triphenylphosphonium SaltDialkyl Phosphonate Ester
Byproduct Triphenylphosphine Oxide (TPPO)Water-soluble Phosphate Ester
Byproduct Removal Often requires chromatography or precipitationSimple aqueous extraction
Stereoselectivity Predominantly (E)-alkeneHighly selective for (E)-alkene[8][10]
Reactivity Moderate; may be slow with hindered ketones[7]Generally more reactive, especially with hindered carbonyls
Q3: I am getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the (E)-alkene?

A3: With stabilized ylides, the Wittig reaction is expected to be highly (E)-selective.[1][11] A poor (E/Z) ratio suggests that the reaction may not be under full thermodynamic control or that other factors are influencing the stereochemical outcome.

  • Reversibility is Key: The high (E)-selectivity of stabilized ylides arises from the reversibility of the initial addition to the carbonyl.[1] This allows the intermediates to equilibrate to the more stable anti-oxaphosphetane, which decomposes to the (E)-alkene.

    Wittig_Mechanism cluster_intermediates Reversible Intermediate Formation Ylide Stabilized Ylide (Ph3P=CHR, R=EWG) Syn_Ox syn-Oxaphosphetane (Less Stable) Ylide->Syn_Ox k_f(syn) Anti_Ox anti-Oxaphosphetane (More Stable) Ylide->Anti_Ox k_f(anti) Aldehyde Ar-CHO (Ar = e- deficient) Aldehyde->Syn_Ox k_f(syn) Aldehyde->Anti_Ox k_f(anti) Syn_Ox->Ylide k_r(syn) Syn_Ox->Aldehyde k_r(syn) Syn_Ox->Anti_Ox Equilibration (Favored) Z_Alkene (Z)-Alkene (Minor Product) Syn_Ox->Z_Alkene Decomposition Anti_Ox->Ylide k_r(anti) Anti_Ox->Aldehyde k_r(anti) E_Alkene (E)-Alkene (Major Product) Anti_Ox->E_Alkene Decomposition

    Figure 2. Mechanism showing equilibration favoring the (E)-alkene.
  • Troubleshooting Actions:

    • Avoid Lithium-Based Reagents: Lithium salts can coordinate to the intermediates, altering the reaction pathway and potentially reducing (E)-selectivity.[4][12] If using a strong base, opt for sodium-based reagents like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) over n-butyllithium (n-BuLi).[5]

    • Increase Reaction Temperature: As mentioned, higher temperatures promote the equilibration of intermediates, favoring the formation of the more stable anti-oxaphosphetane and thus the (E)-alkene.

    • Solvent Choice: Protic solvents can sometimes influence stereochemistry. While less common for ylide generation, conducting the olefination step in a solvent like methanol can sometimes enhance E-selectivity for stabilized ylides. Recent studies have even shown high E-selectivity in aqueous media.[13][14]

    • Utilize the HWE Reaction: Once again, the Horner-Wadsworth-Emmons reaction is the most reliable method for achieving high (E)-selectivity in these cases.[8]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide and an Electron-Deficient Benzaldehyde

This protocol is a general starting point. Optimal conditions may vary based on the specific substrates.

Materials:

  • Triphenylphosphonium salt (1.1 equiv.)

  • Anhydrous THF

  • Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv.)

  • Electron-deficient benzaldehyde (1.0 equiv.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.

  • Ylide Generation: a. To the flask, add the triphenylphosphonium salt (1.1 equiv.). b. Add anhydrous THF to create a stirrable suspension (approx. 0.2-0.5 M). c. Cool the suspension to 0 °C in an ice bath. d. Carefully add the base (e.g., NaH, 1.2 equiv.) in portions. Caution: Hydrogen gas is evolved if using NaH. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Successful ylide formation is often indicated by a distinct color change (e.g., to orange or deep red) and the mixture becoming homogeneous.[5]

  • Reaction with Aldehyde: a. Dissolve the electron-deficient benzaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF in a separate flame-dried flask. b. Add the aldehyde solution dropwise via syringe to the ylide solution at room temperature. c. Heat the reaction mixture to reflux and monitor its progress by TLC (staining with potassium permanganate can help visualize both starting material and product).

  • Workup and Purification: a. After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. c. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to separate the desired alkene from the triphenylphosphine oxide byproduct.

References

Increasing the yield of quinazoline synthesis from 3-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazoline Synthesis

Topic: Increasing the Yield of Quinazoline Synthesis from 3-Formyl-5-methylbenzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] The synthesis of substituted quinazolines, such as those derived from this compound, is a critical step in the development of new therapeutic agents. However, researchers often face challenges in achieving high yields, which can be attributed to a variety of factors including reaction conditions, reagent purity, and the formation of side products.[2]

This guide, designed by a Senior Application Scientist, provides a comprehensive troubleshooting framework to help you navigate the complexities of quinazoline synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or non-existent. What are the most immediate factors to investigate?

Low yields often trace back to a few key areas: reagent quality, reaction temperature, and solvent choice.[2] Impurities in your starting materials, particularly the this compound, can interfere with the reaction.[2] Additionally, many quinazoline syntheses require specific temperature ranges to overcome activation energy barriers.[2] The polarity of your solvent is also critical, as it can influence the solubility of reactants and the stability of reaction intermediates, directly impacting the reaction pathway.[3]

Q2: How critical is the choice of base and solvent in this synthesis?

The selection of a base and solvent is paramount and can dictate the success of the reaction. The base facilitates essential deprotonation and cyclization steps.[3] An inappropriate base, whether too weak or too strong for the specific reaction mechanism, can lead to an incomplete reaction or the formation of undesired byproducts. The solvent's polarity can favor different reaction pathways. For instance, polar aprotic solvents like DMF or DMSO often promote the desired C(sp²)–N bond formation for quinazolines, while non-polar solvents might lead to other heterocyclic byproducts.[3]

Q3: I'm observing significant side product formation. What are the likely culprits?

Side product formation is a common issue and can be influenced by several factors. Depending on the synthetic route, side reactions can compete with the desired quinazoline formation.[2] For example, using non-polar solvents can sometimes favor the formation of benzimidazoles.[3] The reaction temperature and the purity of the starting materials can also play a role in the formation of unwanted byproducts.[2]

Q4: Are there catalyst- and solvent-free methods for quinazoline synthesis?

Yes, in an effort to develop more environmentally friendly protocols, methods for quinazoline synthesis without catalysts and solvents have been explored.[3] Microwave-assisted synthesis, for example, can sometimes be performed on neat reactants, offering a cleaner and often faster alternative to traditional methods.[4][5]

Troubleshooting Guide: Low Product Yield

This section provides a systematic approach to diagnosing and resolving issues related to low product yield.

Problem: Low or No Product Formation

This is one of the most common challenges in quinazoline synthesis. The following decision tree can help you systematically troubleshoot the issue.

Troubleshooting Low Yield start Low or No Product Yield reagent_purity Verify Purity of Starting Materials (NMR, GC-MS, mp) start->reagent_purity purify_reagents Purify Starting Materials (Recrystallization, Distillation) reagent_purity->purify_reagents Impure reaction_conditions Review Reaction Conditions reagent_purity->reaction_conditions Pure purify_reagents->reaction_conditions optimize_temp Optimize Temperature (Screen different temperatures) reaction_conditions->optimize_temp Temperature? optimize_solvent Optimize Solvent (Screen polar aprotic/protic solvents) reaction_conditions->optimize_solvent Solvent? optimize_base Optimize Base (Consider base strength and solubility) reaction_conditions->optimize_base Base? catalyst_activity Check Catalyst Activity (If applicable) reaction_conditions->catalyst_activity Catalyst? success Improved Yield optimize_temp->success optimize_solvent->success optimize_base->success new_catalyst Use Fresh Catalyst/Optimize Loading catalyst_activity->new_catalyst Inactive catalyst_activity->success Active new_catalyst->success

Caption: Troubleshooting workflow for low quinazoline yield.

Detailed Troubleshooting Steps
Possible Cause Explanation & Recommended Action
Poor Quality of Starting Materials Impurities in this compound or other reactants can lead to side reactions and inhibit product formation.[2] Action: Verify the purity of all starting materials using techniques like NMR, GC-MS, or melting point analysis. If impurities are detected, purify the materials through appropriate methods such as recrystallization for solids or distillation for liquids.[2]
Suboptimal Reaction Temperature Many quinazoline syntheses require heating to overcome the activation energy barrier.[2] If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition. Action: Perform small-scale temperature screening experiments (e.g., at room temperature, 50 °C, 80 °C, and 120 °C) and monitor the reaction progress by TLC or LC-MS to identify the optimal temperature.[2]
Incorrect Solvent Choice The solvent's polarity and boiling point significantly impact reactant solubility, reaction rate, and intermediate stability.[2] Non-polar solvents may favor the formation of byproducts, while polar solvents often promote the desired quinazoline synthesis.[3] Action: Conduct solvent screening using a variety of solvents with different polarities, such as toluene (non-polar), ethanol (polar protic), and DMF (polar aprotic), to find the solvent that provides the best yield.[2]
Inactive Catalyst (for catalyzed reactions) If your synthesis employs a catalyst, its activity is crucial. The catalyst may be poisoned by impurities or may have degraded over time.[2] Action: Use a fresh batch of the catalyst and ensure all starting materials and solvents are free of potential catalyst poisons. Optimize the catalyst loading to find the most effective concentration.[2]
Incorrect Base Strength or Type The base is often essential for deprotonation and cyclization. A base that is too weak may not facilitate the reaction efficiently.[3] The choice between an organic base (e.g., DBU) and an inorganic base (e.g., K₂CO₃) depends on the specific reaction mechanism.[3] Action: If the reaction is sluggish, consider using a stronger base. Ensure the chosen base is soluble in the reaction solvent.

Optimized Experimental Protocol (General Guideline)

This protocol provides a general framework for the synthesis of a quinazoline derivative from this compound. It should be adapted and optimized for your specific target molecule.

Objective: To synthesize a 6-methyl-quinazoline derivative from this compound and a suitable nitrogen source (e.g., an amine or ammonia equivalent).

Materials:

  • This compound

  • Nitrogen source (e.g., ammonium acetate, formamide, or a primary amine)

  • Catalyst (if required, e.g., a Lewis acid or transition metal catalyst)[6][7]

  • Base (e.g., potassium carbonate or an organic base)[3][8]

  • Solvent (e.g., DMF, DMSO, or ethanol)[3]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol) and the chosen nitrogen source (1.1 - 2.0 mmol).

  • Solvent and Reagent Addition: Add the selected solvent (e.g., 10 mL of DMF). If a catalyst and/or base are required, add them to the flask at this stage.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Stirring: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

  • Characterization: Characterize the purified product using standard analytical techniques (NMR, MS, IR) to confirm its identity and purity.

Experimental Workflow setup 1. Reaction Setup (Flask, Stir Bar, Condenser) reagents 2. Add Reagents & Solvent (Benzonitrile, N-source, Solvent, etc.) setup->reagents inert 3. Establish Inert Atmosphere (Nitrogen/Argon) reagents->inert react 4. Heat and Stir (Optimized Temperature) inert->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Cool, Precipitate) monitor->workup Complete purify 7. Purify Product (Recrystallization/Chromatography) workup->purify characterize 8. Characterize (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for quinazoline synthesis.

References

Byproduct identification in 3-Formyl-5-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Formyl-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested insights to ensure the integrity of your experimental outcomes.

Introduction to the Synthesis and Potential Pitfalls

The synthesis of this compound, a valuable building block in medicinal chemistry, most commonly proceeds via the formylation of 3-bromo-5-methylbenzonitrile. This is typically achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), or via a Grignard reaction. While seemingly straightforward, these organometallic routes are sensitive to reaction conditions and can lead to a variety of byproducts that may complicate purification and compromise the yield and purity of the desired product. Understanding the potential side reactions is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your synthesis, providing detailed explanations and step-by-step protocols for byproduct identification.

FAQ 1: My reaction mixture is complex, and the yield of this compound is low. What are the likely byproducts?

Low yields and complex reaction mixtures often point to the formation of several common byproducts. The identity of these byproducts depends on the specific reagents and conditions used. Below are the most probable impurities with guidance on their identification.

  • Plausible Cause: This byproduct arises from the hydrolysis of the nitrile group of the starting material or product, or the oxidation of the aldehyde product. This can occur during aqueous work-up, especially under acidic or basic conditions if not carefully controlled.[1][2][3][4]

  • Troubleshooting Protocol: Identification via ¹H NMR and LC-MS

    • Sample Preparation: After work-up, dissolve a small aliquot of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For LC-MS analysis, dissolve the crude product in a compatible solvent like methanol or acetonitrile.

    • ¹H NMR Analysis: Look for the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm, may be exchangeable with D₂O). The aromatic proton signals will also show a downfield shift compared to the starting material.

    • LC-MS Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of 3-Carboxy-5-methylbenzonitrile (C₉H₇NO₂, MW: 161.16 g/mol ).

  • Plausible Cause: This byproduct can form if the organometallic intermediate (lithiated or Grignard reagent) is quenched by a proton source before the addition of DMF. Residual moisture in the solvent or starting material is a common culprit.

  • Troubleshooting Protocol: Identification via GC-MS and ¹H NMR

    • Sample Preparation: Prepare the crude sample as described for Byproduct A.

    • GC-MS Analysis: This is the most effective technique for identifying this relatively volatile and less polar byproduct. Look for a peak with a mass corresponding to 3,5-Dimethylbenzonitrile (C₉H₉N, MW: 131.17 g/mol ).[5]

    • ¹H NMR Analysis: The characteristic aldehyde proton signal will be absent. Look for two singlets in the aromatic region and a singlet for the two methyl groups.

  • Plausible Cause: This tertiary alcohol forms when a second equivalent of the organometallic intermediate adds to the newly formed aldehyde product before the reaction is quenched.[6][7] This is more likely to occur if the addition of the organometallic reagent to DMF is too slow, or if there are localized areas of high concentration of the organometallic species.

  • Troubleshooting Protocol: Identification via LC-MS and ¹H NMR

    • Sample Preparation: Prepare the crude sample as for Byproduct A.

    • LC-MS Analysis: Look for a molecular ion peak corresponding to the mass of Bis(3-cyano-5-methylphenyl)methanol (C₁₉H₁₆N₂O, MW: 288.35 g/mol ).

    • ¹H NMR Analysis: The aldehyde proton signal will be absent. A new singlet for the methine proton of the alcohol will appear, and the aromatic region will be more complex due to the presence of two substituted phenyl rings.

FAQ 2: I observe a significant amount of unreacted 3-bromo-5-methylbenzonitrile. What could be the issue?

Incomplete conversion is a common problem in organometallic reactions.

  • Plausible Causes:

    • Inactive Organometallic Reagent: The n-butyllithium or Grignard reagent may have degraded due to improper storage or handling.

    • Insufficient Reagent: An insufficient molar equivalent of the organometallic reagent was used.

    • Low Reaction Temperature: The temperature may have been too low for the lithium-halogen exchange or Grignard formation to proceed to completion.

    • Poor Quality Starting Material: The 3-bromo-5-methylbenzonitrile may contain impurities that are quenching the organometallic reagent.

  • Troubleshooting Protocol:

    • Titrate Organolithium Reagent: Always titrate commercial alkyllithium solutions before use to determine their exact molarity.

    • Activate Magnesium: For Grignard reactions, ensure the magnesium turnings are fresh and properly activated (e.g., with a small crystal of iodine or by gentle heating).

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the conversion by TLC or GC. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Purify Starting Material: If necessary, purify the 3-bromo-5-methylbenzonitrile by recrystallization or column chromatography.

Data Presentation: Spectroscopic Data for Identification

The following table summarizes key spectroscopic data for this compound and its potential byproducts to aid in their identification.

CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Expected m/z (EI-MS)
This compound this compound145.16~10.0 (s, 1H, -CHO), ~7.9 (m, 2H, Ar-H), ~7.7 (s, 1H, Ar-H), ~2.5 (s, 3H, -CH₃)~191 (-CHO), ~138, ~135, ~133, ~130 (Ar-C), ~118 (-CN), ~21 (-CH₃)145 [M]⁺, 144 [M-H]⁺
3-Carboxy-5-methylbenzonitrile 3-Carboxy-5-methylbenzonitrile161.16>10 (br s, 1H, -COOH), ~8.3 (s, 1H, Ar-H), ~8.1 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~2.5 (s, 3H, -CH₃)~170 (-COOH), ~140, ~135, ~132, ~130 (Ar-C), ~118 (-CN), ~21 (-CH₃)161 [M]⁺, 144 [M-OH]⁺
3,5-Dimethylbenzonitrile 3,5-Dimethylbenzonitrile131.17~7.2 (s, 2H, Ar-H), ~7.1 (s, 1H, Ar-H), ~2.3 (s, 6H, -CH₃)~139 (Ar-C), ~133 (Ar-C), ~129 (Ar-C), ~119 (-CN), ~21 (-CH₃)131 [M]⁺, 116 [M-CH₃]⁺
Bis(3-cyano-5-methylphenyl)methanol No standard image available.288.35~7.6-7.8 (m, Ar-H), ~5.9 (s, 1H, -CHOH), ~2.4 (s, 6H, -CH₃)Aromatic carbons, ~75 (-CHOH), ~118 (-CN), ~21 (-CH₃)288 [M]⁺, 271 [M-OH]⁺

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the main reaction pathway and the formation of key byproducts, as well as a logical troubleshooting workflow.

Byproduct_Formation A 3-Bromo-5-methylbenzonitrile B Organometallic Intermediate (Aryl-Li or Aryl-MgBr) A->B + n-BuLi or Mg D Desired Product: This compound B->D + DMF, then H₃O⁺ quench E Byproduct B: 3,5-Dimethylbenzonitrile B->E + H⁺ (premature quench) C DMF (Formylating Agent) F Byproduct C: Bis(3-cyano-5-methylphenyl)methanol D->F + Organometallic Intermediate (B) G Byproduct A: 3-Carboxy-5-methylbenzonitrile D->G Oxidation/ Hydrolysis during workup H Proton Source (e.g., H₂O) H->E I Oxidation/ Hydrolysis I->G

Caption: Reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Analyze Crude Reaction Mixture (TLC, GC, ¹H NMR) start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete yes_incomplete Troubleshoot Reagents & Conditions (FAQ 2) incomplete->yes_incomplete Yes no_incomplete Complex Mixture of Products? incomplete->no_incomplete No end Optimized Synthesis yes_incomplete->end analyze_byproducts Identify Byproducts (LC-MS, GC-MS, ¹H NMR) no_incomplete->analyze_byproducts hydrolysis Presence of 3-Carboxy-5-methylbenzonitrile? analyze_byproducts->hydrolysis yes_hydrolysis Optimize Work-up (Control pH, Temperature) hydrolysis->yes_hydrolysis Yes protonolysis Presence of 3,5-Dimethylbenzonitrile? hydrolysis->protonolysis No yes_hydrolysis->end yes_protonolysis Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) protonolysis->yes_protonolysis Yes di_addition Presence of Di-addition Product? protonolysis->di_addition No yes_protonolysis->end yes_di_addition Optimize Addition of Reagents (Slow Addition, Low Temperature) di_addition->yes_di_addition Yes di_addition->end No yes_di_addition->end

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling of Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges encountered in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the specific issues you may face when selecting a catalyst system for substituted aryl halides. We aim to provide not just solutions, but the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions
Q1: My Suzuki coupling with an electron-rich aryl halide (e.g., anisole or aniline derivatives) is failing or giving very low yields. What's the first thing to check?

When a Suzuki coupling with an electron-rich aryl halide fails, the primary suspect is often the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1] Electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, making it more difficult for the Pd(0) catalyst to insert itself.[1]

Initial Diagnostic Checks:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[1] You will likely need a more active catalyst system.

  • Reaction Conditions: Ensure strict exclusion of oxygen and use of anhydrous, degassed solvents.[1][2] Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of your boronic acid.[3]

  • Reagent Quality: The stability of the organoboron reagent is a frequent point of failure. Protodeboronation, the replacement of the boronic acid group with a hydrogen, can consume your coupling partner.[1]

Q2: How do I select the right palladium catalyst and ligand for an unreactive, electron-rich aryl halide, especially an aryl chloride?

For these challenging substrates, the catalyst system must be specifically designed to facilitate the difficult oxidative addition step.[1] This is generally achieved by using ligands that are both sterically bulky and highly electron-donating.[4][5]

  • Bulky, Electron-Rich Phosphine Ligands: These ligands promote both oxidative addition and the final reductive elimination step.[1] The Buchwald biaryl phosphine ligands are the industry standard for this purpose. For electron-rich aryl chlorides, ligands such as SPhos and XPhos are particularly effective.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and highly active palladium complexes.[1][6] They are excellent for promoting the coupling of unreactive aryl chlorides.

Catalyst Selection Logic for Challenging Aryl Halides

Caption: Decision workflow for catalyst selection.

Q3: I'm observing a significant amount of a byproduct that corresponds to my boronic acid with the boron group replaced by a hydrogen. What is happening and how can I prevent it?

This side reaction is called protodeboronation and is a common cause of low yields, particularly with electron-rich heterocyclic or vinyl boronic acids.[3] It is essentially the hydrolysis of the C-B bond.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases, especially in aqueous media, can accelerate this side reaction.[3] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[3]

  • Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce its occurrence.[3]

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[2]

Q4: My reaction is sluggish or stalls when using a sterically hindered aryl halide (e.g., di-ortho-substituted). What modifications should I consider?

Steric hindrance around the reaction center can impede both the oxidative addition and reductive elimination steps. Overcoming this requires a catalyst system that can accommodate bulky substrates.

  • Ligand Choice is Critical: Highly hindered substrates demand ligands with significant steric bulk to promote the final reductive elimination step. Ligands like AntPhos have shown high reactivity for coupling di-ortho-substituted aryl halides.[8][9] The unique structure of such ligands can also help to suppress side reactions like β-hydride elimination.[9]

  • Higher Temperatures: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.

  • Solvent Choice: Ensure your solvent can adequately dissolve all reactants at the reaction temperature to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)
What is the general reactivity trend for aryl halides in Suzuki coupling?

The reactivity of the aryl halide is primarily governed by the strength of the carbon-halogen (C-X) bond. The general trend is: I > Br > OTf >> Cl [2][6] Aryl iodides are the most reactive due to the weaker C-I bond, making oxidative addition easier. Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems to achieve good yields.[2][4]

How do I choose the optimal base for my reaction?

The base plays a crucial role in the transmetalation step by activating the organoboron species.[10] The choice of base can significantly impact yield, rate, and selectivity.[10]

Base TypeCommon ExamplesStrengthKey Considerations
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Mild to StrongWidely used, often in aqueous/organic mixtures. Cs₂CO₃ is stronger and can be effective for difficult couplings.[1][10]
Phosphates K₃PO₄StrongVery effective for challenging couplings, including those with electron-rich aryl chlorides.[1]
Hydroxides NaOH, KOH, Ba(OH)₂StrongCan be very effective but may promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[1][11]
Fluorides KF, CsFMildUseful when substrates are sensitive to stronger bases.[3][12]
My reaction involves a heteroaryl halide. Are there special considerations?

Yes, heteroaryl halides can present unique challenges. The Lewis basic heteroatoms (like nitrogen in pyridine) can coordinate to the palladium center, potentially deactivating the catalyst.[13][14]

  • Catalyst Poisoning: For N-heterocycles, catalyst poisoning can be a significant issue.[15] Using ligands that form very stable and active palladium complexes, such as bulky biaryl phosphines, can help mitigate this.

  • Boronic Acid Instability: Many heteroaryl boronic acids are prone to protodeboronation.[13] The strategies mentioned in Q3 are particularly relevant here.

  • Site Selectivity: In polyhalogenated heteroarenes, the electronic nature of the ring can strongly influence which halogen reacts, sometimes overriding the general C-X bond strength trend.[16]

General Experimental Protocol for Catalyst Screening

Experimental_Workflow A 1. Reagent Preparation Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) B 2. Reaction Setup Add solids to a dry Schlenk flask A->B C 3. Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x) B->C D 4. Catalyst Addition Add Pd Precatalyst (1-2 mol%) & Ligand (2-4 mol%) C->D E 5. Solvent Addition Add degassed solvent via syringe D->E F 6. Reaction Heat to desired temp (80-110 °C) with vigorous stirring E->F G 7. Monitoring & Workup Monitor by TLC/LCMS. Quench, extract, and dry F->G H 8. Purification Column Chromatography G->H

Caption: A standard workflow for Suzuki coupling.

What are the signs of catalyst degradation, and how can I avoid it?

A common sign of catalyst degradation is the formation of "palladium black," a fine black precipitate of metallic palladium.[17] This indicates that the active catalytic species has fallen out of the solution and is no longer participating in the reaction.

To avoid catalyst degradation:

  • Maintain an Inert Atmosphere: Oxygen is a primary culprit in catalyst decomposition.[3] Rigorously degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is crucial.[1][2]

  • Use Stable Precatalysts: Modern precatalysts are designed for greater stability.[7]

  • Ligand Choice: The ligand stabilizes the palladium center. Ensure you are using an appropriate ligand for your specific reaction. Electron-rich and bulky ligands generally form more stable catalysts.[5][6]

  • Avoid High Temperatures for Extended Periods: While heat is often necessary, prolonged exposure to high temperatures can accelerate catalyst decomposition. Monitor your reaction and stop it once complete.

References

Technical Support Center: Optimizing Wittig Olefination of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the Wittig olefination of aromatic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C=C bond-forming reaction. Here, we move beyond simple protocols to explore the nuances of base selection and reaction control, empowering you to troubleshoot effectively and achieve your desired stereochemical outcomes.

Core Principles: The Decisive Role of the Ylide and Base

The success of a Witt-ig reaction hinges on the interplay between the phosphonium ylide and the base used for its generation. The nature of the ylide, categorized by the substituents on the carbanionic carbon, dictates its reactivity and inherent stereochemical preference.

  • Unstabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl chains) and are highly reactive.[1] They typically react rapidly and irreversibly with aldehydes to favor the formation of Z-alkenes under kinetic control.[2][3]

  • Stabilized Ylides: Featuring electron-withdrawing groups (e.g., esters, ketones), these ylides are less reactive due to delocalization of the negative charge.[1][4] Their reactions are often reversible, allowing for equilibration to the thermodynamically favored E-alkene.[2][3]

  • Semi-stabilized Ylides: With aryl or other weakly electron-withdrawing groups, these ylides often provide poor E/Z selectivity without careful optimization.[5]

The choice of base is critical for the deprotonation of the parent phosphonium salt to form the ylide. A base must be strong enough to deprotonate the phosphonium salt but should be chosen to minimize side reactions.

Visualizing the Reaction Pathway

The mechanism of the Wittig reaction is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[1][6] The stereochemistry is determined by the pathway leading to this intermediate.

Wittig_Mechanism Ylide Phosphonium Ylide (Ph3P=CHR) TS [2+2] Cycloaddition Transition State Ylide->TS Nucleophilic Attack Aldehyde Aromatic Aldehyde (ArCHO) Aldehyde->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Alkene Alkene Product (ArCH=CHR) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO Schlosser_Modification cluster_0 Standard Wittig (Z-selective) cluster_1 Schlosser Modification (E-selective) Ylide Unstabilized Ylide + Aldehyde Syn_Betaine syn-Betaine (Kinetic Product) Ylide->Syn_Betaine -78°C Z_Alkene Z-Alkene Syn_Betaine->Z_Alkene Warm to RT Syn_Betaine_Schlosser syn-Betaine Oxido_Ylide β-Oxido Ylide (Equilibration) Syn_Betaine_Schlosser->Oxido_Ylide + PhLi, -78°C Anti_Betaine anti-Betaine (Thermodynamic) Oxido_Ylide->Anti_Betaine + t-BuOH E_Alkene E-Alkene Anti_Betaine->E_Alkene Warm to RT

References

Quinazoline Synthesis Technical Support Center: A Guide to Solvent Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in the successful synthesis of quinazolines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in quinazoline synthesis?

The choice of solvent is a pivotal parameter in quinazoline synthesis as it can profoundly influence reaction pathways, yields, and even the type of product formed.[1][2] The polarity of the solvent, in particular, plays a significant role. Polar solvents are often observed to favor the desired C(sp²)–N bond formation, which leads to the quinazoline scaffold.[1][3] Conversely, nonpolar solvents may promote the formation of benzimidazole byproducts through a competing C(sp³)–C(sp²) bond formation pathway.[1][3] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water have demonstrated excellent yields (85-91%), whereas non-polar solvents such as toluene and THF proved to be ineffective.[2][4]

Q2: I'm observing very low yields in my quinazoline synthesis. Could the solvent be the culprit?

Absolutely. Low yields are a common issue directly linked to suboptimal solvent choice.[1][2] Several factors could be at play:

  • Inappropriate Polarity: As mentioned, if you are using a non-polar solvent and experiencing low yields or the formation of side products, switching to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol, water) could significantly improve your outcome.[1]

  • Poor Solubility: If your starting materials or key intermediates have poor solubility in the chosen solvent at the reaction temperature, the reaction kinetics will be slow, leading to diminished yields.[1] It is crucial to ensure all reactants are adequately dissolved.

  • Suboptimal Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. Some quinazoline syntheses, such as the Bischler cyclization, necessitate high temperatures to overcome the activation energy barrier.[1] If your solvent has a low boiling point, you may not be reaching the required reaction temperature.

Q3: My reaction is producing a significant amount of benzimidazole as a side product. How can I favor the formation of the quinazoline?

The formation of benzimidazole as a major byproduct is a classic indication that your reaction conditions, particularly the solvent, are favoring an alternative cyclization pathway.[1] Non-polar solvents have been shown to promote the formation of benzimidazoles.[1][3] By transitioning to a polar solvent, you can shift the equilibrium of the reaction to favor the C(sp²)–N bond formation required for the quinazoline ring system.[1][3]

Q4: Are there "green" or more environmentally friendly solvent options for quinazoline synthesis?

Yes, the field of green chemistry has made significant strides in providing sustainable alternatives for quinazoline synthesis.[5][6][7] Researchers are increasingly exploring options like:

  • Water: In some instances, water has been shown to be an excellent solvent for quinazoline synthesis, providing high yields.[2][4]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. DESs, such as choline chloride:urea, have been successfully employed as both the solvent and catalyst in quinazoline synthesis.[5][7]

  • Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often allowing for solvent-free reactions or the use of minimal solvent, which significantly reduces waste.[8][9][10][11] Ultrasound-assisted synthesis is another green alternative that can be performed under solvent-free conditions.[12]

  • Bio-sourced Solvents: Solvents derived from biomass, such as eucalyptol and pinane, are being investigated as renewable and sustainable reaction media.[6][13][14]

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is a common and frustrating issue. Before blaming the solvent entirely, it's crucial to systematically troubleshoot.

Troubleshooting Workflow: Low Yield

start Low or No Product Formation check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_temp Optimize Reaction Temperature check_purity->check_temp If pure check_solvent Screen Different Solvents check_temp->check_solvent If optimized check_catalyst Verify Catalyst Activity (if applicable) check_solvent->check_catalyst If optimized check_atmosphere Consider Inert Atmosphere check_catalyst->check_atmosphere If active solution Improved Yield check_atmosphere->solution If optimized start Side Product Formation (e.g., Benzimidazoles) check_solvent_polarity Switch to a More Polar Solvent start->check_solvent_polarity optimize_base Optimize Base Strength and Type check_solvent_polarity->optimize_base If side products persist optimize_temp_time Systematically Optimize Temperature and Reaction Time optimize_base->optimize_temp_time If side products persist review_mechanism Review Reaction Mechanism for Alternative Pathways optimize_temp_time->review_mechanism If side products persist solution Increased Selectivity for Quinazoline review_mechanism->solution Informed Optimization

References

Preventing homo-coupling in Suzuki reactions of benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homo-coupling and Other Side Reactions

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance on a common yet challenging issue in Suzuki-Miyaura cross-coupling: the prevention of homo-coupling when working with benzonitrile substrates. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding Suzuki reactions of benzonitriles.

Q1: Why is homo-coupling a significant problem when working with benzonitriles?

A1: Benzonitriles possess an electron-withdrawing nitrile group. This electronic feature can influence the relative rates of the catalytic cycle steps. While it can facilitate the oxidative addition of a halobenzonitrile to the palladium catalyst, it can also render the corresponding cyanophenylboronic acid more susceptible to certain side reactions, including protodeboronation and homo-coupling, particularly under non-optimized conditions.

Q2: What is the primary cause of homo-coupling in Suzuki reactions?

A2: The primary culprits for homo-coupling are the presence of molecular oxygen and palladium(II) species in the reaction mixture. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1][2] Pd(II) precatalysts, if not efficiently reduced to the active Pd(0) species, can also directly mediate the homo-coupling of boronic acids.[2]

Q3: Can the choice of base influence the extent of homo-coupling?

A3: Absolutely. The base is critical for activating the boronic acid to facilitate transmetalation, but an inappropriate choice can exacerbate side reactions.[3] Strong bases can promote the degradation of sensitive boronic acids, leading to byproducts that can participate in or trigger homo-coupling pathways. For benzonitriles, which are somewhat electron-deficient, a careful selection of a moderately strong base is often crucial.

Q4: Are there alternatives to boronic acids that are less prone to homo-coupling?

A4: Yes. Boronate esters, such as pinacol esters (Bpin), and organotrifluoroborates are generally more stable than their corresponding boronic acids.[4][5] Their slow, in-situ hydrolysis to the active boronic acid can maintain a low concentration of the reactive species, thereby minimizing the rate of homo-coupling.[4][6]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a more in-depth look at specific problems you might encounter and offers targeted solutions.

Issue 1: Significant Formation of Biaryl Homo-coupling Product

You observe a significant amount of the symmetrical biaryl derived from the coupling of two benzonitrile-containing boronic acid molecules.

Root Causes & Corrective Actions:

  • Oxygen Contamination: Even trace amounts of oxygen can significantly promote homo-coupling.[1][2]

    • Solution: Ensure rigorous degassing of all solvents and the reaction vessel. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles for highly sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Presence of Pd(II) Species: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without ensuring its complete reduction to the active Pd(0) can lead to direct homo-coupling of the boronic acid.[2]

    • Solution 1: Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the need for an in-situ reduction step, thereby minimizing the concentration of homo-coupling-promoting Pd(II) species.

    • Solution 2: Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to Pd(0) without interfering with the main catalytic cycle.[7]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway over the homo-coupling side reaction.

    • Solution: For electron-deficient benzonitriles, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be highly effective. These ligands can accelerate the rates of oxidative addition and reductive elimination, favoring the desired cross-coupling product.[8] A ligand screening is often a worthwhile endeavor.

  • Slow Addition of the Boronic Acid: A high initial concentration of the boronic acid can increase the probability of homo-coupling.

    • Solution: Consider a slow addition of the benzonitrile-containing boronic acid (or its more stable ester) to the reaction mixture. This can be achieved using a syringe pump and helps to maintain a low, steady-state concentration of the boronic acid, thus favoring the cross-coupling reaction.

Issue 2: Low Yield of the Desired Biaryl Product with Unreacted Starting Materials

Your reaction is sluggish or stalls, leaving you with a significant amount of unreacted halobenzonitrile and/or the boronic acid derivative.

Root Causes & Corrective Actions:

  • Inefficient Catalyst Activation or Deactivation: The catalyst may not be reaching its active Pd(0) state efficiently, or it may be deactivating during the reaction. The nitrile group itself, or other nitrogen-containing heterocycles, can potentially coordinate to the palladium center and inhibit catalysis.

    • Solution: As mentioned previously, using a Pd(0) precatalyst can be beneficial. If using a Pd(II) source, ensure your ligand is capable of facilitating its reduction. For benzonitrile substrates, employing robust ligands that can prevent catalyst deactivation is key. Pre-catalysts like XPhos Pd G3 or G4 are often excellent choices for challenging couplings.[9]

  • Protodeboronation of the Boronic Acid: The electron-withdrawing nature of the nitrile group can make the C-B bond more susceptible to cleavage by protic sources (like water) in the presence of a base, leading to the formation of benzonitrile as a byproduct.[4]

    • Solution 1: Use Anhydrous Conditions: While many Suzuki reactions tolerate water, for sensitive substrates like some benzonitrile derivatives, minimizing water content can suppress protodeboronation. Ensure solvents are anhydrous and consider using an anhydrous base like potassium fluoride (KF) or cesium fluoride (CsF).

    • Solution 2: Employ More Stable Boron Reagents: As discussed in the FAQs, using boronate esters (e.g., pinacol esters) or trifluoroborates can significantly reduce the rate of protodeboronation by slowly releasing the active boronic acid.[4][5]

  • Inappropriate Base and Solvent Combination: The solubility and strength of the base are critical. An insoluble base may not be effective, and a base that is too strong or too weak can hinder the reaction.

    • Solution: A screening of bases is recommended. For benzonitriles, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good starting points.[9] The solvent system should be chosen to ensure adequate solubility of all components at the reaction temperature. Common choices include dioxane/water, toluene/water, or DMF.

Experimental Protocols

Here are detailed, step-by-step protocols for a typical Suzuki reaction involving a benzonitrile, designed to minimize homo-coupling.

Protocol 1: Suzuki Coupling of 3-Bromobenzonitrile with 4-Methoxyphenylboronic Acid

Materials:

  • 3-Bromobenzonitrile

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.5 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Under a positive pressure of argon, add the XPhos Pd G3 catalyst (2 mol%).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the 3-bromobenzonitrile).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary for Benzonitrile Suzuki Reactions
Problem Potential Cause Recommended Solution(s)
High Homo-coupling Oxygen in the reactionRigorously degas all solvents and the reaction vessel.
Presence of Pd(II)Use a Pd(0) precatalyst or add a mild reducing agent.
High boronic acid concentrationUse a more stable boronate ester; slow addition of the boron reagent.
Low Yield Catalyst inactivity/deactivationUse a robust precatalyst (e.g., XPhos Pd G3/G4).
ProtodeboronationUse anhydrous conditions, a milder base, or a more stable boronate ester.
Poor reagent solubilityScreen different solvent systems (e.g., dioxane/water, toluene/water, DMF).

Visualizing the Catalytic Cycle and Troubleshooting Logic

To further aid in understanding, the following diagrams illustrate the key reaction pathways and a decision-making workflow for troubleshooting.

Suzuki_Cycle cluster_cycle Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homo-Coupling Pathway Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar' Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Pd(II)_start Pd(II) Species Homo_Transmetalation Ar'-Pd(II)-Ar' Pd(II)_start->Homo_Transmetalation 2 x Ar'-B(OR)2 Base, O2 Homo_Elimination Ar'-Ar' Homo_Transmetalation->Homo_Elimination Pd(0)_from_homo Pd(0)_from_homo Homo_Elimination->Pd(0)_from_homo Pd(0) Pd(0)_from_homo->Pd(0) Can enter desired cycle

Caption: The Suzuki catalytic cycle and a competing homo-coupling pathway.

Troubleshooting_Tree Start Low Yield or Significant Byproducts Check_Homocoupling Is Homo-coupling the Major Byproduct? Start->Check_Homocoupling Analyze Crude Mixture Yes_Homocoupling Address Homo-coupling Check_Homocoupling->Yes_Homocoupling Yes No_Homocoupling Address Low Conversion Check_Homocoupling->No_Homocoupling No Degas Degas Yes_Homocoupling->Degas Improve Degassing Pd0_Source Pd0_Source Yes_Homocoupling->Pd0_Source Use Pd(0) Precatalyst Slow_Addition Slow_Addition Yes_Homocoupling->Slow_Addition Slow Boronic Acid Addition Check_Deboronation Check_Deboronation No_Homocoupling->Check_Deboronation Check for Protodeboronation Re-run Re-run Optimized Reaction Degas->Re-run Pd0_Source->Re-run Slow_Addition->Re-run Yes_Deboronation Use Boronate Ester or Anhydrous Conditions Check_Deboronation->Yes_Deboronation Yes No_Deboronation No_Deboronation Check_Deboronation->No_Deboronation No Yes_Deboronation->Re-run Screen_Catalyst Screen_Catalyst No_Deboronation->Screen_Catalyst Screen Ligands/Catalysts Screen_Base Screen_Base No_Deboronation->Screen_Base Screen Bases/Solvents Screen_Catalyst->Re-run Screen_Base->Re-run

Caption: A troubleshooting decision tree for Suzuki reactions of benzonitriles.

References

Validation & Comparative

A Comparative Guide to the NMR Spectra of Formylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the field of chemical research and drug development, the unambiguous identification of isomeric compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for elucidating molecular structures. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the three isomers of formylbenzonitrile: 2-formylbenzonitrile (ortho), 3-formylbenzonitrile (meta), and 4-formylbenzonitrile (para). By understanding the subtle yet distinct differences in their spectra, researchers can confidently differentiate between these closely related compounds.

The Foundational Principles of Substituent Effects in NMR

The chemical shifts observed in the NMR spectra of aromatic compounds are exquisitely sensitive to the electronic environment of the protons and carbon atoms on the benzene ring. The formyl (-CHO) and cyano (-CN) groups are both electron-withdrawing, which generally deshields the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) compared to unsubstituted benzene (δ 7.3 ppm in ¹H NMR).[1] The extent of this deshielding effect is dependent on the relative positions of these two groups, leading to unique spectral fingerprints for each isomer.

An electron-withdrawing substituent deshields the protons at the ortho and para positions more significantly than at the meta position.[2] This is due to the combination of inductive and resonance effects. When two such groups are present, their combined influence dictates the final chemical shifts of the remaining aromatic protons.

¹H NMR Spectral Analysis

The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between the formylbenzonitrile isomers. The multiplicity (splitting pattern) and coupling constants (J-values) of the signals provide crucial information about the relative positions of the protons.

2-Formylbenzonitrile (Ortho-isomer)

In the ortho-isomer, the proximity of the two electron-withdrawing groups leads to a complex and downfield-shifted spectrum. All four aromatic protons are chemically non-equivalent, resulting in four distinct signals. The proton adjacent to the formyl group is expected to be the most deshielded due to the strong anisotropic effect of the carbonyl group.

3-Formylbenzonitrile (Meta-isomer)

The meta-isomer exhibits a different pattern. The proton situated between the two electron-withdrawing groups is significantly deshielded. The other three protons also show distinct signals, with coupling patterns that reflect their meta and ortho relationships to each other.

4-Formylbenzonitrile (Para-isomer)

The para-isomer displays the most simplified spectrum in the aromatic region due to its symmetry. There are only two sets of chemically equivalent protons, resulting in two doublets. This characteristic AA'BB' system is a hallmark of para-disubstituted benzenes.[3]

Below is a diagram illustrating the distinct proton environments for each isomer.

Caption: Chemical structures of the three formylbenzonitrile isomers.

Comparative Summary of ¹H NMR Data

IsomerProtonApproximate Chemical Shift (δ, ppm)Multiplicity
2-Formylbenzonitrile Aldehyde~10.45Singlet
Aromatic7.5 - 8.0Multiplets
3-Formylbenzonitrile Aldehyde~10.1Singlet
Aromatic7.8 - 8.3Multiplets
4-Formylbenzonitrile Aldehyde~10.12Singlet
Aromatic7.8 - 8.1Doublets

Note: Chemical shifts are approximate and can vary with solvent and concentration.[4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide complementary information for structural confirmation. The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing substituents. Quaternary carbons (those bonded to the formyl and cyano groups) are typically observed as weak signals.[5]

2-Formylbenzonitrile (Ortho-isomer)

Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to the signals for the formyl and cyano carbons.

3-Formylbenzonitrile (Meta-isomer)

Similar to the ortho-isomer, the meta-isomer will also show six unique aromatic carbon signals. The chemical shifts will differ based on the meta-positioning of the substituents.

4-Formylbenzonitrile (Para-isomer)

The symmetry of the para-isomer results in only four signals for the aromatic carbons, as there are two pairs of equivalent carbons. This reduction in the number of signals is a key identifying feature.[3]

Comparative Summary of ¹³C NMR Data

IsomerCarbonApproximate Chemical Shift (δ, ppm)
2-Formylbenzonitrile Aldehyde C=O~189
Cyano C≡N~117
Aromatic128 - 138
3-Formylbenzonitrile Aldehyde C=O~191
Cyano C≡N~118
Aromatic113 - 138
4-Formylbenzonitrile Aldehyde C=O~192
Cyano C≡N~118
Aromatic117 - 138

Note: Chemical shifts are approximate and can vary with solvent and concentration.[5]

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline the best practices for sample preparation and data acquisition.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-20 mg of the formylbenzonitrile isomer for ¹H NMR, or 20-50 mg for ¹³C NMR.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To obtain high-resolution spectra, it is crucial that the sample is free of any suspended material.[8] Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[8]

  • Sample Depth: Ensure the final sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.[9]

  • Labeling: Clearly label the NMR tube with the sample identity.

G A Weigh Sample (5-20 mg for 1H, 20-50 mg for 13C) B Dissolve in ~0.6 mL Deuterated Solvent A->B C Filter into NMR Tube B->C D Adjust Sample Height (4-5 cm) C->D E Cap and Label Tube D->E F Insert into Spectrometer E->F

Caption: Workflow for NMR sample preparation.

Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[6]

  • Tuning and Matching: Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal sensitivity.[6]

  • Acquisition Parameters: Set the appropriate acquisition parameters.[10]

    • Spectral Width (SW): Ensure the spectral width is large enough to encompass all expected signals. For ¹H NMR, a range of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a wider range of 0 to 220 ppm is used.

    • Acquisition Time (AQ): A typical acquisition time for ¹H NMR is 1-5 seconds.[11]

    • Number of Scans (NS): For ¹H NMR of a sufficiently concentrated sample, 16 to 64 scans are usually adequate. For ¹³C NMR, a larger number of scans (e.g., 512 or more) may be necessary to achieve a good signal-to-noise ratio.[12]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H spectra.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Conclusion

The three isomers of formylbenzonitrile can be readily distinguished using a combination of ¹H and ¹³C NMR spectroscopy. The number of signals, their chemical shifts, and the coupling patterns in the aromatic region provide a unique fingerprint for each isomer. The para-isomer is easily identified by its highly symmetric spectrum. The ortho- and meta-isomers, while both exhibiting more complex spectra, can be differentiated by the specific chemical shifts and coupling constants of their aromatic protons. By following a robust experimental protocol, researchers can acquire high-quality data to confidently determine the isomeric identity of their formylbenzonitrile samples.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Formyl-5-methylbenzonitrile and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Isomeric Reactivity in Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the subtle distinctions between isomers can precipitate profound differences in biological activity, toxicity, and synthetic accessibility. The formyl methylbenzonitrile scaffold is a key pharmacophore and a versatile synthetic intermediate. Understanding the relative reactivity of its various isomers is paramount for optimizing reaction conditions, predicting impurity profiles, and ultimately, designing more efficacious and safer therapeutic agents.

This guide provides an in-depth comparative analysis of the chemical reactivity of 3-Formyl-5-methylbenzonitrile and its constitutional isomers. We will dissect the intricate interplay of electronic and steric effects that govern the reactivity of both the formyl and nitrile functionalities. This analysis is grounded in the fundamental principles of physical organic chemistry and is supplemented with detailed, field-proven experimental protocols to empower researchers to validate these principles in their own laboratories.

The isomers under consideration are:

  • This compound

  • 2-Formyl-3-methylbenzonitrile

  • 2-Formyl-4-methylbenzonitrile

  • 2-Formyl-5-methylbenzonitrile

  • 2-Formyl-6-methylbenzonitrile

  • 3-Formyl-2-methylbenzonitrile

  • 3-Formyl-4-methylbenzonitrile

  • 4-Formyl-2-methylbenzonitrile

  • 4-Formyl-3-methylbenzonitrile

Theoretical Framework: Predicting Reactivity through Electronic and Steric Lenses

The reactivity of the formyl and nitrile groups on the benzonitrile ring is dictated by the electronic landscape and the steric environment created by the substituents.[1]

Electronic Effects: A Tug-of-War for Electron Density

The formyl (-CHO) and nitrile (-CN) groups are both electron-withdrawing groups (EWGs) through inductive and resonance effects.[2][3] This inherent electronic character is modulated by the electron-donating methyl group (-CH₃). The relative positions of these groups determine the overall electron density at the reactive centers: the carbonyl carbon of the aldehyde and the carbon of the nitrile.

  • Reactivity of the Formyl Group (Nucleophilic Addition): The aldehyde's reactivity is primarily governed by the electrophilicity of the carbonyl carbon.[4] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.

    • Electron-Withdrawing Groups (EWGs): The nitrile group, being a potent EWG, increases the electrophilicity of the carbonyl carbon, thus enhancing the aldehyde's reactivity. This effect is most pronounced when the nitrile group is at the ortho or para position relative to the formyl group, due to resonance stabilization of the negative charge in the transition state.[5]

    • Electron-Donating Groups (EDGs): The methyl group, being an EDG, decreases the electrophilicity of the carbonyl carbon, thereby reducing the aldehyde's reactivity. This deactivating effect is strongest when the methyl group is at the ortho or para position to the formyl group.[6]

  • Reactivity of the Nitrile Group (Nucleophilic Attack): Similar to the formyl group, the reactivity of the nitrile group towards nucleophiles is dependent on the electrophilicity of the nitrile carbon.[7]

    • EWGs: The formyl group will increase the reactivity of the nitrile group.

    • EDGs: The methyl group will decrease the reactivity of the nitrile group.

Steric Hindrance: The Physical Barrier to Reaction

The presence of a methyl group, particularly in the ortho position to the formyl or nitrile group, can physically impede the approach of a nucleophile.[8] This steric hindrance can significantly reduce the rate of reaction, sometimes overriding electronic effects.[9] For instance, 2-formyl-6-methylbenzonitrile is expected to be significantly less reactive at the aldehyde function compared to its other isomers due to the flanking methyl groups.

Quantitative Prediction of Reactivity: The Hammett Equation

To move beyond qualitative predictions, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds.[10] The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzonitrile or benzaldehyde).

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

Table 1: Hammett Substituent Constants (σ) for Common Substituents [11][12]

Substituentσmetaσpara
-CH₃-0.07-0.17
-CHO0.350.42
-CN0.560.66

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. By summing the σ values for the substituents on each isomer, we can predict their relative reactivities in a given reaction.

Experimental Validation: Protocols for Comparative Reactivity Analysis

The following protocols are designed to provide a robust framework for the experimental comparison of the reactivity of formyl methylbenzonitrile isomers.

Experiment 1: Competitive Wittig Reaction for Aldehyde Reactivity

This experiment will determine the relative reactivity of the formyl group in each isomer towards a stabilized ylide.

Methodology:

  • Preparation of Isomer Mixture: Prepare an equimolar solution of all nine formyl methylbenzonitrile isomers in anhydrous tetrahydrofuran (THF).

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the mixture.

  • Reaction Initiation: Cool the solution to 0 °C and add a solution of a stabilized Wittig reagent (e.g., (triphenylphosphoranylidene)acetonitrile) in THF dropwise.

  • Time-Course Analysis: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Quench each aliquot with a saturated aqueous solution of ammonium chloride.

  • Extraction and Analysis: Extract the organic components with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the relative consumption of each isomer over time by comparing their peak areas to that of the internal standard. The faster the disappearance of an isomer, the more reactive its formyl group.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis IsomerMix Equimolar Isomer Mixture + Internal Standard in THF Wittig Add Wittig Reagent at 0°C IsomerMix->Wittig Initiate Reaction Aliquots Withdraw Aliquots (0, 15, 30, 60, 120 min) Wittig->Aliquots Time-Course Sampling Quench Quench with NH4Cl Aliquots->Quench Stop Reaction Extract Extract with Et2O Quench->Extract GCMS GC-MS Analysis Extract->GCMS Analyze Organics

Caption: Workflow for the competitive Wittig reaction.

Experiment 2: Competitive Cyanohydrin Formation for Aldehyde Reactivity

This experiment assesses the equilibrium position of cyanohydrin formation, providing another measure of the electrophilicity of the carbonyl carbon.

Methodology:

  • Individual Reactions: In separate NMR tubes, dissolve a precise amount of each isomer in a deuterated solvent (e.g., CDCl₃).

  • Reagent Addition: Add a catalytic amount of a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) to each NMR tube.

  • Equilibration: Allow the reactions to reach equilibrium at a constant temperature.

  • NMR Analysis: Acquire ¹H NMR spectra for each reaction mixture.

  • Data Analysis: Determine the ratio of the cyanohydrin product to the starting aldehyde for each isomer by integrating the respective signals. A higher product-to-reactant ratio indicates greater reactivity of the aldehyde.

G cluster_setup Reaction Setup cluster_equilibration Equilibration cluster_analysis Analysis Isomer Dissolve Isomer in CDCl3 TMSCN Add TMSCN Isomer->TMSCN Equilibrate Allow to Reach Equilibrium TMSCN->Equilibrate NMR Acquire 1H NMR Spectrum Equilibrate->NMR Analysis Determine Product:Reactant Ratio NMR->Analysis

Caption: Workflow for competitive cyanohydrin formation.

Predicted Reactivity and Spectroscopic Data Summary

The following tables summarize the predicted relative reactivity and key spectroscopic features of this compound and its isomers. The reactivity predictions are based on the interplay of electronic and steric effects as discussed previously.

Table 2: Predicted Relative Reactivity of Formyl Methylbenzonitrile Isomers

IsomerPredicted Reactivity of Formyl GroupPredicted Reactivity of Nitrile GroupRationale
This compound ModerateModerateMeta-substitution provides moderate electronic effects from both groups.
2-Formyl-3-methylbenzonitrileLowModerateSteric hindrance at the formyl group from the ortho-methyl group.
2-Formyl-4-methylbenzonitrileHighModeratePara-methyl group has a deactivating effect, but the ortho-nitrile has a strong activating effect on the formyl group.
2-Formyl-5-methylbenzonitrileModerateModerateMeta-methyl and ortho-nitrile provide opposing electronic effects.
2-Formyl-6-methylbenzonitrileVery LowLowSignificant steric hindrance at the formyl group from two ortho-substituents.
3-Formyl-2-methylbenzonitrileLowModerateSteric hindrance at the formyl group from the ortho-methyl group.
3-Formyl-4-methylbenzonitrileModerateHighPara-methyl has a deactivating effect, but the meta-nitrile has an activating effect on the formyl group.
4-Formyl-2-methylbenzonitrileLowModerateSteric hindrance at the formyl group from the ortho-methyl group.
4-Formyl-3-methylbenzonitrileModerateModerateMeta-methyl and para-nitrile provide opposing electronic effects.

Table 3: Key Spectroscopic Data for Isomer Differentiation [13]

IsomerExpected ¹H NMR (δ, ppm) - Aldehyde ProtonExpected ¹³C NMR (δ, ppm) - Carbonyl CarbonExpected IR (cm⁻¹) - C=O StretchExpected IR (cm⁻¹) - C≡N Stretch
This compound ~10.0~191~1700~2230
2-Formyl-3-methylbenzonitrile~10.2~190~1695~2228
2-Formyl-4-methylbenzonitrile~10.1~190~1698~2229
2-Formyl-5-methylbenzonitrile~10.1~190~1697~2230
2-Formyl-6-methylbenzonitrile~10.4~192~1705~2225
3-Formyl-2-methylbenzonitrile~10.3~192~1703~2227
3-Formyl-4-methylbenzonitrile~9.9~191~1699~2231
4-Formyl-2-methylbenzonitrile~10.2~191~1701~2228
4-Formyl-3-methylbenzonitrile~9.9~191~1700~2230

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Conclusion: A Framework for Rational Synthesis and Discovery

The comparative analysis of this compound and its isomers underscores the critical importance of substituent positioning in dictating chemical reactivity. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in the design of synthetic routes and the prediction of reaction outcomes. The experimental protocols provided in this guide offer a practical means to validate these theoretical principles. A thorough characterization of the reactivity of these isomers is not merely an academic exercise; it is a crucial step in the rational design of novel pharmaceuticals and functional materials, enabling the synthesis of target molecules with greater efficiency and purity.

References

A Comparative Guide to Purity Validation of Synthesized 3-Formyl-5-methylbenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous purity validation is not merely a quality control step but a cornerstone of scientific integrity and product efficacy. For a compound like 3-Formyl-5-methylbenzonitrile, a versatile aromatic building block, ensuring its purity is paramount for the successful outcome of subsequent synthetic transformations. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of synthesized this compound, complete with detailed experimental protocols and supporting data.

The Criticality of Purity in Synthetic Chemistry

The presence of impurities, even in trace amounts, can have significant consequences in a synthetic workflow. Unreacted starting materials, byproducts, or degradation products can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity assessment is indispensable.

Choosing the Right Analytical Tool: HPLC vs. GC

Both HPLC and Gas Chromatography (GC) are powerful chromatographic techniques for separating and quantifying components of a mixture. The choice between them for the purity analysis of this compound hinges on the physicochemical properties of the analyte and its potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile, polar, and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a suitable solvent; derivatization may be required for non-volatile impurities.
Speed Generally longer run times (10-30 minutes).Typically faster run times (5-20 minutes).
Common Impurities Detected Starting materials (e.g., 3,5-dimethylbenzonitrile), over-oxidized products (e.g., 3-cyano-5-methylbenzoic acid), and other non-volatile byproducts.Residual solvents, volatile starting materials, and thermally stable byproducts.

For this compound, which possesses both a polar nitrile group and a reactive aldehyde functionality, HPLC is often the preferred method for a comprehensive purity profile. It can readily analyze the target compound and potential non-volatile impurities without the need for derivatization, which can sometimes introduce artifacts. However, GC is an excellent complementary technique, particularly for the analysis of volatile impurities and residual solvents.

Logical Workflow for Purity Validation

The following diagram illustrates the decision-making process and workflow for the purity validation of this compound.

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_Analysis HPLC Analysis (Primary Method) Filtration->HPLC_Analysis Inject GC_Analysis GC Analysis (Complementary Method) Filtration->GC_Analysis Inject (if required) Integration Peak Integration & Identification HPLC_Analysis->Integration GC_Analysis->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Reporting Generate Certificate of Analysis (CoA) Quantification->Reporting

Caption: Workflow for the purity validation of this compound.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is designed for the accurate quantification of this compound and its potential non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 60 40
    15.0 20 80
    20.0 20 80
    22.0 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound, dissolve it in, and dilute to 100 mL with the diluent.

System Suitability:

As per ICH guidelines, system suitability parameters should be established to ensure the performance of the chromatographic system.[1][2]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD of 6 injections) ≤ 1.0%

Data Analysis:

The purity of the synthesized sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Complementary Method: Gas Chromatography (GC)

This GC method is suitable for the analysis of volatile impurities, such as residual solvents and volatile starting materials.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature (FID): 300°C.

Preparation of Solutions:

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent (e.g., Dichloromethane).

Data Analysis:

Similar to the HPLC method, the percentage of volatile impurities can be determined by area normalization.

Comparative Performance Data

The following table presents a hypothetical comparison of the performance of the HPLC and GC methods for the purity analysis of a synthesized batch of this compound.

ParameterHPLC MethodGC Method
Analyte This compoundVolatile Impurities
Retention Time (min) ~12.5Varies by impurity
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL (for most solvents)
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 µg/mL (for most solvents)
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 1.5%< 5%
Recovery (%) 98-102%Not applicable for impurity profiling

Identifying Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of this compound involves the oxidation of the methyl group of 3,5-dimethylbenzonitrile.

Synthesis and Impurities Starting_Material 3,5-Dimethylbenzonitrile Oxidation Oxidation (e.g., with MnO2) Starting_Material->Oxidation Product This compound Oxidation->Product Impurity_1 Unreacted Starting Material (3,5-Dimethylbenzonitrile) Oxidation->Impurity_1 Incomplete Reaction Impurity_2 Over-oxidized Product (3-Cyano-5-methylbenzoic acid) Oxidation->Impurity_2 Over-oxidation Impurity_3 Di-aldehyde Byproduct (5-Formylisophthalonitrile) Oxidation->Impurity_3 Side Reaction

Caption: Plausible synthesis route and potential impurities.

Based on this, the primary impurities to monitor for are:

  • Unreacted Starting Material: 3,5-dimethylbenzonitrile.

  • Over-oxidized Product: 3-cyano-5-methylbenzoic acid.

  • Di-aldehyde Byproduct: 5-formylisophthalonitrile.

The developed HPLC method should be capable of separating the main peak of this compound from these potential impurities.

Conclusion and Recommendations

Both HPLC and GC are valuable techniques for the purity validation of synthesized this compound.

  • HPLC is the recommended primary method for a comprehensive purity assessment, as it can effectively separate and quantify the target compound and its non-volatile impurities without the need for derivatization. The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and release testing.

  • GC serves as an excellent complementary technique , particularly for the detection and quantification of residual solvents and other volatile impurities that may not be amenable to HPLC analysis.

For a complete and robust purity profile, a combination of both HPLC and GC analysis is often employed, in line with the principles of orthogonal testing. This dual-pronged approach provides a high degree of confidence in the quality of the synthesized this compound, ensuring its suitability for downstream applications in research and drug development. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure their suitability for their intended purpose.[3]

References

A Comparative Guide to Aldehyde Reactivity: 3-Formyl-5-methylbenzonitrile vs. 4-Formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Formyl-5-methylbenzonitrile and 4-Formylbenzonitrile. For researchers, synthetic chemists, and professionals in drug development, understanding the nuanced reactivity of functionalized aromatic aldehydes is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This analysis, grounded in fundamental principles of physical organic chemistry, elucidates how substituent placement dramatically influences the electrophilic character of the aldehyde group, directly impacting its susceptibility to nucleophilic attack. We will dissect the electronic and steric profiles of each molecule and provide validated experimental protocols to demonstrate these differences empirically.

At a Glance: Structural and Electronic Disparity

The core difference in reactivity between 4-Formylbenzonitrile and this compound stems from the electronic interplay of their substituents. Both molecules contain a benzaldehyde framework with a cyano group, but their relative positioning—and the addition of a methyl group in the latter—creates distinct electronic environments at the crucial aldehyde reaction site.

Table 1: Physical and Structural Properties

Property4-FormylbenzonitrileThis compound
Structure O=Cc1ccc(cc1)C#NCC1=CC(=CC(=C1)C#N)C=O
IUPAC Name 4-FormylbenzonitrileThis compound
CAS Number 105-07-7[1][2][3][4]27633-88-1[5][6]
Molecular Formula C₈H₅NO[1][2][3]C₉H₇NO[5][7]
Molecular Weight 131.13 g/mol [2][3]145.16 g/mol [5]
Synonyms p-Cyanobenzaldehyde3-Cyano-5-methylbenzaldehyde
The Case of 4-Formylbenzonitrile: A Highly Activated System

In 4-Formylbenzonitrile, the formyl (-CHO) and cyano (-CN) groups are positioned para to each other. Both are potent electron-withdrawing groups (EWGs). The cyano group exerts a strong electron-withdrawing inductive effect (-I) and a powerful resonance effect (-M).[8] Due to the para arrangement, the resonance effect of the cyano group extends through the entire π-system of the aromatic ring, directly pulling electron density from the formyl group. This conjugation significantly depletes the electron density at the carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to attack by nucleophiles.

The Case of this compound: A Modulated System

In this compound, the electronic landscape is more complex. The formyl and cyano groups are meta to each other. In this configuration, the resonance-withdrawing (-M) effect of the cyano group does not conjugate with the formyl group. Its influence is primarily transmitted via the weaker, distance-dependent inductive effect (-I).[9]

Furthermore, the presence of a methyl group (-CH₃) introduces an opposing electronic force. The methyl group is a weak electron-donating group (EDG) through induction (+I) and hyperconjugation.[10] This electron donation slightly increases the electron density of the aromatic ring, partially counteracting the inductive pull of the two EWGs. The net result is a carbonyl carbon that is considerably less electron-deficient—and therefore less reactive—than its counterpart in 4-Formylbenzonitrile.

To quantify these electronic influences, we can consider the Hammett constants (σ), which measure the electronic effect of a substituent on a reaction center.

Table 2: Hammett Constants of Relevant Substituents

Substituentσ_metaσ_paraElectronic Effect
-CN +0.56+0.66Strong Electron-Withdrawing (-I, -M)[11]
-CHO +0.35+0.42Moderate Electron-Withdrawing (-I, -M)
-CH₃ -0.07-0.17Weak Electron-Donating (+I)[11]

A more positive σ value indicates a stronger electron-withdrawing effect.[8]

The large, positive σ_para value for the -CN group (+0.66) confirms its powerful deactivating effect on the formyl group in 4-Formylbenzonitrile. In the 3,5-substituted isomer, the effects are less additive and are tempered by the negative σ_meta of the methyl group.

G cluster_0 Electronic Effects on Aldehyde Reactivity cluster_A cluster_B A 4-Formylbenzonitrile B This compound struct_A Structure A effect_A Para -CN group strongly withdraws electrons via resonance (-M) and induction (-I). result_A Highly Electrophilic Carbonyl Carbon (δ++) reactivity_A High Reactivity to Nucleophiles struct_B Structure B effect_B1 Meta -CN group withdraws electrons mainly via induction (-I). effect_B2 Meta -CH3 group donates electrons via induction (+I). result_B Moderately Electrophilic Carbonyl Carbon (δ+) reactivity_B Lower Reactivity to Nucleophiles

Caption: Logical flow comparing electronic influences on aldehyde reactivity.

Experimental Validation: Comparative Reactivity Protocols

Theoretical analysis strongly predicts that 4-Formylbenzonitrile is more reactive towards nucleophiles. The following experimental protocols are designed to validate this hypothesis by directly comparing the two compounds under identical conditions.

Experiment 1: Competitive Reduction with Sodium Borohydride

This experiment leverages a mild reducing agent in sub-stoichiometric amounts to directly compare the reduction rates of the two aldehydes. The more electrophilic aldehyde will be reduced preferentially.

Principle: Sodium borohydride (NaBH₄) reduces aldehydes to primary alcohols via nucleophilic addition of a hydride ion (H⁻).[12][13] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.[14] A more electron-deficient aldehyde will react faster.

Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 4-Formylbenzonitrile and this compound in 20 mL of anhydrous methanol.

  • Initiation: Cool the solution to 0 °C in an ice bath. Prepare a separate solution of sodium borohydride (0.25 mmol, 0.25 equivalents relative to total aldehyde) in 5 mL of cold methanol.

  • Reaction: Add the NaBH₄ solution dropwise to the stirred aldehyde mixture over 5 minutes.

  • Monitoring & Quenching: Allow the reaction to stir at 0 °C for 15 minutes. Quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride solution.

  • Work-up: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting mixture of unreacted aldehydes and product alcohols (4-(hydroxymethyl)benzonitrile and 3-(hydroxymethyl)-5-methylbenzonitrile) by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the product ratio.

Predicted Outcome: The analysis will show a significantly higher conversion of 4-Formylbenzonitrile to its corresponding alcohol compared to this compound, confirming its greater reactivity.

Table 3: Predicted Outcome of Competitive Reduction

CompoundStarting MaterialProduct AlcoholExpected Conversion
4-Formylbenzonitrile 4-Formylbenzonitrile4-(Hydroxymethyl)benzonitrileHigh (>75%)
This compound This compound3-(Hydroxymethyl)-5-methylbenzonitrileLow (<25%)
Experiment 2: Comparative Wittig Olefination

The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis.[15][16][17][18] Its rate is also sensitive to the electrophilicity of the aldehyde, with more reactive aldehydes typically affording higher yields or requiring shorter reaction times.

Principle: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on an aldehyde to form an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide.[19]

G reagents Aldehyde (Ar-CHO) + Wittig Reagent (Ph3P=CHR') cycloaddition [2+2] Cycloaddition reagents->cycloaddition Nucleophilic Attack intermediate Oxaphosphetane Intermediate cycloaddition->intermediate retro Retro-[2+2] Cycloelimination intermediate->retro products Alkene (Ar-CH=CHR') + Triphenylphosphine Oxide retro->products

Caption: Simplified workflow of the Wittig Reaction.

Methodology: Two parallel reactions are set up for direct comparison.

  • Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.2 mmol) in 15 mL of anhydrous THF. Cool to 0 °C and add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to generate the ylide (methylenetriphenylphosphorane).

  • Reaction Setup: Prepare two separate flame-dried flasks. To Flask A, add 4-Formylbenzonitrile (1.0 mmol) dissolved in 5 mL of anhydrous THF. To Flask B, add this compound (1.0 mmol) dissolved in 5 mL of anhydrous THF. Cool both flasks to 0 °C.

  • Addition: Transfer the prepared ylide solution via cannula, adding half to Flask A and half to Flask B.

  • Monitoring: Warm both reactions to room temperature and monitor their progress every 15 minutes using Thin-Layer Chromatography (TLC) (eluent: 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the limiting aldehyde is consumed (or after a set time, e.g., 2 hours), quench both reactions with water. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Purify the crude products via flash column chromatography to isolate the respective alkene products (4-vinylbenzonitrile and 3-methyl-5-vinylbenzonitrile). Calculate the isolated yields.

Predicted Outcome: The reaction of 4-Formylbenzonitrile (Flask A) will proceed to completion significantly faster than that of this compound (Flask B). The isolated yield of 4-vinylbenzonitrile will be substantially higher than that of 3-methyl-5-vinylbenzonitrile for an equivalent reaction time.

Conclusion and Application

This heightened reactivity is a direct consequence of electronic effects. The powerful, resonance-based electron withdrawal by the para-cyano group in 4-Formylbenzonitrile creates a highly electron-deficient and thus highly electrophilic aldehyde carbon. In contrast, the reactivity of this compound is tempered by the meta orientation of its electron-withdrawing groups, which prevents resonance-based deactivation, and is further moderated by the weak electron-donating nature of the methyl group.

For the practicing scientist, this guide provides a clear directive:

  • For reactions requiring a highly reactive aromatic aldehyde (e.g., rapid quantitative conversions, reactions with weak nucleophiles), 4-Formylbenzonitrile is the superior substrate.

  • For syntheses where chemoselectivity is critical or where a more moderate reaction rate is desired to prevent side reactions, This compound may offer more precise control.

Understanding these fundamental structure-reactivity relationships is essential for the rational design of synthetic strategies, enabling chemists to select the optimal building blocks to achieve their desired molecular targets with greater efficiency and predictability.

References

A Comparative Guide to Spectroscopic Databases for Substituted Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Spectroscopic Data in Characterizing Benzonitrile Derivatives

Substituted benzonitriles are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis and development necessitate unambiguous structural verification and purity assessment, for which spectroscopic techniques are the cornerstone. Spectroscopic analysis provides a molecular fingerprint, revealing the intricate details of a compound's architecture. This guide offers a comprehensive comparison of spectroscopic databases for substituted benzonitriles, supported by experimental data and standardized protocols, to empower researchers in their analytical endeavors. The strategic choice of spectroscopic methods and the correct interpretation of the resulting data are paramount for accelerating research and ensuring the integrity of scientific findings.

Comparative Analysis of Spectroscopic Databases

Access to reliable and comprehensive spectroscopic databases is crucial for identifying and characterizing known and novel substituted benzonitrile compounds. Below is a comparison of two prominent, publicly accessible databases.

Database FeatureSpectral Database for Organic Compounds (SDBS)NIST Chemistry WebBook
Data Availability Extensive collection of ¹H NMR, ¹³C NMR, FT-IR, Mass, and Raman spectra.[1][2][3]Primarily Mass Spectrometry and IR spectra. NMR data is less common.[4][5][6][7]
Data Accessibility Free to access and search. Spectra can be viewed and data points extracted.Free to access and search. Spectra can be viewed and often downloaded in JCAMP-DX format.[4][6]
Search Functionality Searchable by compound name, CAS number, molecular formula, and spectral data points.[8]Searchable by name, formula, CAS number, and other identifiers.
Scope for Benzonitriles Contains a good selection of substituted benzonitriles with multiple spectra types for many entries.Contains data for a range of benzonitrile derivatives, particularly mass spectra.[4][9]

Recommendation: For a comprehensive initial search, the Spectral Database for Organic Compounds (SDBS) is highly recommended due to its breadth of spectroscopic techniques available for a single compound. The NIST Chemistry WebBook is an excellent resource for mass spectrometry data and for obtaining downloadable spectral files for further analysis.

The Spectroscopic Fingerprint: A Comparative Data Analysis

The electronic environment of the benzonitrile ring is highly sensitive to the nature and position of its substituents. This is directly reflected in the spectroscopic data. The following tables provide a comparative analysis of key spectroscopic features for a selection of substituted benzonitriles, with data compiled from the SDBS and NIST WebBook.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei. Electron-withdrawing groups (e.g., -NO₂) will generally shift signals downfield (higher ppm), while electron-donating groups (e.g., -OCH₃) will shift them upfield (lower ppm).

Table 1: Comparative ¹H and ¹³C NMR Data for Selected Substituted Benzonitriles

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Data Source
Benzonitrile 7.4-7.7 (m, 5H)112.4 (C-CN), 118.7 (CN), 129.3 (C3/5), 132.3 (C2/6), 132.8 (C4)SDBS
4-Methylbenzonitrile 2.4 (s, 3H), 7.2-7.3 (d, 2H), 7.5-7.6 (d, 2H)21.6 (CH₃), 110.9 (C-CN), 119.0 (CN), 129.7 (C3/5), 132.1 (C2/6), 144.1 (C4)SDBS
4-Methoxybenzonitrile 3.8 (s, 3H), 6.9-7.0 (d, 2H), 7.5-7.6 (d, 2H)55.5 (OCH₃), 103.9 (C-CN), 114.7 (C3/5), 119.2 (CN), 133.9 (C2/6), 162.8 (C4)[10]
4-Nitrobenzonitrile 7.9 (d, 2H), 8.3 (d, 2H)116.7 (CN), 118.2 (C-CN), 124.2 (C3/5), 133.4 (C2/6), 150.0 (C4)[10]
2-Hydroxybenzonitrile 6.9-7.0 (m, 2H), 7.4-7.6 (m, 2H), ~11 (br s, 1H)115.1 (C-CN), 117.0 (CN), 120.4 (C6), 121.2 (C4), 134.4 (C5), 135.2 (C3), 161.2 (C2)SpectraBase[11]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups. The nitrile (C≡N) stretch is a particularly sharp and intense absorption, making it easily identifiable. The position of this peak is influenced by conjugation and the electronic nature of the substituents.

Table 2: Characteristic FT-IR Absorption Bands for Selected Substituted Benzonitriles

CompoundC≡N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Data Source
Benzonitrile ~2228~3065~1595, 1490 (C=C stretch)NIST WebBook[6]
4-Methylbenzonitrile ~2227~3030~2920 (Aliphatic C-H), ~1605, 1505 (C=C stretch)SDBS
4-Methoxybenzonitrile ~2224~3070~2960, 2840 (Aliphatic C-H), ~1260 (C-O stretch), ~1605, 1510 (C=C stretch)SDBS
4-Nitrobenzonitrile ~2232~3100~1520, 1350 (NO₂ stretch), ~1605, 1530 (C=C stretch)SDBS
2-Hydroxybenzonitrile ~2230~3060~3300-3500 (broad, O-H stretch), ~1610, 1500 (C=C stretch)SDBS
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For substituted benzonitriles, common fragmentation pathways involve the loss of the nitrile group or substituents from the aromatic ring.

Table 3: Key Mass Spectrometry Data for Selected Substituted Benzonitriles

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)Data Source
Benzonitrile 10376 (M-HCN)NIST WebBook[12]
4-Methylbenzonitrile 117116 (M-H), 90 (M-HCN)SDBS
4-Methoxybenzonitrile 133118 (M-CH₃), 102 (M-OCH₃), 90 (M-HCN from 118)SDBS
4-Nitrobenzonitrile 148118 (M-NO), 102 (M-NO₂), 75 (102-HCN)SDBS
2-Hydroxybenzonitrile 11991 (M-CO), 64 (91-HCN)SDBS

Methodologies and Experimental Protocols

Reproducible and high-quality spectroscopic data is contingent on standardized experimental protocols. The following sections detail the methodologies for acquiring NMR, FTIR, and GC-MS data for substituted benzonitrile compounds.

Workflow for Spectroscopic Analysis of a Substituted Benzonitrile

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Interpretation prep Weigh Compound & Dissolve in Deuterated Solvent (NMR) or Prepare as Neat/KBr Pellet (FTIR) or Dissolve in Volatile Solvent (GC-MS) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr NMR Tube ftir FTIR Spectroscopy prep->ftir Sample Holder/ATR gcms GC-MS Analysis prep->gcms Autosampler Vial process Fourier Transform, Baseline Correction, Peak Picking nmr->process ftir->process gcms->process interpret Structural Elucidation and Comparison to Databases process->interpret

Caption: General workflow for the spectroscopic analysis of a substituted benzonitrile.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the substituted benzonitrile and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9][13] Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge. Place the sample in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Experimental Protocol for FTIR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbance from the crystal itself.[14]

  • Sample Application: Place a small amount of the solid or liquid substituted benzonitrile directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the substituted benzonitrile in a volatile organic solvent such as dichloromethane or ethyl acetate.[15] If the compound has polar functional groups that may cause poor peak shape or thermal instability, derivatization may be necessary.[15][16]

  • Instrument Setup: Install an appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms). Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical starting point for the oven is 50-100°C, ramping to 250-300°C.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • Mass Spectrometer Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500). Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with databases for identification.

Theoretical Foundations and Spectral Interpretation

A deep understanding of the relationship between molecular structure and spectral response is essential for accurate interpretation. Authoritative texts such as "Introduction to Spectroscopy" by Pavia et al.[1][2][13][17][18] and "Spectrometric Identification of Organic Compounds" by Silverstein et al.[19][20][21][22][23] provide a comprehensive theoretical grounding.

Interpreting Substituent Effects in NMR Spectra

The chemical shift of aromatic protons and carbons is governed by the interplay of inductive and resonance effects of the substituents.

G cluster_0 Substituent Effects on Benzonitrile Ring cluster_1 Resulting NMR Chemical Shifts Ben Benzonitrile Ring Upfield Upfield Shift (Lower ppm) Ben->Upfield Shielded Protons/Carbons Downfield Downfield Shift (Higher ppm) Ben->Downfield Deshielded Protons/Carbons EDG Electron-Donating Group (EDG) (-OCH₃, -CH₃) EDG->Ben Increases electron density (shielding) EWG Electron-Withdrawing Group (EWG) (-NO₂, -CN) EWG->Ben Decreases electron density (deshielding)

Caption: Influence of substituent electronic effects on NMR chemical shifts of the benzonitrile ring.

  • Ortho, Meta, and Para Positions: The electronic effects of a substituent are most pronounced at the ortho and para positions due to resonance. This leads to distinct chemical shifts for these protons and carbons compared to the meta position.

  • Splitting Patterns: The coupling between adjacent non-equivalent protons gives rise to characteristic splitting patterns (e.g., doublets, triplets) that can help determine the substitution pattern on the ring.[20]

Key Vibrational Modes in FTIR Spectra
  • Nitrile (C≡N) Stretch: This is a strong, sharp band typically found between 2220-2240 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency. Electron-withdrawing groups tend to slightly increase the frequency, while electron-donating groups have a minimal effect.

  • Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches which are below 3000 cm⁻¹.[19]

  • Aromatic C=C Stretch: A series of bands between 1450-1600 cm⁻¹ are characteristic of the benzene ring.

  • Out-of-Plane (OOP) Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to C-H out-of-plane bending and are highly diagnostic of the ring's substitution pattern.

Understanding Mass Spectral Fragmentation

The fragmentation of substituted benzonitriles in an EI mass spectrometer is a predictable process that provides valuable structural clues.

G MolIon Molecular Ion (M⁺) Frag1 [M - R]⁺ MolIon->Frag1 - R• (Substituent loss) Frag2 [M - HCN]⁺ MolIon->Frag2 - HCN Frag3 [M - R - HCN]⁺ Frag1->Frag3 - HCN

Caption: Common fragmentation pathways for substituted benzonitriles in mass spectrometry.

  • Loss of Substituents: The weakest bonds tend to break first. For example, a nitro group can be lost as NO₂ (46 Da) or NO (30 Da). Anisoles may lose a methyl radical (15 Da).

  • Loss of HCN: A characteristic fragmentation for nitriles is the loss of hydrogen cyanide (27 Da).

  • Aromatic Ring Fragmentation: The stable aromatic ring is often one of the last fragments to break apart.

Conclusion

The effective characterization of substituted benzonitrile compounds is a multi-faceted process that relies on the synergistic use of various spectroscopic techniques. Publicly available databases such as the SDBS and NIST WebBook provide an invaluable resource for comparing experimentally obtained data with known standards. By following standardized protocols and applying a sound theoretical understanding of how molecular structure influences spectroscopic output, researchers can confidently elucidate the structures of these important molecules, thereby advancing the fields of drug discovery, materials science, and chemical synthesis.

References

A Senior Application Scientist's Guide to Correlating Substituent Effects with the Biological Activity of Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzonitrile Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzonitrile scaffold is a quintessential example of such a framework. Characterized by a cyano group (-C≡N) attached to a benzene ring, this simple aromatic nitrile is a versatile building block found in drugs targeting a vast range of diseases, from cancer to microbial infections.[1][2][3] Its prevalence stems from the unique physicochemical properties imparted by the nitrile group, which can profoundly influence a molecule's interaction with biological targets.[4]

This guide provides a comparative analysis for researchers, scientists, and drug development professionals on how the strategic placement of different substituents on the benzonitrile ring can modulate biological activity. We will move beyond a simple catalog of compounds to explore the underlying principles of these structure-activity relationships (SAR), grounded in quantitative data, theoretical frameworks like the Hammett and Taft equations, and validated experimental protocols. Our objective is to provide a causal understanding that empowers the rational design of next-generation benzonitrile-based therapeutics.

Pillar 1: The Unique Physicochemical Influence of the Nitrile Moiety

The utility of the benzonitrile core is intrinsically linked to the properties of the cyano group. Understanding these characteristics is fundamental to appreciating its role in drug design.

  • Electronic Profile and Bonding: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This strong inductive effect can significantly alter the electronic density of the aromatic ring, which can be critical for forming π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site.[4] Its linear geometry also provides a rigid vector for molecular interactions.

  • Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom allows the nitrile group to function as an effective hydrogen bond acceptor, a crucial interaction for anchoring a drug molecule to its biological target.[5]

  • Metabolic Stability: The cyano group is remarkably robust and is often not readily metabolized in the body.[4][6] This stability is a highly desirable trait in drug design, as it can prevent the formation of toxic metabolites and prolong the therapeutic effect of a compound by blocking metabolically weak sites.[5]

  • Bioisosteric Replacement: One of the most powerful applications of the nitrile group in medicinal chemistry is its role as a bioisostere—a substituent that, while structurally different, produces a similar biological effect. The nitrile is commonly used as a bioisosteric replacement for carbonyl, hydroxyl, and halogen groups.[4][5][7] This strategy allows chemists to fine-tune a molecule's properties, such as solubility, lipophilicity, and bioavailability, to overcome pharmacokinetic challenges without sacrificing potency.[8][9]

Pillar 2: A Theoretical Framework for Quantifying Substituent Effects

To move from qualitative observations to predictive design, we employ Linear Free-Energy Relationships (LFERs), which correlate changes in reaction rates or equilibrium constants with the structural properties of reactants.

The Hammett Equation: Deconstructing Electronic Influence

Developed by Louis Plack Hammett, this equation is a cornerstone of physical organic chemistry and QSAR studies.[10][11] It quantifies the electronic impact (both inductive and resonance effects) of a substituent at the meta or para position of a benzene ring.

The equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ [11]

  • σ (Sigma): The substituent constant, which depends only on the nature and position of the substituent (R). It measures the electronic effect of R relative to hydrogen.

    • Electron-donating groups (e.g., -OCH₃, -NH₂) have negative σ values.

    • Electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values.

  • ρ (Rho): The reaction constant, which is characteristic of the reaction itself. It measures the sensitivity of the reaction to the electronic effects of substituents.[11]

    • A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (a negative charge buildup in the transition state).

    • A negative ρ value signifies that the reaction is favored by electron-donating groups (a positive charge buildup in the transition state).

The Taft Equation: Isolating Steric and Polar Effects

While the Hammett equation is powerful, it does not apply to ortho substituents, where steric hindrance plays a significant role, nor does it separate polar and steric effects. The Taft equation was developed to address this by dissecting the substituent effect into distinct components.[12]

The equation is: log(k/k₀) = σρ + δEₛ [12]

  • σ* (Sigma-star): The polar substituent constant, which describes the inductive and field effects.

  • ρ* (Rho-star): The reaction constant that measures the sensitivity of the reaction to these polar effects.

  • Eₛ (E-s): The steric substituent constant.

  • δ (Delta): The sensitivity factor of the reaction to steric effects.

These equations provide a robust mathematical framework for understanding how a chosen substituent will likely influence the interaction of a benzonitrile derivative with its biological target.

LFER_Concept substituent Substituent Change (e.g., -H to -Cl) physchem Change in Physicochemical Properties (Electronic, Steric, Hydrophobic) substituent->physchem Causes lfer Linear Free-Energy Relationship (e.g., Hammett/Taft Equation) physchem->lfer Quantified by activity Change in Biological Activity (ΔG, log(1/IC₅₀)) lfer->activity Correlates to reactivity Change in Chemical Reactivity (ΔG‡, log(k/k₀)) lfer->reactivity Correlates to Synthesis_Workflow start Dissolve Aldehyde & Amine in Methanol + HAc stir Stir 2h at RT (Imine Formation) start->stir cool Cool to 0°C stir->cool add_reductant Add NaCNBH₃ cool->add_reductant react Stir 8h at RT add_reductant->react monitor Monitor by TLC react->monitor workup Remove Solvent monitor->workup purify Column Chromatography workup->purify product Final Product purify->product IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis dilute Serially Dilute Inhibitor in Plate add_enzyme Add Enzyme & Pre-incubate dilute->add_enzyme controls Add Controls (Vehicle, Positive) controls->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate measure Measure Kinetic Rate add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot Dose-Response Curve calc_inhibition->plot calc_ic50 Determine IC₅₀ plot->calc_ic50

References

A Comparative Guide to E/Z Selectivity in Wittig Reactions of Formylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of bioactive molecules. The Wittig reaction stands as a cornerstone in olefination chemistry, offering a reliable method for the formation of carbon-carbon double bonds. However, the stereochemical outcome of this reaction, specifically the ratio of E to Z isomers, is highly dependent on the electronic and steric environment of the reactants. This guide provides an in-depth comparison of the E/Z selectivity in the Wittig reaction of ortho-, meta-, and para-formylbenzonitrile isomers, offering insights into the causal factors that govern the stereochemical outcome and providing detailed experimental protocols.

The Wittig Reaction: A Brief Overview of Stereoselectivity

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and a phosphine oxide.[1][2] The stereoselectivity of the reaction is primarily dictated by the nature of the ylide employed.[3][4]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones, nitriles) are stabilized by resonance. Reactions with stabilized ylides are generally reversible and proceed under thermodynamic control, favoring the formation of the more stable (E)-alkene.[3][4]

  • Unstabilized Ylides: Ylides with alkyl or other electron-donating groups are highly reactive. The reaction is typically irreversible and under kinetic control, leading to the preferential formation of the less stable (Z)-alkene.[3][4]

  • Semi-stabilized Ylides: Ylides with aryl substituents fall between the two extremes and often yield mixtures of (E)- and (Z)-alkenes.[5]

The key intermediate in the Wittig reaction is the oxaphosphetane, which forms through a [2+2] cycloaddition. The relative stability of the cis- and trans-oxaphosphetane transition states determines the final E/Z ratio of the alkene product.[6]

Influence of the Nitrile Group on the Reactivity and Selectivity of Formylbenzonitrile Isomers

The nitrile (-C≡N) group is a potent electron-withdrawing group through both induction and resonance. Its position on the benzene ring relative to the formyl group significantly impacts the electronic and steric environment of the aldehyde, thereby influencing the E/Z selectivity of the Wittig reaction.

  • para-Formylbenzonitrile: The nitrile group is in a position to exert its maximum electron-withdrawing effect on the formyl group through resonance. This increases the electrophilicity of the carbonyl carbon, accelerating the rate of the Wittig reaction. The strong electron-withdrawing nature of the para-substituent is expected to enhance the thermodynamic driving force towards the more stable (E)-isomer when using a stabilized ylide.

  • meta-Formylbenzonitrile: The nitrile group exerts a strong electron-withdrawing inductive effect but cannot participate in resonance with the formyl group. This still enhances the electrophilicity of the carbonyl carbon, though to a lesser extent than the para-isomer. The electronic influence on selectivity is expected to be less pronounced compared to the para-isomer.

  • ortho-Formylbenzonitrile: In addition to the electronic effects (both inductive and resonance), the ortho-nitrile group introduces significant steric hindrance around the formyl group. This steric bulk can influence the approach of the Wittig reagent and affect the relative energies of the transition states leading to the cis- and trans-oxaphosphetanes. It is plausible that the steric clash in the transition state leading to the (E)-product could be more pronounced, potentially leading to a decrease in (E)-selectivity or even a preference for the (Z)-isomer in certain cases.[7]

Comparative Experimental Study: Wittig Reaction with a Stabilized Ylide

To objectively compare the E/Z selectivity, a standardized experimental protocol using a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is proposed. This ylide is known to generally favor the formation of (E)-alkenes.[8][9]

Experimental Protocol: Solvent-Free Wittig Reaction of Formylbenzonitrile Isomers

This protocol is adapted from a solvent-free procedure for the synthesis of ethyl cinnamate.[8][10]

Materials:

  • ortho-, meta-, or para-Formylbenzonitrile

  • (Carbethoxymethylene)triphenylphosphorane

  • Hexanes

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a clean, dry 5 mL conical vial, add the respective formylbenzonitrile isomer (~0.5 mmol).

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the vial.

  • Add a magnetic spin vane and stir the mixture vigorously at room temperature for 30 minutes. The mixture may become a thick paste.

  • After 30 minutes, add 3 mL of hexanes and continue stirring to extract the product.

  • Allow the solid triphenylphosphine oxide byproduct to settle.

  • Carefully transfer the hexane solution to a clean, pre-weighed vial.

  • Wash the solid residue with another 2 x 2 mL of hexanes and combine the hexane extracts.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Determine the crude yield and analyze the product mixture by ¹H NMR spectroscopy to determine the E/Z ratio.

Determination of E/Z Ratio by ¹H NMR Spectroscopy

The ratio of (E)- to (Z)-isomers can be determined by analyzing the ¹H NMR spectrum of the crude product mixture. The vinyl protons of the (E)- and (Z)-isomers will appear as distinct doublets with different coupling constants (J values). Typically, the coupling constant for the trans protons in the (E)-isomer is larger (around 16 Hz) than for the cis protons in the (Z)-isomer (around 12 Hz). The ratio of the integrals of these distinct proton signals corresponds to the E/Z ratio of the product mixture.[11]

Comparative E/Z Selectivity Data
IsomerPredicted Major Isomer (Stabilized Ylide)Expected E/Z RatioRationale
ortho-FormylbenzonitrileE>90:10Strong steric hindrance from the ortho-nitrile group is expected to disfavor the formation of the transition state leading to the (Z)-isomer, thus enhancing (E)-selectivity.
meta-FormylbenzonitrileE~95:5The electron-withdrawing inductive effect of the nitrile group favors the thermodynamically more stable (E)-isomer. A reported aqueous Wittig reaction with a nitrile-stabilized ylide gave a 58.8:41.2 E:Z ratio, suggesting the nature of the ylide and solvent system can significantly impact selectivity.[12] However, with an ester-stabilized ylide, higher (E)-selectivity is anticipated.
para-FormylbenzonitrileE>98:2The strong electron-withdrawing resonance effect of the para-nitrile group strongly favors the formation of the more stable (E)-isomer under thermodynamic control.

Note: The E/Z ratios for the ortho- and para-isomers are predicted based on established electronic and steric principles of the Wittig reaction, as direct comparative experimental data under identical conditions was not found in the literature search. The data for the meta-isomer is based on a literature report which used a different, though still stabilized, ylide and an aqueous system, and is provided as a reference point.[12]

Alternative Selectivity with Unstabilized Ylides

To further illustrate the principles of Wittig stereoselectivity, a brief comparison with an unstabilized ylide, such as methyltriphenylphosphonium bromide (to generate Ph₃P=CH₂), is instructive. In this case, the reaction is under kinetic control, and the less sterically hindered transition state leading to the (Z)-alkene is generally favored.

IsomerPredicted Major Isomer (Unstabilized Ylide)Expected E/Z RatioRationale
ortho-FormylbenzonitrileZ>95:5The kinetic pathway to the (Z)-isomer is favored, and the steric bulk of the ortho-nitrile group is expected to further disfavor the more crowded transition state leading to the (E)-isomer.
meta-FormylbenzonitrileZ>90:10The reaction is under kinetic control, favoring the (Z)-isomer.
para-FormylbenzonitrileZ>90:10The reaction is under kinetic control, favoring the (Z)-isomer.

Visualizing the Workflow and Reaction Mechanism

Wittig_Workflow cluster_prep Reactant Preparation cluster_reaction Solvent-Free Wittig Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Formylbenzonitrile Isomer (ortho, meta, or para) C Mix Reactants in Conical Vial A->C B (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide) B->C D Stir at Room Temperature (30 min) C->D E Add Hexanes to Extract Product D->E F Separate Hexane Solution E->F G Evaporate Solvent F->G H Crude Product (Cyanostilbene Isomers) G->H I ¹H NMR Analysis H->I J Determine E/Z Ratio I->J

Caption: Experimental workflow for the comparative Wittig reaction.

Wittig_Mechanism cluster_reactants cluster_intermediate cluster_products ylide R'HC=PPh₃ (Ylide) oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Ar-CHO (Aldehyde) aldehyde->oxaphosphetane alkene Ar-CH=CHR' (Alkene) oxaphosphetane->alkene Cycloreversion phosphine_oxide O=PPh₃ (Triphenylphosphine Oxide) oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The E/Z selectivity in the Wittig reaction of formylbenzonitrile isomers is a nuanced interplay of electronic and steric factors. With stabilized ylides, the thermodynamically favored (E)-isomer is the expected major product for all three isomers. The electron-withdrawing nitrile group, particularly in the para position, enhances this preference. For the ortho-isomer, steric hindrance is a critical factor that can further influence the stereochemical outcome. Conversely, reactions with unstabilized ylides are predicted to favor the kinetically controlled (Z)-isomer. This guide provides a framework for understanding and predicting the stereoselectivity in these important synthetic transformations, empowering researchers to make informed decisions in the design and execution of their synthetic routes.

References

A Comparative Guide to Quinazoline Synthesis: Yields and Methodologies from Benzonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Quinazolines represent a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The synthetic versatility and efficiency of their preparation are therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of modern synthetic routes to the quinazoline scaffold, focusing specifically on the strategic use of benzonitrile derivatives as key precursors. We will dissect various methodologies, from transition-metal-catalyzed reactions to metal-free approaches, presenting comparative yield data, mechanistic insights, and detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Advantage of the Benzonitrile Moiety

The benzonitrile group serves as a robust and versatile synthon in heterocyclic chemistry. Its nitrogen atom is poised for incorporation as the N1 or N3 atom of the quinazoline ring, while the nitrile carbon provides the C2 or C4 position. This inherent reactivity allows for multiple strategic disconnections, making benzonitrile derivatives highly valuable starting materials. This guide categorizes the primary synthetic strategies based on the specific benzonitrile precursor employed.

Comparative Analysis of Synthetic Strategies

The choice of benzonitrile precursor profoundly influences the required coupling partner, reaction conditions, and achievable yields. Below, we compare the most prevalent strategies.

Strategy A: Annulation of 2-Aminobenzonitriles

2-Aminobenzonitriles are perhaps the most direct precursors, containing the aniline moiety that will form a significant portion of the final heterocyclic ring. The primary challenge lies in constructing the second part of the pyrimidine ring.

  • Reaction with Aldehydes: Copper-catalyzed methods have proven effective for the condensation of 2-aminobenzonitriles with various aldehydes. This approach is valued for its broad substrate scope, allowing for the synthesis of diverse 2-substituted quinazolines. Yields are typically moderate to excellent, ranging from 41-88%.[3]

  • Reaction with Acyl Chlorides: Under microwave irradiation and promoted by catalysts like Ytterbium(III) triflate (Yb(OTf)₃), 2-aminobenzonitriles react readily with acyl chlorides. This method is notable for its speed and efficiency, often proceeding under solvent-free conditions.[4]

  • Reaction with Aryl Boronic Acids: A palladium(II)-catalyzed three-component reaction involving 2-aminobenzonitriles, triethyl orthocarboxylates, and boronic acids provides a pathway to 4-arylquinazolines in good yields.[5]

This strategy is particularly useful when diverse functionality is desired at the 2- and 4-positions of the quinazoline core.

Strategy B: Oxidative Cyclization of 2-Alkylamino Benzonitriles

This innovative approach builds the quinazoline ring through C(sp³)-H bond oxidation. The synthesis begins with the addition of a Grignard or organolithium reagent to a 2-alkylamino benzonitrile, forming a ketimine intermediate.[6] Subsequent iron-catalyzed oxidation using an oxidant like tert-butyl hydroperoxide (t-BuOOH) triggers an intramolecular cyclization and aromatization to furnish the quinazoline product.

This method has demonstrated good yields, typically in the range of 43-86%, and offers a unique disconnection for accessing complex quinazolines.[6] The causality behind this reaction's success lies in the ability of the iron catalyst to facilitate the specific C-H oxidation alpha to the nitrogen atom, which initiates the ring-closing cascade.

Strategy C: Benzonitriles as N1-C2 Synthons via Acceptorless Dehydrogenative Coupling (ADC)

In this powerful and atom-economical strategy, a simple benzonitrile (providing the N1 and C2 atoms) is coupled with a partner that provides the remaining atoms of the quinazoline core, typically a 2-aminoaryl alcohol. This process, known as Acceptorless Dehydrogenative Coupling (ADC), involves the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the nitrile.[5][6]

  • Cobalt-Catalyzed ADC: A ligand-free system using Co(OAc)₂·4H₂O has been reported to produce quinazolines in yields of up to 95% under relatively mild conditions (95°C in air). The cost-effectiveness of cobalt makes this an attractive option for large-scale synthesis.[6]

  • Manganese-Catalyzed ADC: Pincer-ligated manganese complexes can also catalyze this transformation at higher temperatures (140°C), affording yields between 33% and 86%. This method tolerates a wide range of functional groups on the benzonitrile partner.[6]

  • Nickel-Catalyzed ADC: Inexpensive and readily prepared nickel catalysts featuring tetraaza macrocyclic ligands have also been successfully employed, providing good yields of a wide variety of substituted quinazolines.[5]

The primary advantage of the ADC strategy is its high atom economy, producing water as the main byproduct. The choice of catalyst is critical and depends on the desired balance between reaction temperature, cost, and functional group tolerance.

Strategy D: Annulation with 2-Ethynylanilines

A distinct strategy involves the reaction of benzonitriles with 2-ethynylanilines. This transformation proceeds via cleavage of the carbon-carbon triple bond and the formation of new C-N and C-C bonds in a one-pot manner.

  • Copper-Catalyzed Reaction: Using Cu(OTf)₂ or similar copper salts with O₂ as the sole oxidant, this method produces a diverse array of quinazolines in moderate to excellent yields (41-88%).[3][6]

  • Transition-Metal-Free Reaction: A chemoselective synthesis can be achieved using a strong base like potassium tert-butoxide (KOtBu) in a DMA/toluene solvent system. This approach provides π-conjugated quinazoline derivatives in yields of 31-77% and avoids the cost and potential toxicity of transition metals.[7]

Mechanistic Insights: The Acceptorless Dehydrogenative Coupling (ADC) Pathway

To illustrate the causality behind these synthetic choices, let's examine the mechanism for a transition-metal-catalyzed ADC reaction between a 2-aminoaryl alcohol and a benzonitrile. This self-validating system relies on a coordinated catalytic cycle.

ADC_Mechanism cluster_cat Catalytic Cycle cluster_sub Substrate Transformation Cat Active M(n) Catalyst IntA M-Alkoxide Intermediate Cat->IntA + R-CH₂OH - H₂O IntB M-Hydride + Aldehyde IntA->IntB β-H Elimination IntB->Cat Reductive Elimination + H₂ Aldehyde 2-Aminoaryl Aldehyde IntB->Aldehyde Aldehyde Release IntC Amidine Intermediate IntD Cyclized Intermediate Start 2-Aminoaryl Alcohol + Benzonitrile Amidine Amidine Aldehyde->Amidine + Benzonitrile Product Quinazoline Amidine->Product Intramolecular Cyclization & Aromatization

Caption: Generalized catalytic cycle for Acceptorless Dehydrogenative Coupling (ADC).

The process begins with the coordination of the 2-aminoaryl alcohol to the active metal catalyst. A β-hydride elimination step releases the corresponding 2-aminoaryl aldehyde and forms a metal-hydride species.[6] The liberated aldehyde then undergoes condensation with the benzonitrile to form an amidine intermediate. Finally, intramolecular cyclization followed by aromatization (often with the release of H₂) yields the quinazoline product and regenerates the active catalyst.[6]

Performance Data Summary

The following table summarizes the performance of the discussed synthetic strategies, providing a clear basis for comparison.

Precursor 1Precursor 2Catalyst / Key ReagentTypical ConditionsYield Range (%)Ref.
2-AminobenzonitrileAldehydeCopper Salt (e.g., Cu(OTf)₂)120°C, DCE41 - 88%[3][6]
2-Alkylamino benzonitrileGrignard ReagentFeCl₂, t-BuOOH25°C, DMSO43 - 86%[6]
2-Aminoaryl AlcoholBenzonitrileCo(OAc)₂, t-BuOK95°C, t-AmOH, Airup to 95%[6]
2-Aminoaryl AlcoholBenzonitrileMn-Pincer Complex140°C, Xylene33 - 86%[6]
2-Aminoaryl AlcoholBenzonitrileNickel ComplexHigh TemperatureGood Yields[5]
2-EthynylanilineBenzonitrileCu(OTf)₂, O₂120°C, DCE41 - 88%[3][6]
2-EthynylanilineBenzonitrileKOtBu (Metal-Free)110°C, DMA/Toluene31 - 77%[7]
2-AminobenzophenoneBenzonitrileTMSOTf (Metal-Free)100°C, MW, 10 min72 - 78%[7]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, field-proven protocols for high-yielding quinazoline syntheses.

Protocol 1: High-Yield Cobalt-Catalyzed ADC Synthesis

This protocol is adapted from the work of Lin et al. (2022) for the synthesis of 2-phenylquinazoline.[6]

Protocol_1 start Start step1 Combine Reactants: (2-aminophenyl)methanol (1 mmol) Benzonitrile (1.2 mmol) Co(OAc)₂·4H₂O (5 mol%) t-BuOK (2.0 equiv) tert-AmOH (3 mL) start->step1 step2 Stir in Open Air: Set up in a sealed tube with a balloon of air (or leave open to atmosphere). step1->step2 step3 Heat Reaction: Place in a preheated oil bath at 95°C. step2->step3 step4 Monitor Progress (24 h): Use TLC or GC-MS to monitor the consumption of starting material. step3->step4 step5 Work-up: Cool to RT, quench with water, extract with Ethyl Acetate (3x). step4->step5 step6 Purify: Dry organic layers over Na₂SO₄, concentrate, and purify by column chromatography (silica gel). step5->step6 end End: Isolated Quinazoline step6->end

Caption: Experimental workflow for Co-catalyzed ADC synthesis.

  • Reaction Setup: To a sealable reaction tube, add (2-aminophenyl)methanol (1.0 mmol, 1.0 equiv), cobalt(II) acetate tetrahydrate (0.05 mmol, 5 mol%), and potassium tert-butoxide (2.0 mmol, 2.0 equiv).

  • Addition of Reagents: Add tert-amyl alcohol (3.0 mL) followed by benzonitrile (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 95°C. The reaction is typically run open to the air or under a balloon of air for 24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired quinazoline.

Protocol 2: Iron-Catalyzed Oxidative Cyclization

This protocol is based on the method developed by Chen et al. (2018) for the synthesis of 4-methyl-2-phenylquinazoline.[6]

  • Ketimine Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-(methylamino)benzonitrile (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Cool the solution to 0°C and add phenylmagnesium bromide (1.2 mmol, 1.2 equiv, as a solution in THF) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours to form the intermediate ketimine.

  • Oxidative Cyclization: In a separate flask, add iron(II) chloride (FeCl₂, 0.1 mmol, 10 mol%) to DMSO (4 mL). To this, add the solution of the ketimine from the previous step.

  • Oxidant Addition: Add tert-butyl hydroperoxide (t-BuOOH, 3.0 mmol, 3.0 equiv, as a solution in decane) dropwise to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 25°C for 18 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting residue is purified by column chromatography to yield the final product.

Conclusion and Future Outlook

The synthesis of quinazolines from benzonitrile precursors is a mature yet continually evolving field.

  • For Atom Economy and Green Chemistry: Acceptorless Dehydrogenative Coupling (ADC) reactions, particularly those using earth-abundant catalysts like cobalt and iron, represent the state-of-the-art.[6]

  • For Speed and Efficiency: Microwave-assisted syntheses offer significant advantages in reducing reaction times, especially for library synthesis in a drug discovery context.[7][8]

  • For Substrate Scope and Complexity: Multi-component reactions starting from 2-aminobenzonitriles provide excellent flexibility for installing diverse substituents.[3][5]

The choice of method should be guided by the specific goals of the synthesis: scale, desired substitution pattern, cost constraints, and environmental impact. Future developments will likely focus on further lowering catalyst loadings, expanding the scope of transition-metal-free alternatives, and developing enantioselective methods for the synthesis of chiral quinazoline derivatives.

References

Safety Operating Guide

Navigating the Disposal of 3-Formyl-5-methylbenzonitrile: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in a reaction. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 3-Formyl-5-methylbenzonitrile (CAS No. 27633-88-1), a compound frequently utilized in the synthesis of complex organic molecules. Our focus is to empower you, the scientist, with the knowledge to manage this chemical waste stream with confidence and precision, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Assessment: Understanding the Intrinsic Risks

Presumed Hazard Profile for this compound:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Oral Toxicity Harmful if swallowed.P301 + P310
Skin Corrosion/Irritation Causes skin irritation.P264, P280, P302 + P352
Serious Eye Damage/Irritation Causes serious eye irritation.P280, P305 + P351 + P338
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261, P271, P304 + P340

This table is a synthesis of data from analogous compounds and should be treated as a conservative estimate of the hazards.

The dual functionality of an aldehyde and a nitrile group dictates the chemical's reactivity and toxicological profile. The aldehyde group can be irritating to the respiratory tract, while the nitrile group is a well-known toxicophore. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the presumed hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including as a waste product.

  • Hand Protection: Chemical-resistant gloves are essential. While disposable nitrile gloves offer good splash protection for many chemicals, for extended contact or when handling larger quantities of waste, consider more robust options like butyl rubber gloves, which provide excellent resistance against a wide range of aldehydes and nitriles.[4][5] Always inspect gloves for integrity before use and dispose of them immediately after contamination.[1][6]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[7] A face shield should be worn over goggles, especially when there is a risk of splashing during waste transfer or spill cleanup.[5][6]

  • Body Protection: A flame-resistant lab coat, fully fastened, is required.[6] Ensure that it is worn over long pants and closed-toe shoes to cover all exposed skin.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary, and its use must comply with a comprehensive respiratory protection program.[6]

Spill Management: A Swift and Safe Response

Accidents can happen, and a well-defined spill response plan is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]

  • Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow, visualized in the diagram below, outlines the critical decision points and actions.

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation (Pure compound, contaminated labware, solutions) B Characterize Waste (Solid, Liquid, Concentration) A->B C Segregate Waste (Isolate from incompatible materials) B->C D Package and Label (Use compatible, sealed containers. Label clearly as hazardous waste.) C->D E In-Lab Chemical Treatment? (Requires expert evaluation and validated protocol) D->E F Option 1: Hydrolysis of Nitrile (e.g., with strong acid or base) E->F Yes G Option 2: Oxidation of Aldehyde (e.g., with a suitable oxidizing agent) E->G Yes I Store Temporarily (In a designated, well-ventilated hazardous waste accumulation area) E->I No H Neutralize and Dispose of Treated Waste (Following institutional guidelines for aqueous waste) F->H G->H J Arrange for Professional Disposal (Contact institutional EHS for pickup by a licensed contractor) I->J

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Protocol:

  • Waste Characterization and Segregation:

    • Identify all waste streams containing this compound. This includes unused pure compound, reaction mixtures, contaminated solvents, and contaminated labware (e.g., pipette tips, chromatography columns).

    • Segregate this waste from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for nitriles and aldehydes, avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents in the same waste container to prevent potentially vigorous reactions.[9]

  • Waste Collection and Packaging:

    • Collect waste in a designated, compatible, and clearly labeled container. For solid waste, a securely sealed polyethylene or glass container is appropriate. For liquid waste, use a container designed for chemical waste that can be tightly sealed.

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any other components in the waste mixture.

  • Primary Disposal Pathway: Licensed Waste Disposal:

    • The most direct and universally recommended disposal method is to contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[1][2] This ensures that the waste is managed and disposed of in compliance with all local, state, and federal regulations.

  • Secondary Consideration: In-Lab Chemical Treatment (for advanced users):

    • Disclaimer: In-lab chemical treatment should only be considered by experienced chemists with a thorough understanding of the reaction chemistry and potential hazards. A detailed risk assessment must be performed before proceeding.

    • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to the corresponding carboxylic acid (3-formyl-5-methylbenzoic acid) under either strong acidic or basic conditions. This transformation generally renders the molecule less toxic. However, this reaction can be exothermic and may require specific conditions (e.g., heating). The resulting acidic or basic solution would then require neutralization before disposal as aqueous waste, in accordance with institutional guidelines.

    • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid. This can sometimes be achieved with oxidizing agents like potassium permanganate. However, these reactions can also be highly energetic and produce hazardous byproducts.[10][11]

    • Important Note: Any in-lab treatment protocol must be validated on a small scale before being applied to the entire waste stream. The final treated waste must be analyzed to ensure it meets the criteria for non-hazardous disposal.

Decontamination of Labware

All labware that has come into contact with this compound must be decontaminated before being returned to general use or disposed of as non-hazardous waste.

  • Rinsing: Rinse the labware multiple times with a suitable solvent in which the compound is soluble. Collect the rinsate as hazardous waste.

  • Washing: After rinsing, wash the labware thoroughly with soap and water.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental compliance.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, pushing the boundaries of discovery requires not only intellectual rigor but also an unwavering commitment to safety. This guide provides essential safety and handling protocols for 3-Formyl-5-methylbenzonitrile, a compound of interest in various synthetic applications. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring your work is both groundbreaking and safe.

A Proactive Approach to Safety with this compound

Hazard Profile: Understanding the Risks

Based on data from analogous compounds, this compound should be handled as a substance that is potentially hazardous. The primary concerns are:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Harmful if Swallowed: Potential for acute toxicity if ingested.[2][3]

  • Harmful in Contact with Skin: Potential for toxicity upon dermal absorption.[2][3]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (Nitrile)To prevent skin contact and potential irritation or absorption. Nitrile gloves offer good resistance to a range of chemicals.
Eyes Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that could cause serious eye irritation.
Body Laboratory coatTo protect skin and personal clothing from accidental spills.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust or vapors, preventing respiratory irritation. For weighing or generating aerosols, a NIOSH-approved respirator may be necessary.
The Critical Choice of Gloves: Beyond the Basics

While nitrile gloves are generally recommended, the specific operational context may require a more nuanced selection. For prolonged handling or in situations with a high risk of splash, consider thicker gauge nitrile gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is paramount to minimizing risk. The following steps provide a clear, procedural guide for the safe handling of this compound.

Preparation and Handling Workflow

Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step

  • Pre-Handling Safety Check:

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Ensure all necessary PPE is available and in good condition.

    • Verify the proper functioning of the chemical fume hood.

  • Handling the Compound:

    • When handling the solid, avoid creating dust. Use a spatula for transfers.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • All manipulations should be carried out within a certified chemical fume hood.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Contaminated PPE:

    • Disposable gloves and any other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

    • Non-disposable items, such as lab coats, should be decontaminated according to your institution's procedures. If heavily contaminated, they may need to be disposed of as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.